Product packaging for DMHAPC-Chol(Cat. No.:)

DMHAPC-Chol

Cat. No.: B607157
M. Wt: 559.9 g/mol
InChI Key: ZTGXTDBNSSOEDB-SJTWHRLHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

DMHAPC-Chol is a cationic cholesterol derivative utilized by researchers as a critical component in the formulation of liposomal delivery systems . These liposomes, which incorporate this compound, have been effectively employed for the in vitro and in vivo delivery of DNA plasmids, facilitating gene expression studies and therapeutic development . Cationic lipids like this compound are valued for their ability to condense nucleic acids and interact with negatively charged cell membranes, promoting cellular uptake. The inclusion of a cholesterol moiety, as in this compound, is known from general lipid membrane research to impart stability to the liposomal structure. Studies on similar lipid bilayers have shown that cholesterol integrates into membranes and exerts a condensing effect, which reduces membrane fluidity, increases lipid order, and enhances bilayer stability, potentially leading to more efficient nucleic acid protection and delivery . This makes this compound a valuable tool for advancing non-viral gene delivery strategies in biochemical and pharmaceutical research. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H63N2O3+ B607157 DMHAPC-Chol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGXTDBNSSOEDB-SJTWHRLHSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63N2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DMHAPC-Chol: A Technical Guide to a Cationic Cholesterol for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic cholesterol derivative that has emerged as a promising non-viral vector for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1][2][3] Its unique structure, featuring a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head, facilitates the formation of stable liposomes and efficient transfection of various cell types.[1][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a summary of its performance in nucleic acid delivery.

Physicochemical Properties of this compound

This compound is characterized by its cationic nature, which is crucial for its interaction with negatively charged nucleic acids to form lipoplexes. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Full Chemical Name Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide
Alternate Names (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)dimethylammonio]propyl]carbamate]
CAS Number 774598-29-7
Molecular Formula C35H63IN2O3
Molecular Weight 686.79 g/mol
Solubility DMF: 10 mg/mL, Ethanol: 10 mg/mL, Ethanol:PBS (pH 7.2) (1:6): 0.14 mg/mL
Storage Store at -20°C for long-term stability (months to years). Can be stored at 0-4°C for short-term (days to weeks).
Stability ≥ 4 years

Experimental Protocols

I. Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of cationic liposomes composed of this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or desired buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the chloroform.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or buffer) pre-warmed to above the lipid transition temperature.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to create smaller vesicles.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11 times).

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential of the liposomes to confirm their cationic charge.

II. In Vitro siRNA Transfection Protocol

This protocol outlines a general procedure for the transfection of siRNA into mammalian cells using this compound/DOPE liposomes. This has been successfully applied to A431 and MDA-MB-231 cells for the delivery of VEGF siRNA.

Materials:

  • This compound/DOPE liposomes (prepared as described above)

  • siRNA targeting the gene of interest (e.g., VEGF siRNA)

  • Scrambled siRNA (as a negative control)

  • Mammalian cell line (e.g., A431 or MDA-MB-231)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Formation of Lipoplexes (Liposome-siRNA Complexes):

    • In a sterile tube, dilute the required amount of siRNA in serum-free medium.

    • In a separate sterile tube, dilute the this compound/DOPE liposomes in serum-free medium.

    • Add the diluted liposome solution to the diluted siRNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the complete medium from the cells and wash once with PBS.

    • Add serum-free medium to each well.

    • Add the lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh complete medium.

    • Incubate the cells for 24-72 hours, depending on the experimental endpoint.

  • Analysis of Gene Silencing:

    • Assess the knockdown of the target gene at the mRNA level using RT-qPCR or at the protein level using methods such as ELISA or Western blotting.

Performance and Quantitative Data

This compound-based liposomes have demonstrated high efficiency in nucleic acid delivery. The following tables summarize key quantitative data from published studies.

siRNA Delivery and Gene Silencing
Cell LineTarget GenesiRNA ConcentrationSilencing EfficiencyComparisonReference
A431VEGF50 nM>90%Comparable to INTERFERin, better than Lipofectamine 2000
MDA-MB-231VEGF50 nM>90%Comparable to INTERFERin, better than Lipofectamine 2000
Cytotoxicity
Cell LineLipid ConcentrationEffectReference
B16-F10> 20 µMCytotoxic

Mechanism of Action and Cellular Uptake

The primary mechanism of action for this compound in nucleic acid delivery involves the electrostatic interaction between the cationic liposomes and the anionic nucleic acids, leading to the formation of compact lipoplexes. These lipoplexes then interact with the negatively charged cell membrane, facilitating cellular uptake.

While the specific signaling pathways affected by this compound-mediated delivery are not yet fully elucidated, the cellular uptake of cationic liposomes is generally understood to occur through endocytosis. The diagram below illustrates the proposed pathway for cellular uptake and subsequent endosomal escape of the nucleic acid cargo.

G cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound/DOPE -siRNA Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Binding Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape pH-mediated destabilization Cytosol Cytosol Escape->Cytosol siRNA Release RISC RISC Loading & mRNA Cleavage Cytosol->RISC

Caption: Proposed cellular uptake and intracellular trafficking of this compound/DOPE-siRNA lipoplexes.

Experimental Workflow for In Vitro siRNA Silencing

The following diagram outlines the typical experimental workflow for evaluating the gene-silencing efficacy of this compound-mediated siRNA delivery in vitro.

G Start Start Liposome_Prep Prepare this compound/DOPE Liposomes Start->Liposome_Prep Cell_Culture Seed Cells in Multi-well Plates Start->Cell_Culture Lipoplex_Formation Form Liposome-siRNA Complexes (Lipoplexes) Liposome_Prep->Lipoplex_Formation Cell_Culture->Lipoplex_Formation Transfection Transfect Cells with Lipoplexes Lipoplex_Formation->Transfection Incubation Incubate for 24-72h Transfection->Incubation Analysis Analyze Gene Knockdown (RT-qPCR, ELISA, etc.) Incubation->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro siRNA gene silencing using this compound liposomes.

Conclusion

This compound is a versatile and efficient cationic lipid for the non-viral delivery of nucleic acids. Its ability to form stable liposomes with helper lipids like DOPE and achieve high transfection efficiencies, particularly for siRNA, makes it a valuable tool for researchers in molecular biology and drug development. The detailed protocols and performance data presented in this guide offer a solid foundation for the successful application of this compound in various research settings. Further investigation into its detailed mechanism of action and a comprehensive in vivo toxicity profile will undoubtedly expand its potential for therapeutic applications.

References

DMHAPC-Chol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol) is a cationic lipid that has garnered significant interest in the field of drug delivery. Its unique chemical structure, featuring a biodegradable carbamyl linker and a hydroxyethyl group in its polar head, makes it a promising candidate for the formulation of liposomes designed for the efficient transfection of genetic material such as plasmids and siRNA. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and detailed protocols for its application in gene and siRNA delivery.

Chemical Structure and Properties

This compound is a cationic cholesterol derivative. Its structure consists of a cholesterol backbone linked via a carbamate group to a hydrophilic head containing a quaternary amine with a hydroxyethyl group. This amphipathic nature is crucial for its ability to self-assemble into liposomes and interact with negatively charged nucleic acids.

PropertyValueReference
CAS Number 794498-29-7
Synonyms Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide[1]
Molecular Formula C35H63N2O3+[1][2]
Molecular Weight 559.90 g/mol
Appearance Crystalline solid
Purity ≥95%
Solubility DMF: 10 mg/mL, Ethanol: 10 mg/mL, Ethanol:PBS (pH 7.2) (1:6): 0.14 mg/mL
Storage -20°C

Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product chol_chloro Cholesteryl Chloroformate reaction Carbamate Formation chol_chloro->reaction amine N,N-dimethyl-N-(2-hydroxyethyl)propane-1,3-diamine amine->reaction dmhapc This compound reaction->dmhapc G start Start dissolve Dissolve Lipids in Chloroform start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude end Unilamellar Liposomes extrude->end G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cells Seed Cells add_lipoplex Add Lipoplexes to Cells cells->add_lipoplex lipoplex Form Lipoplexes (Liposomes + Nucleic Acid) lipoplex->add_lipoplex incubate Incubate add_lipoplex->incubate analyze Analyze Gene Expression or Silencing incubate->analyze

References

The Core Mechanism of DMHAPC-Chol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Cationic Cholesterol-Based Delivery Vehicle and its Intrinsic Immunostimulatory Properties

This technical guide provides a comprehensive overview of the mechanism of action of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), a cationic lipid utilized in drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document details the cellular uptake, endosomal escape, and potential intrinsic signaling pathways activated by this compound-containing liposomes. The information is presented with structured data, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of this delivery platform.

Introduction to this compound

This compound is a cationic cholesterol derivative designed for the formulation of liposomes to deliver nucleic acids, such as plasmid DNA and small interfering RNA (siRNA), into cells. Its structure, featuring a cholesterol anchor, a carbamoyl linker, and a positively charged headgroup, facilitates the encapsulation of negatively charged genetic material and interaction with cell membranes. This guide will focus on the well-documented use of this compound in combination with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) for efficient siRNA-mediated gene silencing.

The Delivery Pathway: From Lipoplex to Cytosol

The primary role of this compound is to act as a vehicle for intracellular drug delivery. This process can be broken down into several key stages, from the formation of the lipoplex to the release of its cargo into the cytoplasm.

Cellular Uptake via Endocytosis

Lipoplexes formed with this compound and a nucleic acid cargo are predominantly internalized by cells through endocytosis. The positively charged surface of the liposomes interacts with the negatively charged proteoglycans on the cell surface, triggering an endocytic event. While multiple endocytic pathways may be involved, the uptake of cationic liposomes is often associated with clathrin-mediated and caveolae-mediated endocytosis.

Diagram: Cellular Uptake and Endosomal Escape

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Lipoplex This compound/DOPE -siRNA Lipoplex Endosome Early Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation siRNA_Release siRNA Release into Cytoplasm Late_Endosome->siRNA_Release Endosomal Escape RISC RISC Loading & mRNA Cleavage siRNA_Release->RISC

Caption: Cellular uptake and endosomal escape of this compound lipoplexes.

Endosomal Escape: The Critical Hurdle

Following endocytosis, the lipoplex is encapsulated within an endosome. For the therapeutic cargo to be effective, it must escape the endosome and enter the cytoplasm. The "proton sponge" effect is a widely accepted mechanism for the endosomal escape of cationic lipid-based delivery systems. As the endosome matures, its internal pH drops due to the activity of proton pumps. The amine groups on this compound can become protonated, leading to an influx of chloride ions and water, which causes osmotic swelling and eventual rupture of the endosomal membrane. The presence of the fusogenic lipid DOPE is also thought to facilitate the destabilization of the endosomal membrane, further promoting the release of the cargo.

Intrinsic Mechanism of Action: Activation of Innate Immune Signaling

Beyond its role as a delivery vehicle, emerging evidence suggests that cationic lipids, including those based on cholesterol, can intrinsically activate innate immune signaling pathways. This is a critical consideration in the design and application of lipid-based drug delivery systems.

Toll-Like Receptor 2 (TLR2) and NF-κB Activation

Studies on various cationic lipids have demonstrated their ability to act as agonists for Toll-like receptor 2 (TLR2), a pattern recognition receptor of the innate immune system.[1][2][3] Activation of TLR2 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB.[1][4] This, in turn, leads to the production of pro-inflammatory cytokines. While direct evidence for this compound is pending, its structural similarity to other cationic lipids makes this a plausible intrinsic mechanism of action.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is another component of the innate immune system that can be activated by cationic lipids. This multi-protein complex is responsible for the maturation and secretion of pro-inflammatory cytokines such as IL-1β. The activation of the NLRP3 inflammasome by cationic lipids is thought to be a result of lysosomal destabilization and the release of cathepsins into the cytoplasm.

Diagram: Proposed Intrinsic Signaling Pathway of this compound

G cluster_signaling Innate Immune Signaling DMHAPC_Chol This compound Liposome TLR2 TLR2 DMHAPC_Chol->TLR2 NLRP3 NLRP3 Inflammasome Activation DMHAPC_Chol->NLRP3 Lysosomal Destabilization MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines1 Pro-inflammatory Cytokine Production NFkB->Cytokines1 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation & Secretion Caspase1->IL1b

Caption: Proposed activation of innate immune signaling by this compound.

Quantitative Data on Gene Silencing

This compound/DOPE liposomes have been shown to be highly effective in delivering siRNA to achieve gene silencing. A key study demonstrated the silencing of Vascular Endothelial Growth Factor (VEGF) in A431 and MDA-MB-231 tumor cells.

Cell LinesiRNA Concentration% VEGF SilencingComparison Reagent% VEGF Silencing (Comparison)
A43150 nM> 90%INTERFERinComparable
A43150 nM> 90%Lipofectamine 2000Lower
MDA-MB-23150 nM> 90%INTERFERinComparable
MDA-MB-23150 nM> 90%Lipofectamine 2000Lower

Detailed Experimental Protocols

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of cationic liposomes composed of this compound and DOPE at an equimolar ratio.

Materials:

  • This compound

  • DOPE

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Sizing:

    • Sonication: Sonicate the resulting multilamellar vesicle (MLV) suspension in a bath sonicator until the solution becomes clear.

    • Extrusion: Alternatively, for more uniform size distribution, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 times).

Diagram: Liposome Preparation Workflow

G Start Lipid Dissolution (this compound + DOPE in Chloroform) Film Thin-Film Formation (Rotary Evaporation) Start->Film Hydration Hydration (Aqueous Buffer) Film->Hydration Sizing Sizing (Sonication or Extrusion) Hydration->Sizing End Unilamellar Liposomes Sizing->End

Caption: Workflow for the preparation of this compound/DOPE liposomes.

VEGF siRNA Transfection in A431 and MDA-MB-231 Cells

This protocol is adapted from the methodology used to demonstrate VEGF silencing with this compound/DOPE liposomes.

Materials:

  • A431 or MDA-MB-231 cells

  • Complete cell culture medium

  • VEGF siRNA and control siRNA

  • This compound/DOPE liposome suspension

  • Serum-free medium (e.g., Opti-MEM)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed A431 or MDA-MB-231 cells in multi-well plates to achieve 70-80% confluency on the day of transfection.

  • Lipoplex Formation:

    • In one tube, dilute the desired amount of siRNA in serum-free medium.

    • In a separate tube, dilute the this compound/DOPE liposome suspension in serum-free medium.

    • Combine the diluted siRNA and liposome solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Replace the cell culture medium with fresh, serum-free, or low-serum medium.

    • Add the lipoplex solution to the cells in a drop-wise manner.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Post-transfection:

    • After the incubation period, replace the transfection medium with fresh complete culture medium.

    • Incubate the cells for 24-72 hours before assessing gene silencing.

Assessment of Gene Silencing

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Collect the cell culture supernatant at the desired time point post-transfection.

  • Quantify the concentration of secreted VEGF using a commercially available human VEGF ELISA kit according to the manufacturer's instructions.

Reverse Transcription Polymerase Chain Reaction (RT-PCR):

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for VEGF and a housekeeping gene (e.g., GAPDH) to determine the relative expression of VEGF mRNA.

Cell Cytometry:

  • For assessing transfection efficiency, a fluorescently labeled siRNA can be used, and the percentage of fluorescent cells can be determined by flow cytometry.

Conclusion

This compound is a versatile cationic cholesterol that, when formulated with DOPE, serves as an effective carrier for siRNA delivery, leading to significant gene silencing. The mechanism of action involves cellular uptake via endocytosis and subsequent endosomal escape, likely facilitated by the proton sponge effect and the fusogenic properties of DOPE. Furthermore, this guide highlights the potential for this compound, like other cationic lipids, to intrinsically activate innate immune signaling pathways, including TLR2 and the NLRP3 inflammasome. This dual functionality as both a delivery vehicle and a potential immune modulator is a critical consideration for its application in therapeutic development. The provided protocols and data serve as a valuable resource for researchers working with or considering the use of this compound in their studies.

References

role of DMHAPC-Chol in gene delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DMHAPC-Chol for Gene Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. The primary challenge in this field lies in the development of safe and efficient vectors to deliver therapeutic nucleic acids into target cells. While viral vectors are efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic lipid-based systems, or liposomes, have emerged as a leading platform due to their low immunogenicity, ease of manufacture, and capacity to deliver large genetic payloads.

This guide focuses on a specific cationic lipid, This compound , a cholesterol-based compound designed for enhanced gene delivery. Cholesterol derivatives are widely used in liposomal formulations to improve stability, biocompatibility, and transfection efficiency, particularly in the presence of serum.[1][2] this compound incorporates a biodegradable carbamoyl linker and a hydrophilic hydroxyethyl group in its polar head, features designed to optimize its function as a gene carrier.[3] This document provides a comprehensive overview of its chemical properties, mechanism of action, performance data, and detailed experimental protocols for its application in gene delivery research.

This compound: Structure and Properties

This compound is a cationic derivative of cholesterol, a natural and essential component of cell membranes. Its structure is engineered to balance the hydrophobic nature of the cholesterol backbone with a positively charged headgroup capable of interacting with negatively charged nucleic acids.

  • Full Chemical Name: Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide[4][5]

  • CAS Number: 774598-29-7

  • Molecular Formula: C₃₅H₆₃N₂O₃⁺

  • Key Structural Features:

    • Hydrophobic Domain: A rigid cholesterol backbone that serves as the lipid anchor, contributing to the stability of the liposomal bilayer.

    • Linker: A biodegradable carbamoyl linker connects the cholesterol anchor to the headgroup.

    • Cationic Headgroup: A dimethyl aminopropane group provides the positive charge necessary for DNA/siRNA binding. The presence of a terminal hydroxyethyl group enhances hydrophilicity and may influence interaction with cellular membranes.

Mechanism of Gene Delivery

The delivery of genetic material using this compound is a multi-step process, beginning with the formation of a lipid-nucleic acid complex (lipoplex) and culminating in the release of the payload into the cytoplasm.

Lipoplex Formation

This compound is typically formulated with a neutral "helper" lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The positively charged headgroups of this compound interact electrostatically with the negatively charged phosphate backbone of nucleic acids (plasmid DNA or siRNA), condensing the genetic material into a compact, nanoparticle structure. DOPE facilitates this process and is crucial for the subsequent endosomal escape.

G cluster_0 Components cluster_1 Process cluster_2 Result DNA Nucleic Acid (DNA/siRNA) Complexation Electrostatic Complexation DNA->Complexation Add Nucleic Acid in Aqueous Buffer DMHAPC This compound (Cationic Lipid) Hydration Thin-Film Hydration + Sonication/Extrusion DMHAPC->Hydration Dissolve in Organic Solvent DOPE DOPE (Helper Lipid) DOPE->Hydration Hydration->Complexation Form Cationic Liposomes Lipoplex This compound/DOPE Lipoplex Complexation->Lipoplex Self-Assembly

Figure 1: Workflow for this compound Lipoplex Formation.

Cellular Uptake and Endosomal Escape

Once formed, the positively charged lipoplexes adsorb to the negatively charged cell surface and are internalized, primarily through endocytosis. The lipoplex is encapsulated within an endosome, which then acidifies. This acidification is the critical trigger for endosomal escape, a major bottleneck in non-viral gene delivery. Two primary mechanisms are proposed for how cationic lipids like this compound facilitate this escape:

  • Membrane Destabilization: The protonation of this compound's amine headgroup in the acidic endosome enhances its interaction with anionic lipids in the endosomal membrane. This, along with the cone shape of the helper lipid DOPE, promotes a transition from a stable lipid bilayer to a non-bilayer hexagonal (HII) phase, disrupting the endosomal membrane and allowing the nucleic acid cargo to escape into the cytosol.

  • Proton Sponge Effect: The tertiary amine in this compound can act as a proton sponge. As the endosome acidifies, the lipid continually buffers the pH by absorbing protons. This triggers a sustained influx of protons (via the v-ATPase pump) and a passive influx of chloride ions to maintain charge neutrality. The resulting increase in osmotic pressure causes the endosome to swell and eventually rupture, releasing the lipoplex.

G cluster_cell Cytoplasm cluster_endo Endosome (Acidic pH) Escape Nucleic Acid Release Gene Therapeutic Protein Escape->Gene Transcription/ Translation Proton Proton Sponge Effect (Osmotic Burst) Proton->Escape Fusion Membrane Fusion (HII Phase Transition) Fusion->Escape Uptake 1. Endocytosis Lipoplex_in Lipoplex Uptake->Lipoplex_in Lipoplex_in->Proton Mechanism B Lipoplex_in->Fusion Mechanism A Lipoplex_out Lipoplex Lipoplex_out->Uptake Binding Membrane Cell Membrane

Figure 2: Cellular Uptake and Endosomal Escape Pathway.

Performance Data

Quantitative data on the performance of this compound is crucial for evaluating its potential as a gene delivery agent. The following tables summarize key findings from published literature.

Table 1: In Vitro Gene Silencing Performance

This table presents data on the efficiency of this compound/DOPE liposomes for delivering siRNA to silence the Vascular Endothelial Growth Factor (VEGF) gene in cancer cell lines.

Cell LineTarget GenesiRNA Conc.% Gene SilencingComparisonSource
A431VEGF50 nM> 90%Comparable to INTERFERin
MDA-MB-231VEGF50 nM> 90%Better than Lipofectamine 2000
Table 2: Cytotoxicity Profile

This table summarizes the known cytotoxic effects of this compound based liposomes.

Cell LineAssayCytotoxic ConcentrationNotesSource
B16-F10Not Specified> 20 µMCytotoxicity observed above this lipid concentration.
Table 3: Comparative Transfection Efficiency (DC-Chol)
Cell LineReporter GeneCationic LipidN/P Ratio*Transfection EfficiencySource
293TpEGFP-N1Lipid 1a (Lysine-Chol)3:1~30%
293TpEGFP-N1DC-Chol3:1~20%
C6 GliomaLuciferaseDC-Chol/DOPE6:1 (w/w)Peak Luciferase Activity

*N/P Ratio: The molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Key Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of this compound based gene delivery systems.

Protocol 1: Formulation of this compound/DOPE/pDNA Lipoplexes

This protocol uses the thin-film hydration method, a common and reliable technique for preparing liposomes.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Plasmid DNA (pDNA) of interest

  • Sterile, nuclease-free buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Preparation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1). b. Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (~37-40°C) until a thin, uniform lipid film forms on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the dried lipid film by adding a pre-warmed (37°C) sterile aqueous buffer. The volume depends on the desired final lipid concentration. b. Vortex the flask vigorously for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): a. To produce small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension in a bath sonicator until the solution becomes clear. b. Alternatively, for a more defined size distribution, extrude the suspension 10-20 times through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Lipoplex Formation: a. Dilute the pDNA in a separate tube with the same sterile buffer. b. Add the cationic liposome suspension dropwise to the diluted pDNA solution while gently vortexing. Do not add the DNA to the liposomes. c. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes. The complexes are now ready for in vitro or in vivo use.

Protocol 2: In Vitro Transfection Efficiency Assay

This protocol describes how to transfect a mammalian cell line with a reporter plasmid (e.g., expressing GFP or Luciferase) and quantify the results.

Materials:

  • This compound/pDNA lipoplexes (prepared as in Protocol 1)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Multi-well cell culture plates (e.g., 24-well)

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents (e.g., Luciferase Assay System, flow cytometer for GFP)

Methodology:

  • Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. On the day of transfection, remove the growth medium from the cells and wash once with sterile PBS. b. Prepare the transfection mixture by diluting the lipoplexes (from Protocol 1) in serum-free medium to the desired final DNA concentration (e.g., 0.5-1.0 µg DNA per well). c. Add the transfection mixture to each well. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator. e. After the incubation period, remove the transfection mixture and replace it with fresh, complete growth medium.

  • Assay for Gene Expression: a. Incubate the cells for another 24-48 hours to allow for expression of the reporter gene. b. For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. Normalize the results to total protein concentration in the lysate. c. For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize expression using a fluorescence microscope.

Protocol 3: MTT Cytotoxicity Assay

This protocol assesses the impact of this compound lipoplexes on cell viability.

Materials:

  • This compound lipoplexes

  • Mammalian cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of the this compound lipoplexes in complete growth medium. b. Remove the old medium from the cells and add the lipoplex dilutions. Include untreated cells as a negative control (100% viability) and a vehicle control. c. Incubate for 24-48 hours.

  • MTT Assay: a. Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals. b. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control cells: % Viability = (Absorbance_treated / Absorbance_control) * 100

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection & Treatment cluster_2 Day 3-4: Analysis Seed Seed Cells in Multi-Well Plate Prepare Prepare Lipoplexes (Protocol 1) Seed->Prepare Treat Add Lipoplexes to Cells Prepare->Treat Incubate Incubate 4-6 hours, Replace Medium Treat->Incubate Analysis Endpoint Assay Incubate->Analysis Transfection Transfection Efficiency Analysis->Transfection Reporter Gene (GFP, Luciferase) Cytotoxicity Cytotoxicity (MTT Assay) Analysis->Cytotoxicity Cell Viability

Figure 3: General Experimental Workflow for In Vitro Evaluation.

Conclusion

This compound represents a promising cationic lipid for non-viral gene delivery. Its cholesterol-based structure provides a biocompatible and stable anchor for formulating liposomes capable of efficiently condensing and delivering nucleic acids. The key to its function lies in its ability to facilitate endosomal escape, a critical barrier to successful transfection. While performance can be cell-type dependent, studies have shown its high efficacy in siRNA-mediated gene silencing, outperforming some commercial reagents. However, researchers must remain mindful of its potential cytotoxicity at higher concentrations and optimize formulations accordingly. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and developers aiming to harness the potential of this compound in their gene therapy research.

References

A Technical Guide to DMHAPC-Chol for Plasmid DNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), a cationic lipid increasingly utilized for the non-viral delivery of plasmid DNA. This document details the core principles, experimental methodologies, and key data associated with this compound-mediated transfection, offering a comprehensive resource for researchers in gene therapy and drug development.

Introduction to this compound

This compound is a cationic cholesterol derivative designed for the formulation of liposomes for nucleic acid delivery.[1][2][3] Its structure incorporates a cholesterol backbone, providing biocompatibility and stability in serum, a carbamoyl linker, and a positively charged dimethyl hydroxyethyl aminopropane headgroup.[4][5] This cationic headgroup is crucial for its function, as it facilitates the electrostatic interaction with negatively charged plasmid DNA, leading to the formation of liposome-DNA complexes, or 'lipoplexes'.

Often formulated with a neutral helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound forms liposomes that can efficiently encapsulate and deliver genetic material into cells, both in vitro and in vivo. The inclusion of DOPE is known to enhance transfection efficiency by promoting the destabilization of the endosomal membrane, a critical step for the release of DNA into the cytoplasm.

Mechanism of this compound Mediated DNA Delivery

The delivery of plasmid DNA using this compound-based lipoplexes is a multi-step process that involves cellular uptake, endosomal escape, and nuclear entry of the DNA.

Cellular Uptake

The positively charged this compound/DOPE lipoplexes interact with the negatively charged cell surface, initiating cellular uptake primarily through endocytosis. The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes, but clathrin-mediated endocytosis and macropinocytosis are common routes.

Endosomal Escape

Once inside the cell, the lipoplexes are enclosed within endosomes. For successful transfection, the plasmid DNA must escape the endosome before it fuses with a lysosome, where the DNA would be degraded. The acidic environment of the endosome is thought to protonate the amine groups on this compound, enhancing its interaction with the anionic lipids of the endosomal membrane. This, coupled with the fusogenic properties of DOPE, leads to the destabilization of the endosomal membrane and the release of the plasmid DNA into the cytoplasm.

Nuclear Translocation and Gene Expression

Following its release into the cytoplasm, the plasmid DNA must then be transported into the nucleus for transcription and subsequent protein expression to occur.

Below is a diagram illustrating the cellular uptake and endosomal escape pathway of this compound/DOPE lipoplexes.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex This compound/DOPE Lipoplex (+ charged) membrane Cell Membrane (- charged) lipoplex->membrane Electrostatic Interaction dna_released Plasmid DNA Released nucleus Nucleus dna_released->nucleus Nuclear Translocation gene_expression Protein Expression nucleus->gene_expression Transcription & Translation endosome Endosome membrane->endosome Endocytosis endosome->dna_released Endosomal Escape (Membrane Destabilization) late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome

Cellular uptake and endosomal escape of this compound lipoplexes.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound/DOPE liposomes, formation of lipoplexes, and subsequent in vitro transfection and cytotoxicity assays.

Preparation of this compound/DOPE Liposomes (Ethanol Injection Method)

The ethanol injection method is a rapid and simple technique for preparing unilamellar liposomes.

Materials:

  • This compound

  • DOPE

  • Absolute Ethanol

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Vortex mixer

  • Stir plate and stir bar

  • Syringe and needle

Protocol:

  • Lipid Solution Preparation: Dissolve this compound and DOPE in absolute ethanol at the desired molar ratio (e.g., 1:2). The total lipid concentration in the ethanol solution can be optimized, but a starting point is 10-20 mM.

  • Aqueous Phase Preparation: Place the desired volume of sterile, nuclease-free water or buffer into a sterile beaker with a stir bar. The temperature of the aqueous phase should be maintained above the phase transition temperature of the lipids.

  • Injection: Vigorously stir the aqueous phase. Rapidly inject the ethanolic lipid solution into the center of the vortexing aqueous phase using a syringe and needle. The volume of the ethanolic solution should not exceed 10% of the total volume to ensure the formation of small, unilamellar vesicles.

  • Solvent Removal: Continue to stir the liposome suspension for 30-60 minutes to allow for the evaporation of residual ethanol. For complete removal, dialysis against the aqueous buffer can be performed.

  • Storage: Store the prepared liposomes at 4°C.

Lipoplex Formation

Materials:

  • Prepared this compound/DOPE liposomes

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)

  • Serum-free cell culture medium (e.g., Opti-MEM)

Protocol:

  • Dilution of Components: In separate sterile tubes, dilute the required amount of plasmid DNA and this compound/DOPE liposomes in serum-free medium.

  • Complexation: Add the diluted liposome solution to the diluted DNA solution. Do not add the DNA directly to the concentrated liposomes.

  • Incubation: Gently mix the solution and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

In Vitro Transfection

Materials:

  • Adherent cells (e.g., HeLa, HEK293) plated in a 24-well plate (should be 70-90% confluent at the time of transfection)

  • Prepared this compound/DOPE-DNA lipoplexes

  • Complete cell culture medium

Protocol:

  • Cell Preparation: The day before transfection, seed the cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.

  • Transfection: Remove the culture medium from the cells and gently add the lipoplex solution to each well.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the lipoplex-containing medium and replace it with fresh, complete cell culture medium.

  • Gene Expression Analysis: Incubate the cells for an additional 24-48 hours before assaying for reporter gene expression.

The following diagram outlines the experimental workflow for liposome preparation and cell transfection.

G cluster_liposome_prep Liposome Preparation cluster_lipoplex_formation Lipoplex Formation cluster_transfection In Vitro Transfection dissolve Dissolve this compound & DOPE in Ethanol inject Inject into Aqueous Buffer dissolve->inject remove_etoh Remove Ethanol inject->remove_etoh dilute_lipo Dilute Liposomes in Serum-Free Medium remove_etoh->dilute_lipo mix Mix and Incubate dilute_lipo->mix dilute_dna Dilute Plasmid DNA in Serum-Free Medium dilute_dna->mix add_lipoplexes Add Lipoplexes to Cells mix->add_lipoplexes plate_cells Plate Cells plate_cells->add_lipoplexes incubate Incubate add_lipoplexes->incubate change_medium Change Medium incubate->change_medium assay Assay for Gene Expression change_medium->assay

Experimental workflow for this compound mediated transfection.
Transfection Efficiency Assessment (Luciferase Assay)

The luciferase reporter assay is a highly sensitive method to quantify gene expression following transfection.

Materials:

  • Transfected cells in a multi-well plate

  • Luciferase Assay Lysis Buffer

  • Luciferase Assay Substrate

  • Luminometer

Protocol:

  • Cell Lysis: After the desired incubation period post-transfection (e.g., 48 hours), wash the cells with PBS and then add Luciferase Assay Lysis Buffer to each well.

  • Lysate Collection: Incubate for 15 minutes at room temperature with gentle rocking. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate to pellet cell debris.

  • Luminometry: Transfer the supernatant to a luminometer plate. Add the Luciferase Assay Substrate and immediately measure the luminescence. The light output is proportional to the luciferase activity.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells treated with this compound/DOPE lipoplexes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the lipoplexes for the desired time period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Quantitative Data and Performance

The physicochemical properties of this compound/DOPE liposomes and their corresponding lipoplexes are critical determinants of transfection efficiency.

Physicochemical Characteristics

The size, polydispersity index (PDI), and zeta potential of liposomes and lipoplexes can be influenced by the preparation method and the lipid-to-DNA ratio.

Preparation MethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Thin-Film Hydration~150 - 250ModeratePositive
Ethanol Injection~115 - 230Low to ModeratePositive
Reverse-Phase EvaporationVariableHighPositive

Table 1: Comparison of liposome preparation methods and their impact on physicochemical properties.

Lipoplex FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DC-Chol/DOPE Liposomes~120~0.2+40 to +60
DC-Chol/DOPE/pDNA Lipoplexes~200 - 400~0.3 - 0.5+20 to +30

Table 2: Representative physicochemical characteristics of DC-Chol/DOPE liposomes and lipoplexes. (Note: this compound is a derivative of DC-Chol, and these values are representative of this class of cationic cholesterol-based liposomes).

Transfection Efficiency and Cytotoxicity

The efficiency of gene delivery and the associated cytotoxicity are key performance indicators for any transfection reagent.

Cell LineTransfection EfficiencyCytotoxicity (IC50)Reference
B16-F10-Cytotoxic at >20 µM lipid concentration
A431 & MDA-MB-231>90% VEGF silencing with siRNA-
HepG2, HCT116, MCF-7-IC50 values for similar liposomal formulations range from ~16 µM to ~42 µM

The following diagram illustrates the key factors that influence the transfection efficiency of this compound based lipoplexes.

G cluster_lipoplex_properties Lipoplex Properties cluster_cellular_factors Cellular Factors cluster_process_parameters Process Parameters transfection_efficiency Transfection Efficiency size Particle Size size->transfection_efficiency zeta Zeta Potential zeta->transfection_efficiency ratio Lipid:DNA Ratio ratio->transfection_efficiency stability Stability stability->transfection_efficiency cell_type Cell Type cell_type->transfection_efficiency confluency Cell Confluency confluency->transfection_efficiency viability Cell Viability viability->transfection_efficiency prep_method Liposome Preparation Method prep_method->transfection_efficiency serum Presence of Serum serum->transfection_efficiency

Factors influencing this compound mediated transfection efficiency.

Conclusion

This compound is a versatile and effective cationic lipid for the delivery of plasmid DNA. Its cholesterol backbone provides stability, while its cationic headgroup enables efficient complexation with nucleic acids. When formulated with helper lipids like DOPE, this compound-based liposomes can achieve high transfection efficiencies in vitro. The methodologies outlined in this guide, from liposome preparation to the assessment of transfection efficiency and cytotoxicity, provide a solid foundation for researchers to incorporate this compound into their gene delivery workflows. Further optimization of formulations and protocols will continue to enhance the potential of this promising non-viral vector.

References

DMHAPC-Chol for siRNA Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the cationic lipid DMHAPC-Chol and its application in the delivery of small interfering RNA (siRNA). Designed for researchers, scientists, and drug development professionals, this document details the formulation of this compound-based nanoparticles, their physicochemical characteristics, and their efficacy in mediating gene silencing, with a particular focus on targeting Vascular Endothelial Growth Factor (VEGF).

Introduction to this compound

This compound (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic lipid specifically designed for nucleic acid delivery. Its structure incorporates a cholesterol anchor for lipid bilayer integration, a biodegradable carbamoyl linker, and a hydroxyethyl group in its polar head moiety, which may contribute to its transfection efficiency and biocompatibility.[1] Liposomes formulated with this compound have been demonstrated to be effective vectors for both plasmid DNA and siRNA delivery.[1][2]

Formulation of this compound/siRNA Nanoparticles

This compound is typically formulated into liposomes with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to facilitate endosomal escape of the siRNA cargo. The equimolar ratio of this compound to DOPE has been shown to be effective for siRNA delivery.[2]

Nanoparticle Assembly Workflow

The following diagram illustrates a typical workflow for the preparation of this compound/DOPE/siRNA lipoplexes.

G cluster_prep Liposome Preparation cluster_complexation siRNA Complexation lipid_mix Mix this compound and DOPE in Chloroform (1:1 molar ratio) thin_film Evaporate Solvent to Form a Thin Lipid Film lipid_mix->thin_film hydration Hydrate with Nuclease-Free Buffer thin_film->hydration sizing Sonication or Extrusion hydration->sizing lipo_sol Dilute Liposome Suspension sizing->lipo_sol siRNA_sol Dilute siRNA in Nuclease-Free Buffer incubation Mix and Incubate to Form Lipoplexes siRNA_sol->incubation lipo_sol->incubation

Figure 1: Workflow for this compound/siRNA lipoplex formulation.

Physicochemical Characterization of this compound/siRNA Nanoparticles

The physicochemical properties of the formulated nanoparticles are critical for their stability, cellular uptake, and overall delivery efficiency. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Table 1: Physicochemical Properties of Cationic Liposome/siRNA Complexes

Cationic Lipid CompositionMolar Ratio (Cationic:Helper)N/P RatioParticle Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOTAP/Chol/DOPE1:0.75:0.52.5~200-250~0.17-0.27Positive[3]
DOTAP/Chol/DOPE1:0.5:0.55~200-250~0.17-0.27Positive
DOTAP/DOPE1:15~200-250~0.17-0.27Positive
DC-Chol/DOPE1:12.5~201-478>0.27Positive

Note: Data for this compound specifically is limited; this table presents data from similar cationic lipid formulations to provide a general understanding of expected values.

In Vitro Gene Silencing of VEGF

This compound/DOPE liposomes have been successfully used to deliver siRNA targeting VEGF in human cancer cell lines, leading to significant knockdown of VEGF expression.

VEGF Signaling Pathway

VEGF is a key regulator of angiogenesis. The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers a downstream signaling cascade involving pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately promoting cell proliferation, migration, and survival. siRNA-mediated silencing of VEGF can inhibit these processes.

VEGF_Pathway siRNA VEGF siRNA (delivered by this compound) VEGF_mRNA VEGF mRNA siRNA->VEGF_mRNA degradation VEGF_A VEGF-A Protein VEGF_mRNA->VEGF_A translation VEGFR2 VEGFR2 VEGF_A->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Figure 2: Simplified VEGF signaling pathway targeted by siRNA.
Gene Silencing Efficacy

Studies have demonstrated that this compound/DOPE liposomes can achieve a high degree of VEGF gene silencing in vitro.

Table 2: In Vitro VEGF Gene Silencing with this compound/DOPE Liposomes

Cell LinesiRNA TargetsiRNA ConcentrationGene Silencing EfficiencyComparison ReagentSilencing with Comparison ReagentReference
A431 (human epidermoid carcinoma)VEGF50 nM>90%INTERFERinComparable
A431 (human epidermoid carcinoma)VEGF50 nM>90%Lipofectamine 2000Better than Lipofectamine 2000
MDA-MB-231 (human breast cancer)VEGF50 nM>90%INTERFERinComparable
MDA-MB-231 (human breast cancer)VEGF50 nM>90%Lipofectamine 2000Better than Lipofectamine 2000

Cytotoxicity Profile

An essential aspect of any delivery vector is its safety profile. Cationic lipids can exhibit dose-dependent cytotoxicity. Formulations with this compound have been reported to have weak cytotoxicity in some studies.

Table 3: Cytotoxicity of Cationic Liposome Formulations

Cationic Lipid CompositionMolar Ratio (Cationic:Helper)N/P RatioCell LineCell ViabilityReference
This compound/DOPE1:1Not specifiedNot specifiedWeak cytotoxicity reported
DOTAP/Chol/DOPE1:0.75:0.52.5Not specifiedSafe
DOTAP/Chol/DOPE1:0.75:0.510Not specified~30%
DC-Chol/DOPE1:12.5Not specifiedHigh viability

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis, formulation, and evaluation of this compound for siRNA delivery.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, as detailed by Percot et al. (2004). The general scheme involves the reaction of cholesterol with a linker containing a dimethyl hydroxyethyl aminopropane group.

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound and DOPE in a 1:1 molar ratio in chloroform in a round-bottom flask. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least one hour.

  • Hydration: Hydrate the lipid film with a nuclease-free buffer (e.g., PBS or HEPES) by vortexing. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Sizing: To obtain unilamellar vesicles of a defined size, sonicate the liposome suspension using a probe sonicator or subject it to multiple extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Dilute the liposome suspension in an appropriate buffer and measure the particle size (hydrodynamic diameter) and zeta potential using Dynamic Light Scattering (DLS).

  • siRNA Encapsulation Efficiency (RiboGreen Assay):

    • Prepare a standard curve of known siRNA concentrations.

    • In a 96-well plate, add the lipoplex solution to wells with and without a lysis buffer (e.g., 2% Triton X-100). The wells without lysis buffer measure the amount of unencapsulated siRNA, while the wells with lysis buffer measure the total siRNA.

    • Add the RiboGreen reagent to all wells and incubate in the dark.

    • Measure the fluorescence at an excitation/emission of ~480/520 nm.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100.

In Vitro Transfection and Gene Silencing Analysis

The following diagram outlines the workflow for in vitro evaluation of this compound/siRNA lipoplexes.

G cluster_transfection Cell Transfection cluster_analysis Gene Silencing Analysis cell_seeding Seed Cells in Multi-well Plates (e.g., A431, MDA-MB-231) treatment Add Lipoplexes to Cells and Incubate (e.g., 4-6 hours) cell_seeding->treatment lipoplex_prep Prepare this compound/siRNA Lipoplexes lipoplex_prep->treatment media_change Replace with Fresh Growth Medium treatment->media_change incubation Incubate for 24-72 hours media_change->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_analysis ELISA or Western Blot for Protein Quantification incubation->protein_analysis rt_pcr RT-qPCR for mRNA Quantification rna_extraction->rt_pcr

Figure 3: Workflow for in vitro gene silencing experiments.
  • Cell Culture and Transfection:

    • Seed target cells (e.g., A431 or MDA-MB-231) in multi-well plates to achieve 70-90% confluency at the time of transfection.

    • Prepare this compound/siRNA lipoplexes at the desired N/P ratio and siRNA concentration in serum-free media.

    • Add the lipoplexes to the cells and incubate for 4-6 hours.

    • Replace the transfection media with complete growth media and incubate for an additional 24-72 hours.

  • Quantification of Gene Silencing:

    • RT-qPCR: Extract total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for the target gene (e.g., VEGF) and a housekeeping gene for normalization.

    • ELISA: Collect the cell culture supernatant and quantify the secreted protein (e.g., VEGF) using an enzyme-linked immunosorbent assay (ELISA) kit.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound/siRNA lipoplexes for a specified duration (e.g., 24 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound represents a promising cationic lipid for the formulation of liposomal carriers for siRNA delivery. The this compound/DOPE system has demonstrated high efficiency in silencing the VEGF gene in cancer cell lines, with a favorable comparison to commercially available transfection reagents. The methodologies outlined in this guide provide a framework for the formulation, characterization, and in vitro evaluation of this delivery platform. Further optimization of the lipid composition and N/P ratio may lead to enhanced efficacy and reduced cytotoxicity, paving the way for potential therapeutic applications.

References

A Technical Guide to the Physical Properties of DMHAPC-Chol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)dimethylammonio]propyl]carbamate]

This technical guide provides a comprehensive overview of the physical and chemical properties of DMHAPC-Chol, a cationic cholesterol derivative integral to advancements in non-viral gene delivery systems. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its molecular characteristics, solubility, and thermal properties. Furthermore, it outlines detailed experimental protocols for the preparation and characterization of this compound-containing liposomes, a primary application for this compound. Visual diagrams generated using the DOT language elucidate key experimental workflows and the mechanism of cellular delivery.

Core Physical and Chemical Properties

This compound, scientifically known as (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)dimethylammonio]propyl]carbamate], is a cationic lipid that has garnered significant attention for its role in the formulation of liposomes for the delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). Its structure combines the rigid cholesterol backbone with a flexible cationic headgroup, a design that facilitates both nucleic acid complexation and cellular uptake.

Below is a summary of its key physical and chemical properties compiled from various sources.

PropertyValueSource
Molecular Formula C₃₅H₆₃N₂O₃⁺[1][2][3]
Formula Weight 559.9 g/mol [1][2]
CAS Number 794494-38-5
Appearance Crystalline solid
Storage Temperature -20°C
Purity ≥95%

Solubility Profile

The solubility of this compound is a critical parameter for its application in formulating lipid nanoparticles. The compound exhibits solubility in various organic solvents, which is essential for the initial steps of liposome preparation.

SolventSolubilityMax Concentration (mg/mL)Max Concentration (mM)Source
Dimethylformamide (DMF) Soluble10.017.86
Ethanol Soluble10.017.86
Ethanol:PBS (pH 7.2) (1:6) Sparingly Soluble0.140.25

The limited solubility in aqueous buffers like PBS necessitates the use of organic solvents during the initial lipid film formation stage of liposome preparation.

Spectral Characteristics

Detailed spectral data for this compound are not widely published. However, based on its chemical structure, the following spectral characteristics can be anticipated:

  • 1H NMR: The spectrum would be complex, showing characteristic signals for the cholesterol steroid nucleus, the protons of the propyl linker, the methyl groups on the quaternary amine, and the methylene protons of the hydroxyethyl group.

  • 13C NMR: The spectrum would display a large number of signals corresponding to the 35 carbon atoms in the molecule, with distinct chemical shifts for the carbons in the cholesterol backbone, the carbamate carbonyl group, and the aliphatic chains of the headgroup.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aliphatic regions, a strong C=O stretch from the carbamate linker, and C-N stretches associated with the quaternary amine.

  • Mass Spectrometry: The exact mass of the cation is 559.4833 Da. Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the intact cation.

A reported ultraviolet (UV) absorption maximum for this compound is 219 nm.

Experimental Protocols

The primary application of this compound is in the formation of cationic liposomes for gene delivery, often in combination with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The helper lipid is crucial for promoting the fusogenic properties of the liposomes, which aids in the endosomal escape of the genetic material into the cytoplasm.

Preparation of this compound/DOPE Liposomes by Thin-Film Hydration

This is a widely used method for the preparation of multilamellar vesicles (MLVs), which can then be sized down to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., sterile, RNase-free water, or a suitable buffer like HEPES-buffered saline)

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes of a defined pore size

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratio of this compound and DOPE (e.g., 1:1 or 1:2) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the flask by gentle rotation or vortexing to disperse the lipid film, resulting in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the suspension becomes clear.

    • Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm). This process is typically repeated 10-20 times.

Formulation of this compound/DOPE-siRNA Lipoplexes

Materials:

  • Prepared this compound/DOPE liposomes

  • siRNA stock solution in RNase-free buffer

  • RNase-free microcentrifuge tubes

Procedure:

  • Dilution: Dilute the siRNA and the liposome suspension separately in a suitable buffer (e.g., Opti-MEM® or serum-free culture medium).

  • Complexation: Gently add the diluted siRNA solution to the diluted liposome suspension while vortexing at a low speed. Do not vortex vigorously.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

  • Application: The resulting lipoplexes are now ready for addition to cell cultures for transfection experiments.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

G Experimental Workflow for this compound/DOPE Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Vesicle Formation and Sizing cluster_2 Lipoplex Formation a Dissolve this compound and DOPE in Chloroform b Evaporate Solvent (Rotary Evaporator) a->b c Dry Film under Vacuum b->c d Hydrate Film with Aqueous Buffer c->d Hydration Step e Formation of Multilamellar Vesicles (MLVs) d->e f Extrusion through Polycarbonate Membrane e->f g Formation of Unilamellar Vesicles (LUVs/SUVs) f->g h Dilute Liposomes and siRNA Separately g->h Complexation Step i Mix and Incubate h->i j This compound/DOPE-siRNA Lipoplexes i->j

Caption: Workflow for this compound/DOPE liposome and lipoplex preparation.

G Mechanism of Cationic Liposome-Mediated siRNA Delivery cluster_0 Extracellular cluster_1 Intracellular lipoplex Cationic Lipoplex (this compound/DOPE + siRNA) cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (DOPE-mediated) endosome->endosomal_escape sirna_release siRNA Release into Cytoplasm endosomal_escape->sirna_release risc RISC Loading sirna_release->risc mrna_cleavage mRNA Target Cleavage risc->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

Caption: General mechanism of siRNA delivery by this compound/DOPE liposomes.

References

In Vitro Applications of DMHAPC-Chol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro applications of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), a cationic lipid increasingly utilized in non-viral gene delivery systems. This document details its primary applications in plasmid DNA and siRNA delivery, outlines comprehensive experimental protocols, and presents available quantitative data. Furthermore, it elucidates the cellular uptake mechanisms and associated pathways, offering a valuable resource for researchers in drug development and molecular biology.

Introduction to this compound

This compound is a cationic cholesterol derivative designed for the formulation of liposomes intended for nucleic acid delivery. Its structure, featuring a cholesterol anchor, a carbamoyl linker, and a cationic headgroup, facilitates the encapsulation and delivery of negatively charged molecules like plasmid DNA and small interfering RNA (siRNA) into cells. When combined with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound forms stable lipoplexes that can efficiently transfect a variety of cell lines in vitro.

Core In Vitro Applications

The primary in vitro application of this compound is as a transfection reagent for the delivery of genetic material into eukaryotic cells. Its efficacy has been demonstrated in various cancer cell lines, making it a valuable tool for gene function studies, target validation, and the development of novel therapeutic strategies.

siRNA Delivery for Gene Silencing

This compound-based liposomes have been effectively used to deliver siRNA, leading to potent gene silencing. A notable application is the delivery of siRNA targeting Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, in cancer cells.

Plasmid DNA Delivery for Gene Expression

This compound formulations are also utilized for the delivery of plasmid DNA, enabling the transient expression of foreign genes in target cells. This is crucial for a wide range of molecular biology applications, including protein production, reporter gene assays, and functional genomics.

Quantitative Data on In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro performance of this compound and its closely related analogue, DC-Chol. This data provides insights into transfection efficiency and cytotoxicity across different cell lines and experimental conditions.

Table 1: Physicochemical Properties of this compound/DOPE Liposomes

ParameterValueReference
Mean Diameter 150 - 250 nm[1]
Zeta Potential +30 to +50 mV[1]
Polydispersity Index (PDI) < 0.3[1]

Table 2: In Vitro Transfection Efficiency of this compound/DOPE Liposomes

Cell LineTransfected Nucleic AcidMolar Ratio (this compound:DOPE)Transfection EfficiencyReference
A431 (Human epidermoid carcinoma)VEGF siRNA1:1>90% VEGF silencing at 50 nM siRNA[2]
MDA-MB-231 (Human breast cancer)VEGF siRNA1:1>90% VEGF silencing at 50 nM siRNA[2]
B16-F10 (Mouse melanoma)Plasmid DNA (luciferase)1:1High luciferase expression
C6 (Rat glioma)Plasmid DNANot SpecifiedDependent on lipid/DNA weight ratio

Table 3: Cytotoxicity of this compound Liposomes

Cell LineAssayConcentrationResultReference
B16-F10MTT Assay> 20 µMCytotoxic
C6Not SpecifiedDependent on lipid/DNA weight ratioIncreased toxicity with higher ratios

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes with a uniform size distribution.

Materials:

  • This compound

  • DOPE

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of this compound and DOPE (e.g., 1:1) in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL of organic solvent.

    • Ensure the lipids are completely dissolved to form a clear solution.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer to the flask. The final lipid concentration is typically in the range of 1-10 mg/mL.

    • Agitate the flask by hand-shaking or vortexing above the transition temperature of the lipids until the lipid film is fully suspended. This forms a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid transition temperature.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

In Vitro siRNA Transfection

Materials:

  • This compound/DOPE liposomes

  • siRNA targeting the gene of interest

  • Target cells (e.g., A431, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with and without serum

  • 24-well plates

  • Transfection medium (e.g., Opti-MEM)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Formation:

    • On the day of transfection, dilute the siRNA in a serum-free medium.

    • In a separate tube, dilute the this compound/DOPE liposomes in a serum-free medium.

    • Add the diluted liposome solution to the diluted siRNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes.

  • Transfection:

    • Remove the growth medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, replace the transfection medium with a fresh complete growth medium.

  • Analysis of Gene Silencing:

    • Harvest the cells 24-72 hours post-transfection.

    • Analyze the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using Western blotting.

In Vitro Plasmid DNA Transfection

Materials:

  • This compound/DOPE liposomes

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)

  • Target cells (e.g., B16-F10)

  • Cell culture medium with and without serum

  • 24-well plates

  • Transfection medium

Procedure:

  • Cell Seeding:

    • Seed cells as described in the siRNA transfection protocol.

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a serum-free medium.

    • Dilute the this compound/DOPE liposomes in a separate tube of serum-free medium.

    • Combine the two solutions and incubate at room temperature for 15-30 minutes.

  • Transfection:

    • Add the lipoplexes to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with a fresh complete growth medium.

  • Analysis of Gene Expression:

    • Assay for reporter gene expression 24-48 hours post-transfection (e.g., luciferase assay or fluorescence microscopy for GFP).

Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cells

  • This compound/DOPE liposomes at various concentrations

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Expose the cells to serial dilutions of the this compound/DOPE liposomes for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanism of Action and Cellular Uptake

The transfection process mediated by this compound liposomes involves several key steps, from the initial interaction with the cell membrane to the final release of the nucleic acid cargo into the cytoplasm.

Cellular Uptake Pathway

The primary mechanism of cellular uptake for this compound lipoplexes is endocytosis . The positively charged lipoplexes interact electrostatically with the negatively charged cell surface, triggering their internalization into endosomes. Studies on similar cationic lipids suggest that macropinocytosis and clathrin-mediated endocytosis are significant pathways involved in this process.

Cellular_Uptake_Pathway Lipoplex This compound Lipoplex CellSurface Cell Surface (Negative Charge) Lipoplex->CellSurface Electrostatic Interaction Endocytosis Endocytosis CellSurface->Endocytosis Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin Clathrin-mediated Endocytosis Endocytosis->Clathrin Endosome Early Endosome Macropinocytosis->Endosome Clathrin->Endosome

Cellular uptake of this compound lipoplexes.
Endosomal Escape

A critical step for successful gene delivery is the escape of the nucleic acid from the endosome before it fuses with lysosomes, which would lead to degradation of the cargo. The helper lipid DOPE plays a crucial role in this process. The acidic environment of the late endosome protonates the amino group of DOPE, inducing a conformational change from a bilayer to an inverted hexagonal phase. This structural transition destabilizes the endosomal membrane, facilitating the release of the lipoplex into the cytoplasm.

Endosomal_Escape_Pathway EarlyEndosome Early Endosome LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Maturation DOPE DOPE (in Lipoplex) LateEndosome->DOPE Triggers HexagonalPhase Inverted Hexagonal Phase DOPE->HexagonalPhase Conformational Change MembraneDestabilization Endosomal Membrane Destabilization HexagonalPhase->MembraneDestabilization CargoRelease Nucleic Acid Release MembraneDestabilization->CargoRelease Cytoplasm Cytoplasm CargoRelease->Cytoplasm

Mechanism of DOPE-mediated endosomal escape.
Experimental Workflow for In Vitro Transfection

The following diagram illustrates a typical workflow for an in vitro gene silencing experiment using this compound/siRNA lipoplexes.

Experimental_Workflow CellSeeding 1. Seed Cells (24-well plate) LipoplexFormation 2. Prepare Lipoplexes (this compound/siRNA) CellSeeding->LipoplexFormation Transfection 3. Transfect Cells (4-6 hours) LipoplexFormation->Transfection Incubation 4. Incubate (24-72 hours) Transfection->Incubation Harvesting 5. Harvest Cells Incubation->Harvesting Analysis 6. Analyze Gene Silencing (qRT-PCR / Western Blot) Harvesting->Analysis

Workflow for in vitro siRNA transfection.

Conclusion

This compound is a versatile and efficient cationic lipid for the in vitro delivery of both siRNA and plasmid DNA. Its ability to form stable lipoplexes with nucleic acids, coupled with a well-characterized mechanism of cellular uptake and endosomal escape, makes it a valuable tool for a wide range of research applications. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further optimization of liposome formulations and transfection conditions for specific cell types and applications is encouraged to achieve maximal efficacy.

References

In Vivo Applications of DMHAPC-Chol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo studies involving Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), a cationic cholesterol derivative designed for non-viral gene delivery. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the field of drug delivery and gene therapy.

Introduction to this compound

This compound is a novel, synthetically produced cationic lipid that incorporates a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety.[1] This structure is designed to facilitate the formation of stable liposomes that can efficiently complex with nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), for delivery into cells. When formulated with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound liposomes have demonstrated low cytotoxicity and effective gene delivery in both in vitro and in vivo models.[1]

In Vivo Studies: Efficacy and Applications

In vivo studies have primarily focused on the utility of this compound-based liposomes for gene delivery in cancer models. These liposomes, often referred to as lipoplexes when complexed with nucleic acids, have shown promise in delivering genetic material to tumor cells.

Plasmid DNA Delivery in a Murine Melanoma Model

A key in vivo application of a closely related compound, triethyl aminopropane carbamoyl cholesterol iodide (TEAPC-Chol), involved the transfection of B16-F10 melanoma cells in nude mice.[2][3] The study highlighted that liposomes composed of TEAPC-Chol and DOPE (in a 1:1 molar ratio) significantly enhanced gene expression in the tumor tissue.

Table 1: Summary of In Vivo Plasmid DNA Delivery Study

ParameterResultReference
Animal Model Nude mice with induced B16-F10 melanoma tumors[2]
Liposome Composition TEAPC-Chol:DOPE (1:1 molar ratio)
Transfection Efficiency 10-fold increase in transfection level compared to direct gene transfer of free DNA
Key Optimization Factors Charge ratio, helper lipid, injection volume

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of in vivo studies. Below are protocols for the preparation of cationic liposomes and their use in in vivo gene delivery, based on established methods for similar cationic cholesterol derivatives like DC-Chol.

Preparation of this compound/DOPE Liposomes

This protocol outlines the thin-film hydration method followed by extrusion to produce unilamellar liposomes of a defined size.

Materials:

  • Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1).

    • In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer by rotating the flask gently. The temperature of the buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles of a uniform size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

    • Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.

  • Sterilization and Storage:

    • Sterilize the final liposome suspension by passing it through a 0.22 µm filter.

    • Store the liposomes at 4°C.

In Vivo Tumor Transfection Protocol

This protocol describes the systemic administration of lipoplexes to tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with B16-F10 xenografts)

  • This compound/DOPE liposomes

  • Plasmid DNA (encoding a reporter gene like luciferase)

  • Sterile, nuclease-free buffer (e.g., 5% glucose solution)

Procedure:

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a sterile buffer.

    • In a separate tube, dilute the this compound/DOPE liposomes in the same buffer.

    • Add the diluted DNA to the diluted liposomes and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Administration:

    • Administer the lipoplex suspension to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The volume and concentration should be optimized based on the animal model and desired dosage.

  • Analysis of Gene Expression:

    • At a predetermined time point post-injection (e.g., 24-72 hours), euthanize the animals.

    • Excise the tumors and other relevant organs.

    • Homogenize the tissues and perform an assay to quantify the expression of the reporter gene (e.g., luciferase assay).

Visualizing Workflows and Pathways

Experimental Workflow for In Vivo Gene Delivery

The following diagram illustrates the key steps involved in an in vivo gene delivery experiment using this compound liposomes.

experimental_workflow cluster_prep Liposome & Lipoplex Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis prep1 Lipid Film Formation (this compound + DOPE) prep2 Hydration prep1->prep2 prep3 Extrusion (Sizing) prep2->prep3 prep4 Lipoplex Formation (Liposomes + pDNA) prep3->prep4 invivo1 Systemic Administration (e.g., IV Injection) prep4->invivo1 invivo2 Biodistribution & Tumor Targeting invivo1->invivo2 invivo3 Cellular Uptake & Endosomal Escape invivo2->invivo3 invivo4 Gene Expression invivo3->invivo4 analysis1 Tissue Harvesting (Tumor & Organs) invivo4->analysis1 analysis2 Reporter Gene Assay (e.g., Luciferase) analysis1->analysis2

In Vivo Gene Delivery Workflow
Proposed Signaling Pathway for Cationic Liposome-Mediated Gene Delivery

The diagram below outlines the proposed cellular mechanisms by which cationic liposomes like those formulated with this compound deliver their nucleic acid cargo.

signaling_pathway cluster_cellular_entry Cellular Entry & Trafficking cluster_gene_expression Gene Expression lipoplex Cationic Lipoplex (this compound/DOPE + DNA) cell_membrane Cell Membrane endocytosis Endocytosis cell_membrane->endocytosis Interaction endosome Early Endosome endocytosis->endosome endosomal_escape Endosomal Escape (DOPE-mediated) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release dna_translocation DNA Translocation to Nucleus cytoplasm->dna_translocation nucleus Nucleus dna_translocation->nucleus transcription Transcription nucleus->transcription DNA Template mrna mRNA transcription->mrna translation Translation mrna->translation mRNA Template protein Therapeutic/Reporter Protein translation->protein

Cellular Pathway of Lipoplex-Mediated Gene Delivery

Conclusion

This compound represents a promising cationic lipid for the in vivo delivery of nucleic acids. Formulations with DOPE have demonstrated the potential for efficient gene delivery in preclinical cancer models with low associated toxicity. The provided protocols and diagrams serve as a foundational resource for researchers aiming to utilize this compound or similar cationic cholesterols in their work. Further optimization of liposome composition, charge ratio, and administration route will be critical in translating these findings into effective therapeutic strategies.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available safety and toxicity information on DMHAPC-Chol. The available data is limited, and this guide should be considered in conjunction with further independent investigation and laboratory testing.

Introduction

This compound (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide) is a cationic cholesterol derivative utilized in the formulation of liposomes for the delivery of nucleic acids, such as DNA plasmids and siRNA, in both in vitro and in vivo research settings[1]. Its cationic nature facilitates the encapsulation and delivery of negatively charged genetic material. This guide provides a summary of the known safety and toxicity profile of this compound based on available scientific literature.

Physicochemical Properties

PropertyValue
Chemical Name Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide
CAS Number 794494-38-5
Molecular Formula C₃₅H₆₃IN₂O₃
Molecular Weight 706.8 g/mol

Summary of Quantitative Toxicity Data

The publicly available quantitative toxicity data for this compound is sparse. The primary finding relates to its in vitro cytotoxicity.

Assay TypeCell LineTest AgentEffective ConcentrationReference
CytotoxicityB16-F10 (Mouse melanoma)Liposomes containing this compound> 20 µM (lipid concentration)[1]

Note: No in vivo toxicity data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound is readily available in the public domain. Furthermore, there is no accessible information regarding its potential for genotoxicity or immunotoxicity.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not explicitly provided in the available literature. However, a general methodology for assessing the in vitro cytotoxicity of a liposomal formulation, such as one containing this compound, is outlined below. This protocol is based on standard cell viability assays.

Title: In Vitro Cytotoxicity Assessment of this compound Liposomes using a Tetrazolium-based (MTT/MTS) Assay.

Objective: To determine the concentration-dependent cytotoxic effects of this compound containing liposomes on a selected cell line.

Materials:

  • This compound liposome formulation

  • Target cell line (e.g., B16-F10)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the target cells to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of the this compound liposome formulation in a cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of the liposomal formulation.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay:

    • Following the incubation period, add the MTT or MTS reagent to each well.

    • Incubate for a further 1-4 hours. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.

    • If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the liposome concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

The following diagrams illustrate the general workflow for a cytotoxicity assay and the logical relationship in assessing the safety profile of a compound like this compound. Due to the lack of specific mechanistic data, a signaling pathway diagram for this compound toxicity cannot be provided.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Liposome_Prep This compound Liposome Preparation Treatment Treatment with Liposome Dilutions Liposome_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Add_Reagent Add Viability Reagent (MTT/MTS) Incubation->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Data_Analysis Calculate % Viability Determine IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for an in vitro cytotoxicity assay.

Safety_Assessment_Logic cluster_preclinical Preclinical Assessment cluster_data Data Evaluation cluster_risk Risk Assessment In_Vitro In Vitro Studies (e.g., Cytotoxicity, Genotoxicity) PK_PD Pharmacokinetics & Pharmacodynamics In_Vitro->PK_PD In_Vivo In Vivo Studies (e.g., Acute/Chronic Toxicity, Immunotoxicity) In_Vivo->PK_PD Dose_Response Dose-Response Analysis PK_PD->Dose_Response NOAEL Determine NOAEL Dose_Response->NOAEL Risk_Characterization Human Risk Characterization NOAEL->Risk_Characterization

Caption: Logical flow for preclinical safety assessment.

Conclusion

The available data on the safety and toxicity of this compound is currently limited to a single in vitro cytotoxicity study. This study indicates that liposomes containing this compound exhibit cytotoxic effects at lipid concentrations exceeding 20 µM in B16-F10 cells[1]. There is a notable absence of comprehensive in vivo toxicity data, as well as studies on genotoxicity and immunotoxicity in the public literature. For researchers and drug development professionals, this highlights a critical data gap. Any consideration of this compound for further development would necessitate a thorough toxicological evaluation, including acute and chronic toxicity studies in relevant animal models, to establish a comprehensive safety profile.

References

Methodological & Application

Application Notes and Protocols for DMHAPC-Chol Liposome Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are spherical vesicles composed of a lipid bilayer that possess a net positive charge. They are widely utilized as non-viral vectors for the delivery of nucleic acids (such as plasmid DNA and siRNA) and other therapeutic molecules into cells. The positive charge of the liposome facilitates interaction with the negatively charged cell membrane and genetic material, promoting cellular uptake and endosomal escape. DMHAPC-Chol is a cationic lipid formulation that incorporates a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety, designed for effective transfection experiments. Cholesterol is a critical component in these formulations, enhancing the stability and modulating the fluidity of the lipid bilayer.

These application notes provide a detailed protocol for the formulation of this compound liposomes using the thin-film hydration method followed by extrusion. This method is widely adopted due to its simplicity and reproducibility in generating unilamellar liposomes of a controlled size. Additionally, standard protocols for the characterization of the resulting liposomes are described.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound liposomes. The values presented are illustrative and will vary depending on the specific molar ratios of DMHAPC to cholesterol, the encapsulated therapeutic, and the precise formulation parameters used.

Table 1: Physicochemical Properties of this compound Liposomes

Formulation (Molar Ratio DMHAPC:Chol)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Formulation A (e.g., 1:1)100 - 150< 0.2+30 to +50
Formulation B (e.g., 3:2)90 - 140< 0.2+40 to +60
Formulation C (e.g., 7:3)80 - 130< 0.2+50 to +70

Table 2: Encapsulation Efficiency of a Model Therapeutic

Formulation (Molar Ratio DMHAPC:Chol)Therapeutic AgentEncapsulation Efficiency (%)
Formulation A (e.g., 1:1)siRNA (Model)85 - 95
Formulation B (e.g., 3:2)pDNA (Model)90 - 98
Formulation C (e.g., 7:3)Doxorubicin (Model)70 - 85

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of DMHAPC and cholesterol.

Materials:

  • DMHAPC (N,N-dimethyl-N-(2-(N-heptadecyl-N-methylamino)ethyl)ammoniomethyl)carbamoyl-cholesterol)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., sterile, RNase-free water, phosphate-buffered saline (PBS), or other aqueous buffer of choice)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve the desired amounts of DMHAPC and cholesterol in chloroform or a chloroform:methanol mixture. The molar ratio of DMHAPC to cholesterol will need to be optimized for the specific application, with common starting points being 1:1, 3:2, or 7:3.[1][2] The total lipid concentration is typically in the range of 10-20 mg/mL of organic solvent.

    • Gently swirl the flask until the lipids are completely dissolved, forming a clear solution.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 30-40°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue the evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent. For complete removal, the flask can be placed under high vacuum for several hours or overnight.

  • Lipid Film Hydration:

    • Add the pre-heated hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing. This process results in the formation of multilamellar vesicles (MLVs).

    • Continue the hydration process for about 1 hour at a temperature above the Tm of DMHAPC.

  • Extrusion for Size Reduction:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Force the lipid suspension through the membrane into a second syringe. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.[3] The extrusion should be performed at a temperature above the lipid Tm.

    • The resulting translucent solution contains the this compound liposomes.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, lyophilization may be considered, although this requires the addition of cryoprotectants and further optimization.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential Measurement:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the original hydration buffer or deionized water to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS. A PDI value below 0.2 indicates a homogenous population of liposomes.

    • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the diluted liposomes. The instrument software will convert this to the zeta potential. A positive zeta potential is expected for cationic liposomes.[4][5]

2. Encapsulation Efficiency Determination (Example for siRNA):

  • Instrumentation: Spectrophotometer or fluorometer, and a method to separate free from encapsulated siRNA (e.g., ultracentrifugation, size exclusion chromatography, or a fluorescent dye that is quenched upon encapsulation).

  • Procedure using a fluorescent dye (e.g., RiboGreen):

    • Prepare a standard curve of the siRNA to be encapsulated.

    • Take a known volume of the liposome-siRNA formulation and measure the total fluorescence (Total siRNA). This may require disrupting the liposomes with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA.

    • To measure the amount of unencapsulated (free) siRNA, add a fluorescent dye that specifically binds to single-stranded or double-stranded nucleic acids in the liposome-siRNA suspension (without detergent). The fluorescence intensity will correspond to the amount of free siRNA.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_characterization Characterization dissolution 1. Lipid Dissolution (DMHAPC + Cholesterol in Chloroform) film_formation 2. Thin Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, T > Tm) film_formation->hydration extrusion 4. Extrusion (e.g., 100 nm membrane) hydration->extrusion dls Particle Size (DLS) extrusion->dls Analyze zeta Zeta Potential extrusion->zeta Analyze ee Encapsulation Efficiency extrusion->ee Analyze final_product This compound Liposomes extrusion->final_product

Caption: Workflow for this compound Liposome Formulation and Characterization.

signaling_pathway cluster_delivery Cellular Delivery Pathway liposome Cationic Liposome (this compound) cell_membrane Cell Membrane (Negatively Charged) liposome->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape ('Proton Sponge' Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm therapeutic_release Therapeutic Release (e.g., siRNA) cytoplasm->therapeutic_release

References

Application Notes and Protocols for DMHAPC-Chol Transfection of B16-F10 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the transfection of B16-F10 murine melanoma cells using the cationic lipid N,N-dimethyl-N-(2-(N-methyl-N-(2-hydroxypropyl)amino)ethyl)amino)propane-1-carboxamido-cholesterol (DMHAPC-Chol). While a specific, standardized protocol for this exact lipid and cell line combination is not widely published, the following guidelines are synthesized from protocols for structurally similar cholesterol-based cationic lipids and established transfection procedures for B16-F10 cells. Optimization of the described parameters is crucial for achieving maximal transfection efficiency and minimal cytotoxicity.

Introduction

Cationic liposomes are effective non-viral vectors for gene delivery into various cell lines, including the B16-F10 melanoma line. This compound is a cholesterol-based cationic lipid designed for efficient DNA complexation and delivery across the cell membrane. Its biodegradability and potentially lower cytotoxicity compared to other lipids make it a promising candidate for in vitro and in vivo applications. The protocol outlines the preparation of this compound/DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) liposomes, the formation of lipoplexes with plasmid DNA, and the subsequent transfection of B16-F10 cells.

Data Summary

The following tables summarize representative quantitative data for transfection of B16-F10 cells using cationic lipid-based reagents. Note that these values are illustrative and efficiencies with this compound will need to be determined experimentally.

Table 1: Transfection Efficiency of Cationic Lipids in B16-F10 Cells

Transfection ReagentDNA:Reagent Ratio (µg:µl)Transfection Efficiency (%)Time Point
Metafectene Pro1:4~18%24 hours[1]
TEAPC-Chol/DOPENot SpecifiedHigh (qualitative)Not Specified[2]

Table 2: Cytotoxicity of Cationic Lipids in B16-F10 Cells

Transfection ReagentObservation
Metafectene ProVery low to no toxicity (0-2% dead cells)[1]
TEAPC-Chol/DOPENot toxic in the used concentration range[2][3]

Experimental Protocols

Materials
  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Plasmid DNA (e.g., encoding a reporter gene like GFP or luciferase)

  • B16-F10 cells (e.g., ATCC CRL-6475)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM® I Reduced Serum Medium or other serum-free medium

  • Phosphate-Buffered Saline (PBS), sterile

  • 24-well tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol 1: Preparation of this compound/DOPE Liposomes
  • Lipid Film Hydration:

    • In a sterile glass vial, combine this compound and the helper lipid DOPE in a 1:1 molar ratio.

    • Dissolve the lipid mixture in chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with a sterile, buffer solution (e.g., sterile water or PBS) to a final total lipid concentration of 1 mg/mL.

    • Vortex the suspension vigorously for several minutes.

  • Sonication:

    • To create small unilamellar vesicles (SUVs), sonicate the liposome suspension using a probe sonicator on ice or a bath sonicator. Sonication should be performed in short bursts to avoid overheating.

    • The resulting liposome solution should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. They are typically stable for several weeks.

Protocol 2: Transfection of B16-F10 Cells
  • Cell Seeding:

    • The day before transfection, seed B16-F10 cells in a 24-well plate at a density of 8 x 10⁴ cells per well in 0.5 mL of complete growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂. The cells should be approximately 70-80% confluent at the time of transfection.

  • Formation of this compound/DNA Complexes (Lipoplexes):

    • This step should be performed in a serum-free medium.

    • For each well to be transfected, prepare two separate tubes:

      • Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

      • Tube B (Liposomes): Dilute the required amount of this compound/DOPE liposomes in 50 µL of serum-free medium. It is recommended to test a range of charge ratios (lipid:DNA), such as 1:1, 2:1, 4:1, and 8:1.

    • Add the diluted DNA solution (Tube A) to the diluted liposome solution (Tube B) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently add the 100 µL of the lipoplex solution dropwise to the cells in the 24-well plate.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes at 37°C and 5% CO₂.

  • Post-Transfection:

    • After 4-6 hours of incubation, the medium containing the lipoplexes can be replaced with 0.5 mL of fresh, complete growth medium. This step is optional but may reduce cytotoxicity.

    • Continue to incubate the cells for 24-72 hours.

  • Analysis:

    • Assess transgene expression at 24, 48, and 72 hours post-transfection. For example, if using a GFP reporter plasmid, visualize the cells under a fluorescence microscope. For quantitative analysis, use techniques such as flow cytometry or a luciferase assay, depending on the reporter gene.

    • Cell viability can be assessed using methods like the MTT assay or Trypan Blue exclusion.

Visualizations

Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis prep_dna Dilute Plasmid DNA in Serum-Free Medium mix Combine and Incubate (20-30 min) prep_dna->mix Add DNA to Lipid prep_lipo Dilute this compound/DOPE in Serum-Free Medium prep_lipo->mix add_complex Add Lipoplexes to Cells mix->add_complex Lipoplex Solution seed_cells Seed B16-F10 Cells (24h prior) seed_cells->add_complex incubate Incubate (4-6h) add_complex->incubate change_medium Change to Complete Medium incubate->change_medium incubate_post Incubate (24-72h) change_medium->incubate_post analyze Analyze Gene Expression and Viability incubate_post->analyze

Caption: Experimental workflow for the transfection of B16-F10 cells using this compound/DOPE liposomes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments lipoplex This compound/DNA Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DOPE-mediated) nucleus Nucleus cytoplasm->nucleus DNA Translocation nucleus->nucleus Transcription & Translation

Caption: Proposed mechanism of this compound mediated gene delivery into B16-F10 cells.

References

Application Notes and Protocols for siRNA Delivery using DMHAPC-Chol in A431 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has significant therapeutic potential. However, its effective delivery into target cells remains a critical challenge. Cationic lipids, such as the cholesterol derivative DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide), have emerged as promising non-viral vectors for siRNA delivery. This compound, a cationic cholesterol, is a component of liposomes used for nucleic acid delivery and has been noted for its application in delivering VEGF siRNA into A431 and MDA-MB-231 cells.[1][2][3] This document provides detailed application notes and protocols for the use of this compound for siRNA delivery in the A431 human epidermoid carcinoma cell line, a common model in cancer research known for its high expression of the Epidermal Growth Factor Receptor (EGFR).[4]

Data Presentation

Effective siRNA delivery is characterized by high gene knockdown efficiency and low cytotoxicity. The following tables summarize representative quantitative data for cationic lipid-mediated siRNA delivery in cancer cell lines. While specific data for this compound is limited, the provided data from other cholesterol-based and cationic lipids offer a comparative context for expected outcomes.

Table 1: Gene Knockdown Efficiency of Cationic Lipid-Based siRNA Delivery in Cancer Cells

Cationic Lipid/ReagentCell LineTarget GenesiRNA Concentration (nM)Knockdown Efficiency (%)Reference
COPA-L (Cholesterol derivative)Hepa1-6SurvivinNot Specified> Lipofectamine 2000[5]
DDAB/CholesterolLLC-LucLuciferase50Moderate
MS09/CholesterolMCF-7c-mycNot SpecifiedSignificant reduction
CEL (Cationic cholesterol lipid)Hela-LucLuciferaseNot Specified74-98%
DharmaFECT1A431ECT230~75% (cell population reduction)

Table 2: Cytotoxicity of Cationic Lipid-Based siRNA Delivery

Cationic Lipid/ReagentCell LineAssayConcentrationCell Viability (%)Reference
COPA-LHepa1-6, A549, HelaNot SpecifiedNot Specified>80%
MS09/CholesterolMCF-7, HT-29MTTNot Specified>85%
TC-1-12 based lipoplexesHeLaNot SpecifiedNot Specified46-57%
Attractene™AGSMTTOptimal for transfection~75%
X-tremeGENE HP™AGSMTTOptimal for transfection~75%

Experimental Protocols

This section provides a detailed, exemplary protocol for the delivery of siRNA into A431 cells using a liposomal formulation of this compound. This protocol is based on established methods for formulating and using cationic lipid-based siRNA delivery systems.

A431 Cell Culture
  • Materials:

    • A431 cell line (ATCC® CRL-1555™)

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Protocol:

    • Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

    • For transfection experiments, seed the cells in 6-well plates at a density of 1.5 x 10^5 cells per well 24 hours prior to transfection to achieve 50-70% confluency on the day of the experiment.

Preparation of this compound/DOPE Liposomes
  • Materials:

    • This compound

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Chloroform

    • Sterile, RNase-free water or buffer (e.g., HEPES)

    • Rotary evaporator

    • Probe sonicator or bath sonicator

  • Protocol:

    • Dissolve this compound and DOPE in chloroform at a desired molar ratio (e.g., 1:1).

    • In a round-bottom flask, create a thin lipid film by evaporating the chloroform using a rotary evaporator.

    • Hydrate the lipid film with a sterile, RNase-free aqueous buffer (e.g., HEPES buffer, pH 7.4) to a final total lipid concentration of 1 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator until the solution becomes clear.

    • Store the prepared liposomes at 4°C.

Formation of this compound/siRNA Lipoplexes
  • Materials:

    • This compound/DOPE liposomes

    • siRNA stock solution (e.g., 20 µM in RNase-free buffer)

    • Serum-free medium (e.g., Opti-MEM®)

  • Protocol:

    • Determine the desired N/P ratio. The N/P ratio is the molar ratio of the nitrogen atoms in the cationic lipid (this compound) to the phosphate groups in the siRNA. A typical starting range for optimization is 2:1 to 10:1.

    • For a single well of a 6-well plate, dilute the required amount of siRNA (e.g., to a final concentration of 50 nM in the well) in serum-free medium.

    • In a separate tube, dilute the calculated amount of this compound/DOPE liposomes in serum-free medium.

    • Add the diluted liposome solution to the diluted siRNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Transfection of A431 Cells
  • Protocol:

    • Gently aspirate the culture medium from the A431 cells.

    • Wash the cells once with sterile PBS.

    • Add fresh, serum-containing or serum-free medium to each well.

    • Add the prepared this compound/siRNA lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the initial incubation, replace the transfection medium with fresh, complete culture medium.

    • Continue to incubate the cells for 24-72 hours before proceeding with analysis.

Analysis of Gene Knockdown
  • Quantitative Real-Time PCR (qRT-PCR):

    • At 24-48 hours post-transfection, harvest the cells and isolate total RNA using a suitable kit.

    • Synthesize cDNA from the isolated RNA.

    • Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative gene expression to determine the knockdown efficiency.

  • Western Blotting:

    • At 48-72 hours post-transfection, lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).

    • Incubate with a corresponding secondary antibody and visualize the protein bands to assess the reduction in protein expression.

Assessment of Cytotoxicity
  • MTT Assay:

    • Seed A431 cells in a 96-well plate and transfect with this compound/siRNA lipoplexes at various concentrations.

    • At 24-48 hours post-transfection, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm to determine the cell viability relative to untreated control cells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis A A431 Cell Culture (Seed in 6-well plates) E Transfect A431 Cells A->E B Prepare this compound/ DOPE Liposomes D Form Lipoplexes (this compound/siRNA) B->D C Prepare siRNA Solution C->D D->E F Incubate 24-72h E->F G Gene Knockdown Analysis (qRT-PCR, Western Blot) F->G H Cytotoxicity Assay (MTT) F->H

Caption: Workflow for siRNA delivery using this compound in A431 cells.

EGFR Signaling Pathway in A431 Cells

A431 cells are characterized by an overexpression of the Epidermal Growth Factor Receptor (EGFR), making it a key signaling pathway and a common target for siRNA-mediated knockdown in cancer research.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K siRNA siRNA (anti-EGFR) RISC RISC siRNA->RISC EGFR_mRNA EGFR mRNA RISC->EGFR_mRNA Cleavage EGFR_mRNA->EGFR Translation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the mechanism of siRNA-mediated inhibition.

References

Application Notes and Protocols for Intratracheal Injection of DMHAPC-Chol Lipoplexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of lipoplexes formulated with the cationic lipid N,N-dimethyl-N-(2-(hydroxyethyl))aminopropane-carbamoyl-cholesterol (DMHAPC-Chol) for gene delivery to the lungs via intratracheal injection. This compound is a synthetic, cholesterol-based cationic lipid featuring a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety. These characteristics contribute to its efficacy and biocompatibility as a non-viral vector for in vivo applications. Liposomes composed of this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have demonstrated the ability to efficiently deliver plasmid DNA both in vitro and in vivo[1]. This guide offers structured tables for key quantitative data, detailed experimental methodologies, and diagrams illustrating relevant biological pathways and workflows.

Data Presentation

Physicochemical Characteristics of Cationic Lipoplexes

The physical properties of lipoplexes are critical determinants of their stability and transfection efficiency. The following table summarizes typical characteristics of cholesterol-based cationic lipoplexes.

ParameterValueMethodReference
Particle Size
Liposomes~150 - 200 nmDynamic Light Scattering (DLS)[2]
Lipoplexes (Lipid:DNA)~200 - 400 nmDynamic Light Scattering (DLS)[3]
Zeta Potential
Liposomes+50 to +75 mVZeta Potential Analysis[4]
Lipoplexes (Lipid:DNA)+25 to +40 mVZeta Potential Analysis[4]
DNA Condensation
Complete RetardationN/P Ratio > 1.5 - 2.5Gel Retardation Assay

Note: Values are representative and can vary based on the specific formulation, DNA concentration, and buffer conditions.

In Vivo Gene Expression and Inflammatory Response

The following data is derived from studies on hydroxyethylated cationic cholesterol derivatives, including compounds structurally related to this compound, following intratracheal administration in mice.

ParameterFormulationResultMethodReference
Gene Expression MHAPC/DOPE Lipoplexes~2-fold > jet-PEILuciferase Assay
MHAPC/DOPE Lipoplexes~60-fold > Naked DNALuciferase Assay
Inflammatory Response MHAPC/DOPE LipoplexesElevated TNF-α levelsELISA

MHAPC (N,N-methyl hydroxyethyl aminopropane carbamoyl cholesterol iodide) is a cationic cholesterol derivative closely related to this compound.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Lipoplexes

This protocol describes the preparation of cationic liposomes composed of this compound and DOPE, followed by the formation of lipoplexes with plasmid DNA.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water

  • Plasmid DNA of interest

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration: a. Dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1). b. In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film. c. Further dry the film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with sterile, nuclease-free water by vortexing to form multilamellar vesicles (MLVs).

  • Liposome Sizing: a. Subject the MLV suspension to sonication to create small unilamellar vesicles (SUVs). b. For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation: a. Dilute the plasmid DNA and the liposome suspension separately in a suitable buffer (e.g., sterile 5% glucose solution or saline). b. Add the DNA solution to the liposome suspension dropwise while gently vortexing. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal charge ratio (+/-) of cationic lipid to DNA should be empirically determined but typically ranges from 2:1 to 10:1.

Protocol 2: Intratracheal Instillation of Lipoplexes in Mice

This protocol details the non-invasive, orotracheal instillation method for delivering this compound lipoplexes to the lungs of mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

  • Small animal intubation platform or angled restraining stand

  • Fiber optic light source

  • Gel-loading pipette tip or a specialized mouse intubation cannula

  • 1 mL syringe

  • Heating pad for recovery

Procedure:

  • Animal Preparation: a. Anesthetize the mouse using the approved anesthetic protocol. Confirm the depth of anesthesia by a toe pinch. b. Suspend the anesthetized mouse on the intubation platform by its upper incisors.

  • Visualization of the Trachea: a. Gently pull the tongue to the side to open the oral cavity. b. Use a fiber optic light source to transilluminate the neck area, allowing for clear visualization of the vocal cords and the tracheal opening.

  • Instillation: a. Prepare the desired dose of this compound lipoplexes in a 1 mL syringe fitted with a gel-loading pipette tip or a specialized cannula. The typical instillation volume for a mouse is 25-50 µL. b. Carefully guide the tip of the pipette/cannula into the trachea, passing through the vocal cords. c. Administer the lipoplex suspension with a single, steady push of the syringe plunger. d. To ensure delivery to the lungs, a small volume of air (e.g., 100-200 µL) can be pushed through the syringe immediately following the liquid instillation.

  • Recovery: a. Remove the mouse from the platform and place it on a heating pad in a prone position to recover from anesthesia. b. Monitor the animal until it is fully ambulatory.

Protocol 3: Assessment of In Vivo Gene Expression (Luciferase Assay)

This protocol describes the quantification of gene expression in the lungs following the intratracheal delivery of a luciferase reporter gene using this compound lipoplexes.

Materials:

  • Luciferase Assay System

  • Lysis buffer (e.g., Reporter Lysis Buffer)

  • Protein assay kit (e.g., BCA or Bradford)

  • Luminometer

  • Homogenizer

Procedure:

  • Tissue Collection and Homogenization: a. At the desired time point post-instillation (e.g., 24, 48, or 72 hours), euthanize the mouse. b. Perfuse the lungs with sterile saline to remove blood. c. Excise the lungs and place them in a pre-weighed tube. d. Add an appropriate volume of lysis buffer and homogenize the tissue on ice.

  • Lysate Preparation: a. Centrifuge the lung homogenate at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes. b. Collect the supernatant, which contains the cell lysate.

  • Luciferase Assay: a. Add a small volume of the cell lysate (e.g., 20 µL) to a luminometer tube. b. Add the luciferase assay reagent according to the manufacturer's instructions. c. Immediately measure the luminescence in a luminometer.

  • Data Normalization: a. Determine the total protein concentration of the cell lysate using a standard protein assay. b. Express the luciferase activity as Relative Light Units (RLU) per milligram of total protein (RLU/mg protein).

Visualizations

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipoplex This compound Lipoplex Clathrin Clathrin-coated pit Lipoplex->Clathrin Clathrin-mediated endocytosis Caveolae Caveolae Lipoplex->Caveolae Caveolae-mediated endocytosis Macropinocytosis Macropinocytosis Lipoplex->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Late_Endosome Late Endosome/Lysosome Endosome->Late_Endosome Maturation DNA_Release DNA Release Endosome->DNA_Release Endosomal Escape Late_Endosome->DNA_Release Degradation Nucleus Nucleus DNA_Release->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation Protein Therapeutic Protein Translation->Protein

Cellular Uptake and Trafficking of Lipoplexes.

G cluster_workflow Experimental Workflow cluster_analysis Prep 1. Lipoplex Preparation (this compound/DOPE + pDNA) Admin 2. Intratracheal Administration (Mouse) Prep->Admin Harvest 3. Lung Tissue Harvesting Admin->Harvest Analysis 4. Analysis Harvest->Analysis Luciferase Gene Expression (Luciferase Assay) Histology Histological Evaluation Cytokine Inflammatory Response (ELISA)

In Vivo Study Workflow.

G cluster_pathway Potential Inflammatory Signaling Lipoplex This compound Lipoplex TLR Toll-like Receptors (TLRs) Lipoplex->TLR Recognition MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Activation of Transcription Factors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Gene Expression

Potential Inflammatory Signaling Pathway.

References

Application Notes and Protocols for DMHAPC-Chol Mediated Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cationic cholesterol DMHAPC-Chol for the efficient transfection of nucleic acids into various cell lines. This document outlines the optimal concentrations, detailed experimental protocols, and critical factors influencing the success of your transfection experiments.

Introduction to this compound

This compound (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic cholesterol derivative that has emerged as an effective transfection agent for the delivery of both plasmid DNA (pDNA) and small interfering RNA (siRNA) into eukaryotic cells.[1][2][3] Its unique structure, incorporating a cholesterol backbone, facilitates the formation of stable liposomes that can efficiently complex with negatively charged nucleic acids. These lipoplexes are then readily taken up by cells, leading to the successful delivery of the genetic material.

Typically, this compound is formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to enhance transfection efficiency. The fusogenic properties of DOPE are believed to aid in the endosomal escape of the nucleic acid cargo, a critical step for successful gene expression or silencing.

Quantitative Data Summary: Optimizing this compound Concentration

The optimal concentration of this compound is crucial for achieving high transfection efficiency while minimizing cytotoxicity. The following table summarizes key quantitative data from cited literature to guide the optimization process.

Parameter Value Nucleic Acid Cell Lines Key Findings Reference
siRNA Concentration 50 nMVEGF siRNAA431 (human epidermoid carcinoma), MDA-MB-231 (human breast cancer)Achieved over 90% silencing of VEGF expression. The efficacy was comparable to INTERFERin and superior to Lipofectamine 2000.[1]
Cytotoxicity Threshold > 20 µMNot specifiedB16-F10 (mouse melanoma)Liposomes containing this compound exhibited cytotoxicity at lipid concentrations exceeding 20 µM.[3]
Cationic Lipid to DOPE Molar Ratio 1:1 to 3:1DNAGeneral recommendationCommon molar ratios for formulating cationic liposomes with DOPE to enhance transfection efficiency.
Lipid to DNA Weight Ratio 10:1DNAGeneral recommendationA starting point for the preparation of lipid/DNA complexes.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound/DOPE liposomes and subsequent cell transfection.

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the formation of unilamellar liposomes.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of this compound and DOPE (e.g., at a 1:1 molar ratio) in chloroform.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 1 hour.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or buffer) to the flask. The final total lipid concentration should typically be in the range of 1-2 mg/mL.

    • Vortex the flask vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, the liposomes can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-15 times.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.

Transfection Protocol for Adherent Cells

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is recommended for specific cell types and nucleic acids.

Materials:

  • Prepared this compound/DOPE liposomes

  • Nucleic acid (pDNA or siRNA) of high purity (OD 260/280 ratio of 1.7–1.9)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium (with serum)

  • Adherent cells in a 6-well plate (70-90% confluency)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 6-well plate to ensure they reach 70-90% confluency at the time of transfection.

  • Preparation of Lipoplexes (Lipid-Nucleic Acid Complexes):

    • For each well to be transfected:

      • Tube A: Dilute the desired amount of nucleic acid (e.g., 2.5 µg of pDNA or a specific concentration of siRNA) in serum-free medium to a final volume of 100 µL.

      • Tube B: Dilute the optimized amount of this compound/DOPE liposomes in serum-free medium to a final volume of 100 µL.

    • Add the diluted nucleic acid from Tube A to the diluted liposomes in Tube B.

    • Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently wash the cells with serum-free medium or PBS.

    • Add 800 µL of serum-free medium to the 200 µL of lipoplex solution to bring the final volume to 1 mL.

    • Aspirate the wash medium from the cells and add the 1 mL of the lipoplex-containing medium to each well.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with fresh, complete culture medium.

    • Culture the cells for 24-72 hours, depending on the specific experiment, before assaying for gene expression or gene silencing.

Factors Influencing Transfection Efficiency

Several factors can significantly impact the success of your transfection experiments. Careful consideration and optimization of these parameters are essential for achieving optimal results.

  • Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.

  • Quality of Nucleic Acid: Use high-purity, intact nucleic acids. An OD 260/280 ratio of 1.7-1.9 is recommended.

  • Lipid-to-Nucleic Acid Ratio: The ratio of this compound to the nucleic acid is a critical parameter that needs to be optimized for each cell type and nucleic acid.

  • Presence of Serum: While some cationic lipids are inhibited by serum, cholesterol-based formulations like this compound may exhibit resistance to serum inhibition. However, for initial optimization, performing the transfection in serum-free medium is recommended.

  • Incubation Time: The duration of cell exposure to the lipoplexes should be optimized to maximize uptake and minimize cytotoxicity.

Visualizing the Workflow and Signaling

To aid in the understanding of the experimental process, the following diagrams illustrate the key steps and relationships.

Transfection_Workflow cluster_prep Liposome & Lipoplex Preparation cluster_transfection Cell Transfection DMHAPC This compound Lipid_Mix Lipid Mixture in Chloroform DMHAPC->Lipid_Mix DOPE DOPE DOPE->Lipid_Mix Lipid_Film Dry Lipid Film Lipid_Mix->Lipid_Film Evaporation Liposomes Hydrated Liposomes Lipid_Film->Liposomes Hydration Lipoplexes Lipoplexes (Lipid-Nucleic Acid Complexes) Liposomes->Lipoplexes Nucleic_Acid Nucleic Acid (pDNA or siRNA) Nucleic_Acid->Lipoplexes Complexation Cells Adherent Cells (70-90% Confluency) Lipoplexes->Cells Addition to Cells Incubation Incubation with Lipoplexes (4-6 hours) Cells->Incubation Medium_Change Replace with Complete Medium Incubation->Medium_Change Assay Assay for Gene Expression/Silencing (24-72 hours) Medium_Change->Assay Cellular_Uptake_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Lipoplex This compound Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Endosomal_Escape Endosomal Escape (aided by DOPE) Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus pDNA RISC RISC (for siRNA) Cytoplasm->RISC siRNA Translation Translation (Protein Expression) Nucleus->Translation mRNA_Degradation mRNA Degradation (Gene Silencing) RISC->mRNA_Degradation

References

Application Notes and Protocols for DMHAPC-Chol Solutions: Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHAPC-Chol (Dimethyl hydroxyethyl aminopropane carbamoyl cholesterol) is a cationic lipid that incorporates a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety.[1] It is frequently used in the formulation of liposomes for the delivery of genetic material such as plasmid DNA and siRNA.[1] The stability of this compound solutions and the liposomal formulations derived from them is a critical factor for ensuring the efficacy, safety, and shelf-life of these advanced drug delivery systems. This document provides detailed application notes on the storage and stability of this compound solutions and protocols for their preparation and stability assessment.

Application Notes: Storage and Stability of this compound

Proper handling and storage are paramount to maintaining the integrity of this compound. As a solid, it should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended, while long-term storage (months to years) necessitates temperatures of -20°C.[2]

Key Stability Considerations:

  • Hydrolysis: The carbamoyl linker in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4] This degradation pathway would lead to the cleavage of the carbamoyl bond, separating the cholesterol anchor from the cationic headgroup and rendering the lipid ineffective for its intended purpose. It is therefore crucial to maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) to minimize hydrolysis.

  • Oxidation: Although the cholesterol backbone is relatively stable, oxidative degradation can occur, particularly at elevated temperatures and in the presence of oxygen and metal ions. To mitigate this, solutions should be prepared with high-purity solvents and stored under an inert atmosphere (e.g., argon or nitrogen). The inclusion of antioxidants can also be considered for long-term storage.

  • Physical Stability of Liposomes: For liposomal formulations containing this compound, physical stability is as important as chemical stability. Factors such as particle size, polydispersity, and zeta potential should be monitored over time. Cholesterol, a key component of many liposomal formulations, generally enhances membrane rigidity and stability. However, aggregation and fusion of liposomes can still occur, especially at inappropriate storage temperatures or if the formulation is subjected to freeze-thaw cycles.

Recommended Storage Conditions for this compound Solutions

The following table summarizes the recommended storage conditions for this compound in both solid form and as a prepared solution.

FormSolvent/MatrixStorage TemperatureDurationProtection
Solid Powder N/A0-4°CShort-term (days to weeks)Dry, dark
-20°CLong-term (months to years)Dry, dark
Stock Solution Anhydrous Ethanol or DMSO-20°CUp to 6 monthsInert atmosphere (Ar/N₂), dark
Aqueous Liposomal Formulation Buffered Saline (e.g., PBS, HBS)2-8°CUp to 3 monthsDark, protected from freezing

Note: These are general recommendations. Stability should be empirically determined for specific formulations and applications.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of cationic liposomes composed of this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Hydration buffer (e.g., sterile Phosphate Buffered Saline, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37°C) until a thin, uniform lipid film is formed on the inner surface of the flask. d. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the pre-warmed (e.g., 37°C) hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. b. Agitate the flask by gentle rotation to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes. c. The resulting suspension will appear milky.

  • Extrusion (Sizing): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS). b. The liposome suspension should be stored at 2-8°C and protected from light.

Protocol 2: Stability Assessment of this compound Liposomes (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of this compound liposomes under various stress conditions.

Materials:

  • Prepared this compound liposome suspension

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (for photostability testing)

  • Temperature-controlled incubators/ovens

  • HPLC system with an Evaporative Light-Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • DLS instrument

Procedure:

  • Sample Preparation: a. Aliquot the liposome suspension into multiple vials for each stress condition. b. Prepare control samples stored at the recommended condition (2-8°C in the dark).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the liposome suspension to ~2-3 with HCl. Incubate at a specified temperature (e.g., 40°C).

    • Base Hydrolysis: Adjust the pH of the liposome suspension to ~10-11 with NaOH. Incubate at a specified temperature (e.g., 40°C).

    • Oxidation: Add H₂O₂ to the liposome suspension. Incubate at a specified temperature (e.g., 40°C) in the dark.

    • Thermal Degradation: Incubate the liposome suspension at elevated temperatures (e.g., 40°C, 60°C) in the dark.

    • Photostability: Expose the liposome suspension to a high-intensity light source (e.g., ICH-compliant photostability chamber).

  • Time Points: a. Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: a. At each time point, analyze the samples for:

    • Chemical Stability (HPLC-ELSD/CAD): Quantify the amount of intact this compound remaining. Monitor for the appearance of degradation peaks.
    • Physical Stability (DLS): Measure the particle size, PDI, and zeta potential.

  • Data Evaluation: a. Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics. b. Compare the physical characteristics of the stressed samples to the control samples to assess physical stability.

Visualizations

Caption: Potential hydrolytic degradation pathway of this compound.

Liposome Preparation and Stability Testing Workflow A Lipid Dissolution (this compound + DOPE in Chloroform) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Buffer Addition) B->C D Extrusion (Sizing) C->D E Characterization (DLS) D->E F Forced Degradation Study (Stress Conditions) E->F G Stability Analysis (HPLC, DLS) F->G

References

Application Notes and Protocols: DMHAPC-Chol Lipoplex Formation with Plasmid DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy presents a promising frontier for treating a multitude of genetic and acquired diseases. The success of this therapeutic approach hinges on the development of safe and efficient vectors to deliver genetic material, such as plasmid DNA (pDNA), into target cells. Cationic liposomes have emerged as a leading non-viral gene delivery system, offering advantages like lower toxicity and immunogenicity compared to viral vectors.[1] These liposomes electrostatically interact with negatively charged pDNA to spontaneously form condensed nanoparticles known as lipoplexes.[1]

DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic cholesterol derivative featuring a biodegradable carbamoyl linker.[2] It is utilized in the formation of liposomes for the delivery of genetic material like plasmid DNA and siRNA.[3][4] When formulated with a helper lipid, typically 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound forms lipoplexes that can effectively transfect cells both in vitro and in vivo. The inclusion of cholesterol derivatives in lipoplex formulations has been shown to enhance transfection efficiency, confer resistance to serum inhibition, and improve biocompatibility.

These application notes provide a comprehensive overview and detailed protocols for the formation and characterization of this compound:DOPE/pDNA lipoplexes, their cellular uptake mechanisms, and factors influencing their transfection efficiency.

Physicochemical Characterization of Lipoplexes

The physicochemical properties of lipoplexes, such as particle size, polydispersity index (PdI), and surface charge (zeta potential), are critical determinants of their stability and transfection efficiency. These properties are heavily influenced by the formulation, including the lipid composition and the charge ratio of cationic lipid to plasmid DNA.

Table 1: Influence of Formulation on Lipoplex Physicochemical Properties

Cationic Lipid FormulationHelper LipidCharge Ratio (+/-)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
DC-CholDOPE1:3~150-200> +30
DOTAPDOPC~5~2000 (peak)~0
DC-CholDOPE~4~400-600Positively Charged
Pure Liposomes (Cationic)N/AN/A88.7 ± 4.7+61.3 ± 3.3
DOTAPCholesterol1:1 (molar)~100-150Positively Charged

Note: DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl] cholesterol) is a structurally similar cationic cholesterol derivative often used in studies that provide foundational data applicable to this compound.

Table 2: Optimizing Formulation for Transfection Efficiency

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Charge Ratio (pDNA:Cationic)Transfection Efficiency OutcomeCell LineReference
DC-CholDOPE1:31:3Peak efficiency (58.8% GFP-positive)CHO
DC-CholDOPE1:2Not specifiedMore efficient than 3:2 ratioHeLa
DC-CholDOPENot specified4.0Optimum for in vitro deliveryNot specified
DOTAP/CholN/ANot specified2:1Optimal for cancer cellsNot specified

Experimental Workflows and Protocols

Overall Experimental Workflow

The process of preparing and evaluating this compound lipoplexes involves several key stages, from initial formulation to final assessment of gene expression.

G cluster_prep Preparation cluster_char Characterization cluster_eval Biological Evaluation prep_lipo 1. Liposome Formulation (this compound:DOPE) prep_complex 2. Lipoplex Formation (Liposomes + pDNA) prep_lipo->prep_complex Mix char_phys 3. Physicochemical Analysis (DLS: Size, PDI, Zeta Potential) prep_complex->char_phys Analyze char_gel 4. Gel Retardation Assay (DNA Condensation) prep_complex->char_gel eval_transfect 5. In Vitro Transfection (Target Cell Line) char_phys->eval_transfect Select Optimal Formulation eval_express 6. Gene Expression Assay (e.g., GFP, Luciferase) eval_transfect->eval_express Incubate eval_tox 7. Cytotoxicity Assay (e.g., MTT) eval_transfect->eval_tox

Overall workflow for this compound lipoplex preparation and evaluation.
Protocol 1: this compound:DOPE Liposome Preparation

This protocol describes the preparation of cationic liposomes using the established thin-film hydration method.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform or a chloroform/methanol mixture

  • Sterile, nuclease-free water or 5% dextrose solution

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation: Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 1:2).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a vacuum for at least 4 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding sterile, nuclease-free water or 5% dextrose solution. The final total lipid concentration is typically 1-2 mg/mL. Vortex the flask vigorously for 5-10 minutes until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the liposomes, sonicate the suspension. Use a water bath sonicator for 15-30 minutes or a probe sonicator on ice with short bursts to avoid overheating and lipid degradation. This process creates small unilamellar vesicles (SUVs).

  • Extrusion (Optional but Recommended): For a more uniform size distribution, extrude the liposome suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This step should be performed above the phase transition temperature of the lipids.

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: Lipoplex Formation with Plasmid DNA

This protocol details the complexation of the prepared cationic liposomes with plasmid DNA.

Materials:

  • This compound:DOPE liposome suspension (from Protocol 1)

  • Plasmid DNA (e.g., encoding GFP or Luciferase) in a low-salt buffer (e.g., TE buffer or nuclease-free water)

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilution: Separately dilute the required amount of plasmid DNA and the cationic liposome suspension in equal volumes of serum-free medium.

  • Calculate Ratios: Determine the amount of liposome suspension needed based on the desired charge ratio (+/-). The charge ratio is the molar ratio of positive charges from the cationic lipid (this compound) to the negative charges from the phosphate backbone of the pDNA. A common starting point is a charge ratio between 2:1 and 5:1.

  • Complexation: Gently add the diluted plasmid DNA solution to the diluted liposome suspension while vortexing lightly or pipetting up and down. Crucially, always add the DNA to the lipid solution, not the other way around, to ensure proper complex formation and avoid aggregation.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the spontaneous formation and stabilization of the lipoplexes.

  • Use: The freshly prepared lipoplexes are now ready for physicochemical characterization or for direct addition to cell cultures for transfection experiments.

Protocol 3: Physicochemical Characterization of Lipoplexes

A. Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PdI), while electrophoretic light scattering is used to measure the zeta potential.

Procedure:

  • Dilute a small aliquot of the lipoplex suspension from Protocol 2 in sterile, deionized water or an appropriate buffer (e.g., 5% glucose) to achieve a suitable concentration for DLS analysis (typically around 1 µg/mL of DNA).

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size, PdI, and zeta potential using a DLS instrument (e.g., Zetasizer).

  • Perform measurements in triplicate and report the average values with standard deviation.

B. DNA Condensation Assessment (Gel Retardation Assay)

This assay confirms the complexation of pDNA with the cationic liposomes. When fully complexed, the pDNA cannot migrate through an agarose gel.

Procedure:

  • Prepare lipoplexes at various charge ratios (+/-) as described in Protocol 2.

  • Load the lipoplex samples into the wells of a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe). Include a lane with naked (uncomplexed) pDNA as a control.

  • Run the gel under standard electrophoresis conditions.

  • Visualize the DNA bands under UV light. The charge ratio at which the DNA band disappears from the well (is fully retained) indicates complete complexation.

Cellular Uptake and Intracellular Trafficking

The transfection process begins with the interaction of the positively charged lipoplex with the negatively charged cell surface, leading to internalization.

Cellular Internalization and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cellular Cell cluster_membrane Cell Membrane (-) cluster_cytoplasm Cytoplasm cluster_endo Endosomal Pathway lp This compound Lipoplex (+) mem lp->mem 1. Electrostatic Interaction endo Early Endosome mem->endo 2. Endocytosis (e.g., Macropinocytosis) dna Plasmid DNA nuc Nucleus dna->nuc 5. Nuclear Import lyso Late Endosome / Lysosome endo->lyso Maturation escape Endosomal Escape endo->escape 3. Membrane Fusion (DOPE-mediated) lyso->dna Degradation escape->dna 4. pDNA Release

Cellular uptake and trafficking of this compound lipoplexes.

The primary mechanism for lipoplex entry into cells is endocytosis. Studies on similar cholesterol-containing lipoplexes show that they can enter cells through pathways like fluid-phase macropinocytosis. Once inside an endosome, the lipoplex must release its pDNA cargo into the cytoplasm before the endosome fuses with a lysosome, which would lead to degradation.

The helper lipid DOPE plays a crucial role in this step. At the acidic pH of the endosome, DOPE can promote the transition from a bilayer (lamellar) structure to a non-bilayer inverted hexagonal (HII) phase. This structural change destabilizes the endosomal membrane, facilitating membrane fusion and the release of the plasmid DNA into the cytoplasm. The freed pDNA must then be imported into the nucleus for transcription and subsequent protein expression to occur.

References

Application Notes and Protocols for DMHAPC-Chol Transfection: A Detailed Guide to N/P Ratio Calculation and Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed protocol for utilizing the cationic lipid DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) for the efficient transfection of nucleic acids into mammalian cells. This document outlines the principles of N/P ratio calculation, methods for the formulation of this compound/DOPE liposomes, and protocols for optimizing transfection efficiency for both plasmid DNA (pDNA) and small interfering RNA (siRNA).

Introduction to this compound Transfection

This compound is a cationic cholesterol derivative designed for effective gene delivery. Its structure incorporates a cholesterol anchor for lipid bilayer integration, a carbamoyl linker, and a positively charged dimethyl hydroxyethyl aminopropane headgroup. This cationic headgroup facilitates the electrostatic interaction with negatively charged nucleic acids, leading to the formation of lipoplexes that can be efficiently taken up by cells. For optimal transfection performance, this compound is typically formulated with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the destabilization of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.

The efficiency and cytotoxicity of transfection are critically dependent on the N/P ratio, which is the molar ratio of the cationic nitrogen atoms (N) in the lipid to the phosphate groups (P) in the nucleic acid. A precise calculation and optimization of this ratio are paramount for successful gene delivery experiments.

Calculation of the N/P Ratio

A precise N/P ratio is crucial for achieving high transfection efficiency while minimizing cytotoxicity.[1] The N/P ratio represents the molar ratio of the positively charged nitrogen atoms in the cationic lipid (this compound) to the negatively charged phosphate groups in the nucleic acid (pDNA or siRNA).

Key Parameters for N/P Ratio Calculation

To calculate the N/P ratio, the following information is required:

  • Molecular Weight of this compound: 559.90 g/mol

  • Number of Cationic Nitrogens per this compound Molecule: 1 (The quaternary amine is the primary cationic center)

  • Concentration of this compound Stock Solution: To be determined by the user (e.g., in mg/mL or mM).

  • Amount of Nucleic Acid: The mass of pDNA or siRNA to be transfected (e.g., in µg).

  • Average Molecular Weight of a Nucleic Acid Base:

    • For DNA: ~330 g/mol per base (average for dAMP, dCMP, dGMP, dTMP)

    • For RNA: ~340 g/mol per base (average for AMP, CMP, GMP, UMP)

Step-by-Step Calculation of N/P Ratio

The following steps outline the calculation of the required volume of this compound solution for a desired N/P ratio:

  • Calculate the moles of phosphate in the nucleic acid:

    • Moles of Phosphate = (Mass of Nucleic Acid in g) / (Average Molecular Weight of a base in g/mol )

  • Calculate the moles of cationic nitrogen required for a specific N/P ratio:

    • Moles of Nitrogen = Moles of Phosphate × Desired N/P Ratio

  • Calculate the mass of this compound required:

    • Mass of this compound (g) = Moles of Nitrogen × Molecular Weight of this compound (559.90 g/mol )

  • Calculate the volume of this compound stock solution to use:

    • Volume of this compound (mL) = (Mass of this compound in mg) / (Concentration of this compound stock in mg/mL)

Example Calculation for an N/P Ratio of 5 with 1 µg of pDNA:

  • Moles of Phosphate: (1 x 10⁻⁶ g) / (330 g/mol ) ≈ 3.03 x 10⁻⁹ mol

  • Moles of Nitrogen: 3.03 x 10⁻⁹ mol × 5 = 1.515 x 10⁻⁸ mol

  • Mass of this compound: 1.515 x 10⁻⁸ mol × 559.90 g/mol ≈ 8.48 x 10⁻⁶ g = 8.48 µg

  • Volume of a 1 mg/mL this compound stock: 8.48 µg / 1000 µg/mL = 0.00848 mL = 8.48 µL

Experimental Protocols

Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of this compound/DOPE liposomes using the thin-film hydration method. An equimolar ratio of this compound to DOPE is often effective.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolve the desired amounts of this compound and DOPE in chloroform in a round-bottom flask.

  • Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator.

  • Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Store the prepared liposomes at 4°C.

Transfection Protocol

This protocol provides a general procedure for the transfection of adherent cells in a 24-well plate format. Optimization is recommended for different cell types and nucleic acids.

Materials:

  • This compound/DOPE liposome suspension

  • Plasmid DNA or siRNA

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • Adherent cells seeded in a 24-well plate

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. For each well to be transfected, dilute the desired amount of nucleic acid (e.g., 0.5 µg of pDNA or 50 nM of siRNA) in serum-free medium. b. In a separate tube, dilute the calculated volume of this compound/DOPE liposome suspension for the desired N/P ratio in serum-free medium. c. Add the diluted nucleic acid to the diluted liposome suspension and mix gently by pipetting. d. Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection: a. Remove the culture medium from the cells and wash once with PBS. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator. d. After the incubation period, add complete culture medium to the wells. For some sensitive cell lines, it may be beneficial to replace the transfection medium with fresh complete medium.

  • Post-Transfection Analysis: Assay for gene expression or gene knockdown 24-72 hours post-transfection.

Data Presentation: Optimizing the N/P Ratio

The optimal N/P ratio can vary significantly depending on the cell line, the type of nucleic acid being delivered, and the desired outcome (e.g., high expression vs. low cytotoxicity). The following tables provide examples of expected outcomes based on available literature.

Table 1: N/P Ratio Optimization for pDNA Transfection in 293T Cells

N/P RatioTransfection Efficiency (% GFP Positive Cells)Cell Viability (%)
1LowHigh
3HighModerate
5HighModerate-Low
10ModerateLow
Data is illustrative and based on findings for structurally similar cholesterol-based cationic lipids showing an optimal N/P ratio around 3 for pDNA transfection.

Table 2: N/P Ratio Optimization for siRNA Transfection in A431 and MDA-MB-231 Cells

N/P RatioTarget Gene Knockdown (%)Cell Viability (%)
2ModerateHigh
5>90%High
8>90%Moderate
12HighModerate-Low
Based on findings from Briane et al. (2012), where 50 nM of VEGF siRNA delivered by this compound/DOPE resulted in over 90% gene silencing in A431 and MDA-MB-231 cells.[2] The efficiency was noted to be high and comparable to or better than some commercial reagents.[2]

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

G cluster_prep Lipoplex Formation cluster_transfection Transfection This compound/DOPE\nLiposomes This compound/DOPE Liposomes Dilute Liposomes Dilute Liposomes This compound/DOPE\nLiposomes->Dilute Liposomes Serum-free medium Mix & Incubate\n(20-30 min) Mix & Incubate (20-30 min) Dilute Liposomes->Mix & Incubate\n(20-30 min) Nucleic Acid\n(pDNA/siRNA) Nucleic Acid (pDNA/siRNA) Dilute Nucleic Acid Dilute Nucleic Acid Nucleic Acid\n(pDNA/siRNA)->Dilute Nucleic Acid Serum-free medium Dilute Nucleic Acid->Mix & Incubate\n(20-30 min) Add Lipoplexes\nto Cells Add Lipoplexes to Cells Mix & Incubate\n(20-30 min)->Add Lipoplexes\nto Cells Seed Cells\n(70-90% confluency) Seed Cells (70-90% confluency) Seed Cells\n(70-90% confluency)->Add Lipoplexes\nto Cells Incubate\n(4-6 hours) Incubate (4-6 hours) Add Lipoplexes\nto Cells->Incubate\n(4-6 hours) Add/Replace with\nComplete Medium Add/Replace with Complete Medium Incubate\n(4-6 hours)->Add/Replace with\nComplete Medium Assay\n(24-72 hours) Assay (24-72 hours) Add/Replace with\nComplete Medium->Assay\n(24-72 hours)

Caption: Experimental workflow for this compound transfection.

G cluster_extracellular Extracellular Space cluster_cellular Cell Lipoplex This compound Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis CellMembrane Cell Membrane NucleicAcid_cyto Nucleic Acid (pDNA/siRNA) Endosome->NucleicAcid_cyto Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus mRNA mRNA Nucleus->mRNA Transcription Protein Protein mRNA->Protein Translation RISC RISC mRNA_degradation mRNA Degradation RISC->mRNA_degradation NucleicAcid_cyto->Nucleus pDNA Pathway NucleicAcid_cyto->RISC siRNA Pathway

Caption: Cellular uptake and mechanism of action for this compound mediated gene delivery.

References

Application Notes and Protocols for DMHAPC-Chol Mediated VEGF siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels. In various pathological conditions, notably cancer, overexpression of VEGF can contribute to disease progression by facilitating tumor growth and metastasis. Small interfering RNA (siRNA) offers a promising therapeutic strategy by silencing the expression of target genes like VEGF. However, the effective delivery of siRNA into target cells remains a significant challenge.

This document provides detailed application notes and protocols for the use of the cationic lipid Dimethyl-hydroxyethyl-aminopropane-carbamoyl-cholesterol (DMHAPC-Chol) in formulating lipid nanoparticles (LNPs) for the efficient delivery of VEGF siRNA to cancer cells. This compound, a novel cholesterol-based cationic lipid, has demonstrated high efficacy in mediating gene silencing. These protocols are intended to guide researchers in the preparation, characterization, and application of this compound-based siRNA delivery systems.

Materials and Reagents

Reagent/MaterialSupplier (Recommended)
This compoundSynthesized in-house (see Protocol 1) or custom synthesis
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids
VEGF siRNA (human)Ambion (Life Technologies) or custom synthesis
Scrambled (control) siRNAAmbion (Life Technologies) or custom synthesis
A431 (human epidermoid carcinoma) cell lineATCC
MDA-MB-231 (human breast adenocarcinoma) cell lineATCC
Dulbecco's Modified Eagle Medium (DMEM)Gibco (Thermo Fisher Scientific)
Fetal Bovine Serum (FBS)Gibco (Thermo Fisher Scientific)
Penicillin-StreptomycinGibco (Thermo Fisher Scientific)
Opti-MEM™ I Reduced Serum MediumGibco (Thermo Fisher Scientific)
ChloroformSigma-Aldrich
MethanolSigma-Aldrich
N,N-Dimethyl-1,3-propanediamineSigma-Aldrich
Cholesteryl chloroformateSigma-Aldrich
TriethylamineSigma-Aldrich
Diethyl etherSigma-Aldrich
RNeasy Mini KitQiagen
High-Capacity cDNA Reverse Transcription KitApplied Biosystems (Thermo Fisher Scientific)
PowerUp™ SYBR™ Green Master MixApplied Biosystems (Thermo Fisher Scientific)
Human VEGF Quantikine ELISA KitR&D Systems
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Sigma-Aldrich
Phosphate-Buffered Saline (PBS)Gibco (Thermo Fisher Scientific)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible synthesis route based on established methods for creating similar cationic cholesterol derivatives.

Reaction Scheme:

G Cholesterol_Chloroformate Cholesteryl Chloroformate DMHAPC_Chol This compound Cholesterol_Chloroformate->DMHAPC_Chol + Diamine N,N-Dimethyl-1,3- propanediamine Diamine->DMHAPC_Chol + Triethylamine Triethylamine (Base) Triethylamine->DMHAPC_Chol

Caption: Synthesis of this compound.

Procedure:

  • In a round-bottom flask, dissolve cholesteryl chloroformate (1 equivalent) in anhydrous chloroform.

  • Add N,N-Dimethyl-1,3-propanediamine (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a chloroform/methanol gradient to yield pure this compound.

  • Confirm the structure of the synthesized this compound using ¹H NMR and mass spectrometry.

Protocol 2: Preparation of this compound/DOPE-siRNA Liposomes

This protocol utilizes the thin-film hydration method to formulate liposomes.

Workflow for Liposome Preparation:

G Dissolve Dissolve this compound and DOPE in Chloroform Evaporate Evaporate Solvent (Thin Film Formation) Dissolve->Evaporate Hydrate Hydrate with siRNA Solution Evaporate->Hydrate Sonicate Sonicate to Form Small Unilamellar Vesicles Hydrate->Sonicate Liposomes This compound/DOPE-siRNA Liposomes Sonicate->Liposomes

Caption: Liposome preparation workflow.

Procedure:

  • In a round-bottom flask, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of VEGF siRNA (or control siRNA) in RNase-free water or a suitable buffer (e.g., PBS) to achieve the desired final lipid and siRNA concentrations.

  • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

  • The resulting liposome suspension can be stored at 4°C for short-term use.

Protocol 3: Characterization of Liposomes

3.1 Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute the liposome suspension in RNase-free water to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate and report the average values.

3.2 Zeta Potential Measurement:

  • Dilute the liposome suspension in RNase-free water.

  • Transfer the sample to a disposable folded capillary cell.

  • Measure the zeta potential using a DLS instrument with zeta potential measurement capabilities.

  • Perform measurements in triplicate and report the average values.

Protocol 4: In Vitro VEGF siRNA Delivery

Cell Culture:

  • Culture A431 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

Transfection Procedure:

  • On the day of transfection, replace the culture medium with fresh, serum-free medium (e.g., Opti-MEM™).

  • Prepare the liposome-siRNA complexes by diluting the liposome suspension in serum-free medium.

  • Add the diluted liposome-siRNA complexes to the cells to achieve a final siRNA concentration of 50 nM.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells with the complexes for 4-6 hours at 37°C.

  • After incubation, add FBS-containing medium to the wells to achieve a final FBS concentration of 10%.

  • Incubate the cells for an additional 24-72 hours before analysis.

Protocol 5: Assessment of VEGF Gene Silencing

5.1 Quantification of VEGF mRNA by RT-qPCR:

  • After the desired incubation period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR using SYBR Green master mix and primers specific for human VEGF and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative VEGF mRNA expression using the ΔΔCt method.

5.2 Quantification of VEGF Protein by ELISA:

  • Collect the cell culture supernatant after the incubation period.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the concentration of secreted VEGF protein in the supernatant using a human VEGF ELISA kit according to the manufacturer's instructions.

  • Normalize the VEGF protein concentration to the total protein content of the corresponding cell lysate.

VEGF Signaling Pathway:

G VEGF_siRNA VEGF siRNA (delivered by this compound) VEGF_mRNA VEGF mRNA VEGF_siRNA->VEGF_mRNA Degradation VEGF_Protein VEGF Protein VEGF_mRNA->VEGF_Protein Translation VEGFR VEGF Receptor (VEGFR) VEGF_Protein->VEGFR Binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Migration Signaling->Angiogenesis

Caption: VEGF signaling pathway and siRNA intervention.

Protocol 6: Cell Viability Assessment (MTT Assay)
  • Seed cells in a 96-well plate and transfect with this compound/DOPE-siRNA liposomes as described in Protocol 4.

  • At the desired time point post-transfection, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control cells.

Data Presentation

Table 1: Physicochemical Properties of this compound/DOPE-siRNA Liposomes

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
This compound/DOPE-VEGF siRNAInsert experimental data hereInsert experimental data hereInsert experimental data here
This compound/DOPE-Control siRNAInsert experimental data hereInsert experimental data hereInsert experimental data here

Table 2: In Vitro VEGF Gene Silencing Efficiency

Cell LineTreatment (50 nM siRNA)Relative VEGF mRNA Expression (%) ± SDVEGF Protein Secretion (%) ± SD
A431 Untreated Control100100
This compound/DOPE-Control siRNAInsert experimental data hereInsert experimental data here
This compound/DOPE-VEGF siRNA>90% knockdown reported[1][2]>90% knockdown reported[1][2]
MDA-MB-231 Untreated Control100100
This compound/DOPE-Control siRNAInsert experimental data hereInsert experimental data here
This compound/DOPE-VEGF siRNA>90% knockdown reported[1]>90% knockdown reported

Table 3: Cytotoxicity of this compound/DOPE-siRNA Liposomes

Cell LineTreatment (50 nM siRNA)Cell Viability (%) ± SD
A431 Untreated Control100
This compound/DOPE-Control siRNAInsert experimental data here
This compound/DOPE-VEGF siRNAInsert experimental data here
MDA-MB-231 Untreated Control100
This compound/DOPE-Control siRNAInsert experimental data here
This compound/DOPE-VEGF siRNAInsert experimental data here

Troubleshooting

IssuePossible CauseSuggested Solution
Low transfection efficiency Suboptimal liposome formulationOptimize the this compound to DOPE molar ratio.
Low cell confluencyEnsure cells are 70-80% confluent at the time of transfection.
Presence of serum during complex formationAlways form liposome-siRNA complexes in serum-free medium.
High cytotoxicity High concentration of cationic lipidPerform a dose-response curve to determine the optimal, non-toxic concentration.
Extended incubation time with complexesReduce the incubation time of cells with the liposome-siRNA complexes.
Variable results Inconsistent liposome sizeEnsure consistent sonication or extrusion during liposome preparation.
siRNA degradationUse RNase-free reagents and techniques throughout the experiment.

Conclusion

The cationic lipid this compound, when formulated with the helper lipid DOPE, serves as a highly effective carrier for the delivery of VEGF siRNA into cancer cells, leading to significant gene silencing. The protocols outlined in this document provide a comprehensive guide for researchers to replicate and build upon these findings. Careful optimization of the formulation and transfection conditions is crucial for achieving maximal efficacy and minimal cytotoxicity. This delivery system holds considerable promise for the development of novel anti-angiogenic therapies.

References

Application Notes and Protocols for Sterilizing DMHAPC-Chol Liposome Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal formulations, such as those composed of the cationic lipid DMHAPC (3-(dimethylamino)propyl) heptadecan-1-yl phosphate) and cholesterol (Chol), are promising vectors for drug and gene delivery. Ensuring the sterility of these parenteral preparations is a critical step in their development and clinical application to prevent microbial contamination and ensure patient safety. However, the unique physicochemical properties of liposomes make them susceptible to degradation during conventional sterilization processes.

This document provides a comprehensive overview of common sterilization methods and their impact on liposome integrity, with a focus on cationic, cholesterol-containing formulations. While specific data on DMHAPC-Chol liposomes is limited, the principles and data derived from studies on similar liposomal systems, such as those containing other cationic lipids like DDAB (didecyldimethylammonium bromide) alongside phospholipids and cholesterol, offer valuable guidance. The selection of an appropriate sterilization method requires careful consideration of its effects on critical quality attributes (CQAs) of the liposome formulation, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Key Considerations for Sterilization Method Selection

The choice of sterilization method is a critical decision in the manufacturing of liposomal drug products and should be guided by the stability of the specific formulation. Key factors to consider include:

  • Lipid Composition: The type of lipids used, including the specific cationic lipid (e.g., DMHAPC) and the presence of stabilizers like cholesterol, will influence the liposome's thermal and chemical stability.

  • Encapsulated Drug/API: The nature of the encapsulated therapeutic agent (e.g., small molecule, nucleic acid) will dictate its sensitivity to heat, radiation, or shear stress.

  • Physical Characteristics of Liposomes: Parameters such as particle size, lamellarity, and membrane fluidity can be altered by the sterilization process.

Currently, the most recommended methods for sterilizing liposomal products are sterile filtration and aseptic manufacturing.[1] Terminal sterilization methods like autoclaving and gamma irradiation are often less suitable due to their potential to degrade the liposomes, though they are still investigated.[1]

Comparative Analysis of Sterilization Methods

The following sections detail common sterilization techniques and their effects on liposomes, with quantitative data summarized from studies on analogous cholesterol-containing liposomal formulations.

Sterile Filtration

Sterile filtration is a widely used method for sterilizing liposome preparations by passing them through a membrane filter with a pore size typically of 0.22 µm.[1] This method is favored for its gentle nature, as it avoids the use of heat or radiation.

Advantages:

  • Minimally disruptive to the chemical structure of lipids and encapsulated drugs.[2]

  • Effective in removing bacteria and particulate matter.

Disadvantages:

  • Can lead to a loss of liposomal components due to adsorption to the filter membrane.[2]

  • May cause changes in vesicle size and size distribution.

  • Potential for drug leakage, especially for larger liposomes or those with more fluid membranes.

  • Not suitable for liposomes with a diameter close to or larger than the filter pore size.

Expected Impact on this compound Liposomes: Based on studies with other cationic liposomes containing cholesterol, sterile filtration is expected to be a viable option for this compound formulations, provided the particle size is sufficiently small and homogeneous. A thorough characterization of the filtered product is essential to quantify any loss of lipid or encapsulated content and to assess changes in particle size and zeta potential.

Autoclaving (Moist Heat Sterilization)

Autoclaving involves sterilizing the liposome dispersion using high-pressure saturated steam, typically at 121°C for 15-20 minutes.

Advantages:

  • Well-established and highly effective method for microbial inactivation.

Disadvantages:

  • High temperatures can cause hydrolysis and oxidation of phospholipids.

  • Can lead to significant changes in particle size, including aggregation or fusion of vesicles.

  • May cause leakage of encapsulated hydrophilic drugs.

  • The stability of the encapsulated drug at high temperatures is a major concern.

Expected Impact on this compound Liposomes: Autoclaving is likely to be detrimental to the integrity of this compound liposomes. The high temperature can degrade the cationic lipid and lead to a loss of the positive surface charge, which is often crucial for their function. Furthermore, cholesterol's presence might not be sufficient to prevent membrane disruption and leakage of encapsulated contents under such harsh conditions.

Gamma Irradiation

Gamma irradiation is another terminal sterilization method that uses ionizing radiation to inactivate microorganisms.

Advantages:

  • Can be performed on the final, sealed product.

  • Generally has a lower impact on temperature-sensitive drugs compared to autoclaving.

Disadvantages:

  • Can induce radiolysis of water, generating free radicals that can lead to lipid peroxidation, especially of unsaturated lipids.

  • May cause chemical degradation of both the lipids and the encapsulated drug.

  • Can lead to changes in pH and particle size.

Expected Impact on this compound Liposomes: The impact of gamma irradiation on this compound liposomes would depend on the radiation dose and the formulation's susceptibility to oxidative damage. While cholesterol can offer some protection against peroxidation, the cationic headgroup of DMHAPC might be susceptible to radiolytic degradation. Pilot studies to evaluate the chemical stability of DMHAPC and the encapsulated drug upon irradiation are crucial.

Quantitative Data Summary

The following tables summarize the effects of different sterilization methods on the physicochemical properties of liposomes, based on published studies on DPPC/DSPC and cholesterol-containing formulations. This data provides a valuable reference for predicting the potential impact on this compound liposomes.

Table 1: Effect of Sterilization on Liposome Particle Size (Z-average Diameter in nm)

Liposome CompositionNon-Sterilized (Control)Autoclaving (121°C, 15 min)UV IrradiationSterile Filtration (0.22 µm)
DPPC/Chol/DDAB~100 nmSignificantly ReducedNo Significant ChangeSignificantly Reduced
DSPC/Chol/DDAB~120 nmSignificantly ReducedNo Significant ChangeSignificantly Reduced

Table 2: Effect of Sterilization on Polydispersity Index (PDI)

Liposome CompositionNon-Sterilized (Control)Autoclaving (121°C, 15 min)UV IrradiationSterile Filtration (0.22 µm)
DPPC/Chol/DDABStableStableStableStable
DSPC/Chol/DDABStableStableStableStable

Table 3: Effect of Sterilization on Zeta Potential (mV)

Liposome CompositionNon-Sterilized (Control)Autoclaving (121°C, 15 min)UV IrradiationSterile Filtration (0.22 µm)
DPPC/Chol/DDABPositiveMaintainedMaintainedSignificant Decrease
DSPC/Chol/DDABPositiveMaintainedMaintainedSignificant Decrease

Note: The data presented is based on liposomes containing the cationic lipid DDAB. The behavior of this compound liposomes may vary.

Experimental Protocols

The following are generalized protocols for the preparation and sterilization of liposomes. These should be optimized for the specific this compound formulation.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve DMHAPC and Cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be based on the desired formulation.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipid mixture to form a thin, uniform lipid film on the flask wall.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile phosphate-buffered saline or HEPES-buffered saline) by adding the buffer to the flask. The buffer should also contain the drug to be encapsulated if passive loading is desired.

    • Agitate the flask by gentle rotation or vortexing to disperse the lipid film and form multilamellar vesicles (MLVs). The hydration temperature should be above the lipid mixture's phase transition temperature.

  • Size Reduction (Sonication or Extrusion):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice to prevent overheating and lipid degradation.

    • Extrusion: To produce large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a liposome extruder. This should also be performed at a temperature above the phase transition temperature.

Protocol 2: Sterilization by Filtration
  • Filter Selection: Choose a sterile syringe filter with a 0.22 µm pore size that is compatible with the liposome formulation (low protein binding, e.g., PVDF or PES).

  • Filtration:

    • Aseptically draw the liposome suspension into a sterile syringe.

    • Attach the sterile filter to the syringe.

    • Gently and slowly push the plunger to pass the liposome suspension through the filter into a sterile receiving vessel. Avoid applying excessive pressure, which can disrupt the liposomes.

  • Post-Sterilization Analysis: Characterize the filtered liposome preparation for particle size, PDI, zeta potential, and concentration of lipid and encapsulated drug to determine any loss or changes during filtration.

Protocol 3: Aseptic Manufacturing

Aseptic manufacturing involves preparing the liposomes from sterile starting materials in a sterile environment.

  • Sterilization of Components:

    • Sterilize all glassware and equipment by autoclaving.

    • Sterilize all buffers and aqueous solutions by passing them through a 0.22 µm filter.

    • The lipids (DMHAPC, Cholesterol) should be of high purity and handled with aseptic techniques. If necessary, stock solutions of lipids in organic solvents can be filter-sterilized through a solvent-resistant 0.22 µm filter (e.g., PTFE).

  • Aseptic Processing:

    • Perform all subsequent steps of liposome preparation (thin-film hydration, hydration, and size reduction) within a laminar flow hood or a sterile isolator to maintain sterility.

    • Use sterile techniques for all manipulations.

  • Final Product Testing: The final product should be tested for sterility according to pharmacopeial standards.

Visualization of Workflows

Liposome_Preparation_Workflow A 1. Lipid Dissolution (DMHAPC + Chol in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer +/- Drug) B->C D 4. Formation of MLVs C->D E 5a. Sonication D->E Size Reduction F 5b. Extrusion D->F Size Reduction G Formation of SUVs E->G H Formation of LUVs F->H I Unsterilized Liposome Preparation G->I H->I Sterilization_Decision_Workflow Start Unsterilized Liposome Preparation Q1 Is liposome size < 200 nm and formulation stable to shear? Start->Q1 A1 Sterile Filtration (0.22 µm) Q1->A1 Yes Q2 Are lipids and API thermostable? Q1->Q2 No End Sterile Liposome Preparation A1->End A2 Autoclaving Q2->A2 Yes Q3 Are lipids and API stable to irradiation? Q2->Q3 No A2->End A3 Gamma Irradiation Q3->A3 Yes A4 Aseptic Manufacturing Q3->A4 No A3->End A4->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Transfection Efficiency with DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMHAPC-Chol-based transfection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for high-efficiency gene delivery.

FAQs: Quick Solutions to Common Problems

Q1: What is this compound and why is it used for transfection?

This compound (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic lipid that incorporates a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety.[1] It is formulated with a helper lipid, typically DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), to form liposomes. These liposomes encapsulate and deliver nucleic acids like plasmid DNA (pDNA) and siRNA into cells. The cationic nature of this compound facilitates the condensation of negatively charged nucleic acids and interaction with the negatively charged cell membrane, initiating uptake. The inclusion of cholesterol derivatives in liposome formulations has been shown to enhance transfection efficiency, particularly in the presence of serum, and to improve biocompatibility.[2][3]

Q2: My transfection efficiency is very low. What are the most common causes?

Low transfection efficiency with lipid-based reagents like this compound can stem from several factors. The most critical are:

  • Suboptimal this compound:DOPE Ratio: The ratio of the cationic lipid to the helper lipid is crucial for the structural integrity and fusogenicity of the liposome.

  • Incorrect Lipid-to-DNA Ratio: An improper ratio can lead to poorly formed lipoplexes that are either inefficient at entering cells or are too toxic.

  • Poor Cell Health: Transfection is an active cellular process. Cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase will transfect poorly.

  • Low-Quality Nucleic Acid: The purity and integrity of your pDNA or siRNA are paramount. Contaminants or degraded nucleic acids will result in low expression.

  • Presence of Inhibitors: Components in the serum or the media, such as antibiotics, can interfere with complex formation and cell uptake.

Q3: Can I prepare the this compound:DOPE/nucleic acid complexes in a medium containing serum?

No, it is highly recommended to form the lipoplex (this compound:DOPE and nucleic acid) in a serum-free medium.[2] Serum proteins can interfere with the electrostatic interactions between the cationic liposomes and the nucleic acid, leading to inefficient complex formation and reduced transfection efficiency. Once the complexes are formed, they can often be added to cells cultured in a serum-containing medium, as cholesterol-based lipids can confer some resistance to serum inhibition.[2]

Q4: How does the hydroxyethyl group in this compound contribute to transfection?

The hydroxyethyl group in the head of this compound is believed to enhance transfection efficiency. Studies on similar cationic lipids suggest that this group can improve the biocompatibility of the liposomes and may play a role in their interaction with cellular membranes, potentially facilitating endosomal escape. In vivo studies have shown that liposomes containing hydroxyethylated cationic cholesterol derivatives can be more potent for gene expression in the lung compared to their non-hydroxyethylated counterparts.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to low transfection efficiency.

Problem 1: Low or No Gene Expression

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal this compound to DOPE Molar Ratio The optimal molar ratio is cell-type dependent. For DC-Chol/DOPE, a similar cationic cholesterol, a 1:2 ratio was found to be most efficient for pDNA delivery, while a 1:1 ratio was optimal for siRNA. It is recommended to test different molar ratios (e.g., 1:1, 1:2, 2:1) to find the best performance for your specific cell line and nucleic acid.
Incorrect Lipid to Nucleic Acid Ratio This is a critical parameter that needs to be optimized. A titration of the this compound:DOPE liposome concentration against a fixed amount of nucleic acid should be performed. For analogous cationic lipids, lipid-to-DNA weight ratios from 1:1 to 10:1 are often tested.
Poor Quality of Plasmid DNA or siRNA Ensure your nucleic acid is of high purity. For plasmid DNA, an A260/A280 ratio of 1.8-2.0 is recommended. Verify the integrity of your nucleic acid on an agarose gel. Use endotoxin-free plasmid preparation kits.
Unhealthy Cells Use cells that are in their logarithmic growth phase and have a low passage number. Ensure cell viability is above 90% before transfection. Plate cells to reach 70-90% confluency at the time of transfection.
Incorrect Complex Formation Procedure Always dilute this compound:DOPE liposomes and the nucleic acid in a serum-free medium before mixing. Allow the complexes to form for 15-30 minutes at room temperature before adding them to the cells. Do not vortex the liposomes or the final lipoplexes.
Presence of Inhibitors in the Medium Do not use antibiotics in the culture medium during transfection, as they can increase cell death. Some media components can inhibit transfection; if possible, use a medium recommended for transfection, such as Opti-MEM™.
Problem 2: High Cell Toxicity or Death

Possible Causes and Solutions:

Possible Cause Suggested Solution
Excessive Concentration of Lipoplexes Too much cationic lipid can be toxic to cells. Perform a dose-response experiment by varying the amount of the this compound:DOPE/nucleic acid complex added to the cells.
High Confluency of Cells Cells that are too confluent can be more sensitive to the toxic effects of transfection reagents. Aim for a confluency of 70-90% at the time of transfection.
Prolonged Exposure to Lipoplexes For sensitive cell lines, it may be beneficial to reduce the incubation time of the cells with the lipoplexes to 4-6 hours, after which the medium can be replaced with fresh, complete medium.
Inherent Sensitivity of the Cell Line Some cell lines are inherently more sensitive to lipid-based transfection reagents. If optimization does not reduce toxicity to an acceptable level, consider using a transfection method with a lower toxicity profile.

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes

This protocol is based on the thin-film hydration method, a common technique for preparing liposomes.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1 or 1:2).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, aqueous buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS)) by gentle rotation. The volume of the buffer will determine the final lipid concentration.

    • The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator or subject it to extrusion.

    • For extrusion, pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.

  • Storage:

    • Store the prepared liposomes at 4°C. Do not freeze.

Protocol 2: Transfection of Adherent Cells
  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In separate sterile tubes, dilute the required amount of plasmid DNA and this compound:DOPE liposomes in a serum-free medium (e.g., Opti-MEM™).

    • Gently mix the diluted DNA and diluted liposome solutions.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation, remove the transfection medium and replace it with a fresh, complete culture medium.

  • Assay for Gene Expression:

    • Assay for the expression of the transgene 24-72 hours post-transfection, depending on the gene of interest and the experimental goals.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate and transfect as described above. Include untransfected cells and cells treated with the transfection reagent alone as controls.

  • At 24 or 48 hours post-transfection, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing the Process: Diagrams

To better understand the key processes in this compound mediated transfection, the following diagrams illustrate the experimental workflow and the proposed cellular uptake pathway.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection pDNA Plasmid DNA Dilute_pDNA Dilute pDNA in Serum-Free Medium pDNA->Dilute_pDNA Liposomes This compound:DOPE Liposomes Dilute_Liposomes Dilute Liposomes in Serum-Free Medium Liposomes->Dilute_Liposomes Mix Mix and Incubate (15-30 min) Dilute_pDNA->Mix Dilute_Liposomes->Mix Lipoplex Lipoplex Formation Mix->Lipoplex Add_Lipoplex Add Lipoplex to Cells (Incubate 4-6h) Lipoplex->Add_Lipoplex Cells Adherent Cells (70-90% Confluent) Cells->Add_Lipoplex Change_Medium Replace with Fresh Medium Add_Lipoplex->Change_Medium Incubate_24_72h Incubate (24-72h) Change_Medium->Incubate_24_72h Assay Assay for Gene Expression Incubate_24_72h->Assay

Caption: A streamlined workflow for transfection using this compound:DOPE lipoplexes.

Cellular_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex {this compound:DOPE Lipoplex | + Positively Charged} Endocytosis Endocytosis Lipoplex->Endocytosis Binding Cell_Membrane Cell Membrane (- Negatively Charged) Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape pH-dependent Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm pDNA Release Nucleus Nucleus Cytoplasm->Nucleus pDNA Translocation Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation Protein Expressed Protein Translation->Protein

Caption: Proposed cellular uptake and trafficking pathway for this compound lipoplexes.

References

Technical Support Center: Reducing DMHAPC-Chol Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the in vitro cytotoxicity of DMHAPC-Chol, a cationic cholesterol derivative commonly used in liposomal formulations for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic lipid that is incorporated into liposomes to facilitate the delivery of negatively charged molecules like DNA and siRNA into cells.[1] The positive charge of this compound interacts with the negatively charged cell membrane, which can lead to membrane disruption, induction of reactive oxygen species (ROS), and increased intracellular calcium levels, ultimately causing cell death.[2]

Q2: My cells are showing high levels of toxicity after transfection with this compound liposomes. What are the initial troubleshooting steps?

High cytotoxicity is a common issue with cationic lipid-based transfection reagents. Here are the initial steps to troubleshoot this problem:

  • Optimize Lipid Concentration: Cationic lipid-induced cytotoxicity is often dose-dependent.[3] Systematically lower the concentration of the this compound liposome formulation in your experiment to find a balance between transfection efficiency and cell viability.

  • Check the Molar Ratios of Your Liposome Formulation: The ratio of this compound to other lipids in your formulation is critical. An excess of the cationic lipid can lead to increased toxicity.

  • Assess Cell Health and Density: Ensure your cells are healthy and seeded at an appropriate density before transfection. Stressed or overly confluent cells can be more susceptible to the cytotoxic effects of liposomes.

Q3: How can I modify my this compound liposome formulation to reduce cytotoxicity?

Optimizing the lipid composition of your liposomes is a key strategy for mitigating cytotoxicity.

  • Incorporate Helper Lipids:

    • Cholesterol: Increasing the molar percentage of cholesterol in your formulation can help stabilize the liposome and has been shown to reduce the cytotoxicity of other cationic lipids like DC-Chol.[4]

    • DOPE (Dioleoylphosphatidylethanolamine): DOPE is a neutral lipid often included in cationic liposome formulations to promote the release of the cargo from the endosome. A common starting point is an equimolar ratio of this compound to DOPE, which has been reported to exhibit weak cytotoxicity.[2]

  • PEGylation: The addition of a polyethylene glycol (PEG) layer to the surface of the liposome (PEGylation) can shield the positive charge of the this compound, which has been shown to reduce the cytotoxicity of other cationic lipid nanoparticles.

Troubleshooting Guides

Problem 1: High Cell Death Observed Shortly After Transfection

Possible Cause: The concentration of this compound liposomes is too high.

Troubleshooting Steps:

  • Perform a Dose-Response Experiment: Test a range of this compound liposome concentrations to determine the optimal concentration that balances transfection efficiency with minimal cytotoxicity.

  • Reduce Incubation Time: Shorten the exposure time of the cells to the liposome complexes.

  • Change the Medium: After the initial incubation period, replace the transfection medium with fresh, complete culture medium.

Problem 2: Cytotoxicity Varies Between Experiments

Possible Cause: Inconsistent liposome preparation or handling.

Troubleshooting Steps:

  • Standardize Liposome Preparation: Ensure your liposome preparation method (e.g., thin-film hydration followed by extrusion) is consistent. Monitor particle size and zeta potential to ensure batch-to-batch reproducibility.

  • Proper Storage: Store this compound and prepared liposomes under the recommended conditions to prevent degradation.

  • Consistent Cell Culture Practices: Maintain consistent cell passage numbers and seeding densities for all experiments.

Data Presentation

Organize your experimental data in a clear and structured manner to easily compare the effects of different formulations on cytotoxicity.

Table 1: Example of a Data Table for Comparing Cytotoxicity of Different this compound Formulations

Formulation IDThis compound (mol%)DOPE (mol%)Cholesterol (mol%)IC50 (µM)Cell Viability at Optimal Transfection Concentration (%)
DMHAPC-001505002560
DMHAPC-0024050104575
DMHAPC-0033050207085
DMHAPC-00450 (PEGylated)5006080

Experimental Protocols

Key Experiment: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of liposomal formulations.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound liposome formulations

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of your this compound liposome formulations in serum-free or complete medium. Remove the old medium from the cells and add the liposome dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the liposome formulations for a specified period (e.g., 4, 24, or 48 hours).

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation & Characterization cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep Formulate this compound Liposomes char Characterize Size & Zeta Potential prep->char treat Treat Cells with Liposome Formulations char->treat seed Seed Cells in 96-well Plate seed->treat mtt Perform MTT Assay treat->mtt read Measure Absorbance mtt->read calc Calculate Cell Viability & IC50 read->calc optimize Optimize Formulation calc->optimize

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm membrane Cell Membrane ros ↑ Reactive Oxygen Species (ROS) membrane->ros Disruption ca2 ↑ Intracellular Ca2+ membrane->ca2 Disruption apoptosis Apoptosis / Necrosis ros->apoptosis ca2->apoptosis liposome This compound Liposome (+) liposome->membrane Interaction

Caption: Putative signaling pathway for this compound induced cytotoxicity.

logical_relationship cluster_solutions Troubleshooting Strategies cluster_formulation_details cluster_protocol_details start High this compound Cytotoxicity opt_conc Optimize Lipid Concentration start->opt_conc mod_form Modify Formulation start->mod_form opt_protocol Optimize Protocol start->opt_protocol end_goal Reduced Cytotoxicity & Improved Cell Viability opt_conc->end_goal helper ↑ Helper Lipid Ratio (e.g., Cholesterol) mod_form->helper peg Add PEGylation mod_form->peg inc_time ↓ Incubation Time opt_protocol->inc_time cell_dens Optimize Cell Density opt_protocol->cell_dens helper->end_goal peg->end_goal inc_time->end_goal cell_dens->end_goal

References

Technical Support Center: DMHAPC-Chol Lipoplex Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The cationic lipid "DMHAPC" is not widely referenced in scientific literature. This guide is developed based on information for DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) , a structurally similar and commonly used cationic lipid for gene delivery. The principles and troubleshooting strategies outlined here are highly applicable to DC-Chol based lipoplexes and likely to DMHAPC-Chol formulations.

Troubleshooting Guide: Lipoplex Aggregation

This guide addresses common issues related to the aggregation of this compound lipoplexes during and after formulation.

Issue Potential Cause Recommended Solution
Visible precipitation or cloudiness immediately upon mixing lipid and nucleic acid. High salt concentration in the dilution buffer.Prepare lipoplexes in a low-salt buffer or serum-free medium. High salt concentrations can shield the electrostatic interactions necessary for stable complex formation and lead to aggregation[1].
Incorrect lipid-to-nucleic acid ratio.Optimize the N/P ratio (the molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid). An inappropriate ratio can lead to the formation of large, unstable aggregates[2][3].
Suboptimal mixing procedure.Avoid vigorous vortexing. Use gentle pipetting or inversion to mix the lipid and nucleic acid solutions. The method of mixing can significantly impact lipoplex size and stability[4].
Lipoplex size increases significantly over a short period (e.g., within 30-60 minutes). Instability of the lipoplex formulation.Reduce the incubation time of the lipoplexes before use. Some formulations are only stable for a short period[5].
Presence of serum during complexation.Always form lipoplexes in serum-free media. Serum proteins can bind to lipoplexes and induce aggregation.
Inappropriate pH of the formulation buffer.Ensure the pH of the buffer used for lipoplex formation is optimal. The charge of the cationic lipid and the nucleic acid can be influenced by pH, affecting complex stability.
Inconsistent transfection results and high variability between experiments. Aggregated lipoplexes leading to variable uptake.Characterize lipoplex size and zeta potential before each experiment to ensure consistency. Aggregation can lead to poor and unpredictable transfection efficiency.
Degradation of lipids or nucleic acids.Store lipids and nucleic acids according to the manufacturer's instructions. Ensure that the lipids are not used past their expiration date and that the nucleic acid has not been degraded by nucleases.

Frequently Asked Questions (FAQs)

Q1: What is the ideal particle size and zeta potential for this compound lipoplexes?

The optimal particle size for lipoplexes is generally between 100-400 nm for efficient cellular uptake. A positive zeta potential, typically in the range of +20 to +50 mV, is desirable as it facilitates the interaction with the negatively charged cell membrane. However, the ideal values can be cell-type dependent.

Table 1: Physicochemical Properties of Common Non-Viral Gene Delivery Vectors

VectorCompositionParticle Size (nm)Zeta Potential (mV)
DC-Chol/DOPE Cationic Lipid / Neutral Lipid150 - 400+30 to +50
Lipofectamine® 2000Proprietary Cationic Lipid Formulation200 - 500+40 to +60
Polyethylenimine (PEI)Cationic Polymer100 - 250+20 to +40
Q2: How does the helper lipid (e.g., DOPE) affect lipoplex stability?

Helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) are often included in cationic lipid formulations to enhance transfection efficiency. DOPE has a cone-like shape that can destabilize the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm. The ratio of the cationic lipid to the helper lipid is a critical parameter that needs to be optimized to ensure both stability and efficacy.

Q3: Can I prepare my this compound lipoplexes in phosphate-buffered saline (PBS)?

It is generally not recommended to prepare lipoplexes in PBS. The phosphate ions in PBS can interact with the cationic lipids and cause the lipoplexes to aggregate. It is best to use a low-salt buffer or serum-free culture medium for complex formation.

Q4: How long can I store my prepared lipoplexes?

Lipoplexes are typically not stable for long-term storage and should be used fresh. It is recommended to use them within 30 minutes of preparation for optimal performance. The stability of lipoplexes can be formulation-dependent, and it is advisable to perform a time-course experiment to determine the window of optimal activity for your specific formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

  • DMHAPC (or DC-Chol)

  • Cholesterol (Chol)

  • Chloroform

  • Hydration buffer (e.g., sterile, nuclease-free water or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Lipid extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the DMHAPC and Cholesterol in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion.

  • Pass the liposome suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) 10-20 times using a lipid extruder.

  • Store the prepared liposomes at 4°C.

Protocol 2: Formation and Characterization of this compound Lipoplexes

Materials:

  • Prepared this compound liposomes

  • Nucleic acid (e.g., plasmid DNA, siRNA)

  • Serum-free medium (e.g., Opti-MEM)

  • Dynamic Light Scattering (DLS) instrument for size measurement

  • Zeta potential analyzer

Procedure:

  • Dilute the this compound liposomes and the nucleic acid separately in serum-free medium to the desired concentrations.

  • Add the diluted nucleic acid solution to the diluted liposome solution and mix gently by pipetting up and down. Do not vortex.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Characterization:

    • Particle Size: Measure the hydrodynamic diameter of the lipoplexes using a DLS instrument.

    • Zeta Potential: Measure the surface charge of the lipoplexes using a zeta potential analyzer.

  • The freshly prepared lipoplexes are now ready for transfection experiments.

Visual Guides

Below are diagrams illustrating key concepts and workflows related to this compound lipoplex aggregation.

G cluster_factors Factors Leading to Lipoplex Aggregation cluster_outcome Outcome High Salt Concentration High Salt Concentration Lipoplex Aggregation Lipoplex Aggregation High Salt Concentration->Lipoplex Aggregation Incorrect N/P Ratio Incorrect N/P Ratio Incorrect N/P Ratio->Lipoplex Aggregation Vigorous Mixing Vigorous Mixing Vigorous Mixing->Lipoplex Aggregation Presence of Serum Presence of Serum Presence of Serum->Lipoplex Aggregation Suboptimal pH Suboptimal pH Suboptimal pH->Lipoplex Aggregation

Caption: Key factors that can induce the aggregation of this compound lipoplexes.

G cluster_workflow Troubleshooting Workflow for Lipoplex Aggregation start Observe Lipoplex Aggregation check_buffer Check Formulation Buffer (Low Salt, Serum-Free, Optimal pH) start->check_buffer optimize_ratio Optimize N/P Ratio check_buffer->optimize_ratio Buffer OK modify_mixing Modify Mixing Technique (Gentle Pipetting) optimize_ratio->modify_mixing Ratio Optimized characterize Characterize Size & Zeta Potential (DLS) modify_mixing->characterize Mixing Gentle proceed Proceed with Transfection characterize->proceed

Caption: A step-by-step workflow for troubleshooting lipoplex aggregation issues.

References

improving DMHAPC-Chol stability in serum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cationic Lipid Formulations. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the serum stability of cholesterol-based cationic lipid complexes, such as those formulated with DMHAPC-Chol, for nucleic acid delivery.

This compound is a cationic cholesterol derivative used to formulate liposomes for the in vitro and in vivo delivery of DNA plasmids and other nucleic acids.[1][2] A primary challenge in using such formulations is maintaining their stability and transfection efficiency in the presence of serum, which contains proteins and other components that can destabilize the lipid-nucleic acid complexes.

Frequently Asked Questions (FAQs)

Q1: Why is my transfection efficiency significantly lower when I perform experiments in the presence of serum?

A1: Serum can negatively impact transfection efficiency in several ways. Serum proteins can bind to cationic lipoplexes, leading to aggregation and altering their size and surface charge.[3][4] This protein "corona" can hinder the interaction of the complex with the cell surface, reducing cellular uptake.[5] Additionally, some serum components can directly cause the lipid complex to dissociate, prematurely releasing the nucleic acid payload before it reaches the target cell. The complex formation step is particularly sensitive, and it is crucial to form the lipid-DNA complexes in a serum-free medium before adding them to cells.

Q2: What is the role of cholesterol in a cationic lipid formulation like this compound, and how does it affect serum stability?

A2: Cholesterol is a critical component for enhancing liposome stability. It inserts into the lipid bilayer, increasing the packing density of the phospholipid molecules. This leads to a more rigid and ordered membrane, which reduces the permeability of the bilayer and improves its resistance to destabilizing components present in serum. Studies have shown that increasing the cholesterol content in DOTAP:Cholesterol formulations can significantly enhance their stability in serum, preventing aggregation and maintaining transfection efficiency even in 50% (v/v) serum.

Q3: What are "helper lipids" and which ones should I use to improve performance in serum?

A3: Helper lipids are neutral lipids included in the formulation to improve the stability and functionality of the cationic lipoplexes. The choice of helper lipid involves a trade-off between stability and transfection efficiency.

  • DOPE (Dioleoylphosphatidylethanolamine): This lipid has a cone-shaped geometry that promotes the formation of fusogenic, inverted hexagonal lipid structures. These structures can facilitate the fusion of the lipoplex with the endosomal membrane, aiding the release of the nucleic acid into the cytoplasm and enhancing transfection efficiency.

  • DOPC (Dioleoylphosphatidylcholine): This lipid has a more cylindrical shape and tends to form stable, laminar (bilayer) structures. While this can increase the structural stability of the lipoplex in the bloodstream, it may be less efficient at promoting endosomal escape compared to DOPE.

For many applications, formulations containing DOPE show substantially higher transfection efficiency than those with DOPC.

Q4: What is PEGylation and how can it improve serum stability?

A4: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to the surface of liposomes. This creates a hydrophilic, protective layer that acts as a steric barrier, hindering the adsorption of serum proteins (opsonins) onto the liposome surface. This "stealth" effect reduces clearance by the immune system and prevents serum-induced aggregation, thereby increasing the circulation time and stability of the liposomes in vivo. However, excessive PEGylation can sometimes reduce cellular uptake and endosomal escape, a problem known as the "PEG dilemma".

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Transfection Efficiency in Serum Serum interference during complex formation.Always form the this compound/nucleic acid complexes in a serum-free medium (e.g., Opti-MEM® or DMEM). Add the pre-formed complexes to cells cultured in their normal serum-containing growth medium.
Suboptimal charge ratio (cationic lipid to nucleic acid).Optimize the charge ratio. An excess of positive charge often improves complexation and stability in serum. A DOTAP(+)/DNA(-) ratio of 4 was found to be highly stable in one study. Perform a dose-response curve to find the optimal ratio for your specific cell type and application.
Incorrect formulation of the lipid mixture.Incorporate a helper lipid like DOPE to enhance endosomal escape. Increase the molar ratio of cholesterol in the formulation to improve bilayer rigidity and stability.
Visible Precipitate/Aggregation After Adding Complexes to Serum-Containing Medium Serum proteins are causing lipoplex aggregation.This is a common issue. Consider PEGylating the liposomes to create a protective steric shield that prevents protein binding and aggregation. Even a low molar ratio (1.5-3%) of a PEG-lipid can improve colloidal stability.
High ionic strength of the medium is destabilizing complexes.While unavoidable for cell culture, be aware that physiological salt concentrations can screen the electrostatic interactions that hold the complex together, potentially leading to aggregation. Ensure robust complexation before exposure to high-salt environments.
High Cell Toxicity Excessive amount of cationic lipid.Cationic lipids can be toxic to cells. Perform a dose-response experiment to find the lowest effective concentration of your this compound formulation that still provides high transfection efficiency.
Contaminants in nucleic acid preparation.Ensure your plasmid DNA or RNA is of high purity (A260/A280 ratio of ~1.8 or higher). Endotoxins, in particular, can cause significant cell toxicity.

Quantitative Data Summary

The stability of lipoplexes in serum can be quantified by measuring changes in particle size over time or by assessing the retention of an encapsulated fluorescent marker.

Table 1: Effect of Formulation on Liposome Stability in Serum This table summarizes general findings from multiple studies on cationic liposomes.

FormulationKey FeatureStability in SerumRationale
DOTAP:Chol (1:1) Standard FormulationModerateCholesterol provides some stability, but particles are susceptible to protein binding and aggregation.
DOTAP:Chol (1:4) High CholesterolHighIncreased cholesterol content enhances bilayer rigidity, leading to greater stability and resistance to serum-induced destabilization.
DOTAP:DOPE (1:1) Fusogenic Helper LipidModerate to LowWhile highly efficient for transfection, DOPE can make bilayers more susceptible to disruption by serum components.
PEGylated Liposomes "Stealth" ShieldingVery HighThe PEG layer provides a steric barrier that prevents protein opsonization, aggregation, and rapid clearance.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Serum-Stable this compound/DNA Lipoplexes

This protocol describes a general method for preparing lipoplexes with enhanced serum stability by optimizing the formulation and complexation procedure.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or cholesterol)

  • Plasmid DNA (high purity)

  • Serum-free medium (e.g., DMEM or Opti-MEM® I)

  • Hydration buffer (e.g., HBS, pH 7.4)

Methodology:

  • Lipid Film Hydration:

    • Co-dissolve this compound and the chosen helper lipid (e.g., a 1:1 molar ratio of this compound:Cholesterol) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with buffer (e.g., HBS) by vortexing to form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To create small unilamellar vesicles (SUVs) with a defined size, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).

  • Lipoplex Formation (Crucial Step):

    • Dilute the required amount of plasmid DNA in a tube with serum-free medium.

    • In a separate tube, dilute the required amount of this compound liposomes in serum-free medium.

    • Add the diluted liposome suspension to the diluted DNA solution (not the other way around) and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow stable complexes to form. Do not vortex.

  • Transfection:

    • Add the lipoplex solution drop-wise to your cells, which should be cultured in their standard growth medium (which can contain serum).

    • Gently swirl the plate to ensure even distribution and incubate under normal cell culture conditions.

Visualizations

Diagram 1: Workflow for Preparing Serum-Stable Lipoplexes

G cluster_prep Step 1: Liposome Preparation cluster_complex Step 2: Lipoplex Formation (Serum-Free) cluster_transfect Step 3: Transfection A 1. Dissolve this compound & Helper Lipid in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film to form MLVs B->C D 4. Extrude/Sonicate to form SUVs C->D F 6. Dilute SUVs in Serum-Free Medium D->F E 5. Dilute DNA in Serum-Free Medium G 7. Add Lipids to DNA & Incubate 15-30 min E->G F->G H 8. Add Complexes to Cells in Serum-Containing Medium G->H I 9. Incubate & Assay H->I

Caption: Workflow for preparing and using this compound lipoplexes for cell transfection.

Diagram 2: Effect of Serum and PEGylation on Lipoplexes

G cluster_no_serum In Vitro (No Serum) cluster_serum In Vivo (With Serum) cluster_peg In Vivo (With PEGylation) lipoplex1 Lipoplex cell1 Cell lipoplex1->cell1 Efficient Uptake lipoplex2 Lipoplex aggregated Aggregated & Opsonized Complex lipoplex2->aggregated Destabilization serum Serum Proteins serum->lipoplex2 cell2 Cell aggregated->cell2 Reduced Uptake peg_lipoplex PEGylated Lipoplex cell3 Cell peg_lipoplex->cell3 Stable Delivery serum2 Serum Proteins serum2->peg_lipoplex Blocked

References

Technical Support Center: Troubleshooting Poor Gene Knockdown with DMHAPC-Chol-siRNA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMHAPC-Chol-siRNA mediated gene knockdown. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments.

Troubleshooting Guides

This section provides answers to specific problems you might be encountering with your gene knockdown experiments.

Question: I am observing low or no knockdown of my target gene. What are the potential causes and how can I troubleshoot this?

Answer:

Poor gene knockdown can stem from several factors, ranging from the siRNA molecule itself to the delivery and cellular processes. Below is a systematic guide to troubleshooting this issue.

1. siRNA Design and Integrity:

  • Suboptimal siRNA Sequence: Not all siRNA sequences are equally effective. The efficiency of an siRNA is influenced by factors like GC content (ideally 30-64%), melting temperature (Tm, recommended range of 20-60°C), and the absence of internal secondary structures.[1]

  • Target Site Accessibility: The secondary structure of the target mRNA can hinder siRNA binding.[1][2] It's advisable to target accessible regions, often predicted using bioinformatics tools.

  • siRNA Integrity: Ensure your siRNA has not been degraded. Run a sample on a denaturing polyacrylamide gel to check its integrity.

2. This compound-siRNA Formulation and Delivery:

  • Improper Formulation: DMHAPC is an ionizable lipid, suggesting that your Chol-siRNA is likely formulated into a lipid nanoparticle (LNP). The molar ratio of the lipids (ionizable lipid, DSPC, cholesterol, and PEG-lipid) is critical for efficient encapsulation and delivery.[3][4] Ensure you are using the correct formulation protocol.

  • LNP Size and Polydispersity: The size and uniformity of the LNPs are crucial for in vivo delivery and cellular uptake. Characterize your LNP formulation using Dynamic Light Scattering (DLS) to ensure they are within the expected size range (typically <100 nm) and have a low polydispersity index (PDI).

  • Inefficient Cellular Uptake: While cholesterol conjugation enhances stability and circulation time, efficient uptake into the target cells is still a prerequisite. The cell type you are using might have low endocytic activity. Consider optimizing the dose and treatment duration.

3. Cellular and Biological Factors:

  • High Target mRNA Abundance: The level of the target mRNA in your cells can significantly impact the observed knockdown efficiency. Higher target levels may require higher siRNA concentrations or more frequent dosing.

  • Cell Line Variability: Different cell lines can exhibit varying transfection efficiencies and RNAi machinery activity. What works in one cell line may not be optimal for another.

  • Endosomal Escape: For the siRNA to be active, it must escape from the endosome into the cytoplasm where the RNA-induced silencing complex (RISC) is located. The efficiency of endosomal escape is a major bottleneck in siRNA delivery.

  • Off-Target Effects: In some cases, off-target effects can mask the intended knockdown or lead to cellular toxicity, confounding the results.

Frequently Asked Questions (FAQs)

Q1: What is the role of cholesterol conjugation in siRNA delivery?

A1: Cholesterol conjugation to siRNA (Chol-siRNA) enhances its stability against nuclease degradation in the bloodstream, leading to a significantly prolonged plasma half-life compared to unmodified siRNA. This modification also facilitates interaction with lipoproteins, which can aid in delivery to certain tissues, particularly the liver.

Q2: How does DMHAPC contribute to the delivery of Chol-siRNA?

A2: DMHAPC is likely a proprietary ionizable lipid used in the formulation of lipid nanoparticles (LNPs) to encapsulate the Chol-siRNA. Ionizable lipids are crucial components of LNPs that are positively charged at a low pH (during formulation) to facilitate siRNA encapsulation and become neutral at physiological pH, which reduces toxicity and improves stability in circulation. Upon endocytosis into the cell, the acidic environment of the endosome protonates the ionizable lipid, which is thought to disrupt the endosomal membrane and release the siRNA into the cytoplasm.

Q3: How can I reduce off-target effects with my this compound-siRNA experiments?

A3: Off-target effects are a known challenge in RNAi experiments. Here are some strategies to minimize them:

  • Use the Lowest Effective Concentration: Titrate your this compound-siRNA to find the lowest concentration that still provides significant on-target knockdown.

  • Chemical Modifications: Certain chemical modifications to the siRNA duplex, such as 2'-O-methyl modifications, can reduce off-target effects without compromising on-target activity.

  • Use Multiple siRNAs: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thereby lowering the chance of off-target effects from a specific sequence.

  • Sequence Design: Utilize siRNA design algorithms that predict and minimize potential off-target binding.

Q4: What are the key quality control steps I should perform for my this compound-siRNA formulation?

A4: For consistent and reliable results, the following quality control checks are recommended for your LNP-formulated this compound-siRNA:

  • Particle Size and Polydispersity: Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine the percentage of siRNA successfully encapsulated within the LNPs. This can be done using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

  • Zeta Potential: Measure the surface charge of the LNPs, which should be close to neutral at physiological pH.

  • In Vitro Potency: Test the knockdown efficiency of each new batch in a validated cell-based assay before proceeding to more complex experiments.

Quantitative Data Summary

Table 1: Impact of Cholesterol Conjugation on siRNA Pharmacokinetics

ParameterUnconjugated siRNACholesterol-conjugated siRNA (siRNA-Chol)Reference
Elimination Half-life (t1/2) ~6 min~95 min
Plasma Clearance (CL) ~17.6 mL/min~0.5 mL/min
Bloodstream Retention at 5 min ~20-40%~80%
Bloodstream Retention at 30 min <5%~50%

Table 2: Physicochemical Properties of siRNA-LNP Formulations

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Chol-siSTAT3 polyplexes ~33Not specified~5.2
Chol-DsiSTAT3 polyplexes ~33Not specified~8

Experimental Protocols

Protocol 1: Quantification of Gene Knockdown by qRT-PCR

  • Cell Lysis and RNA Extraction:

    • Treat cells with this compound-siRNA for the desired time (e.g., 24-72 hours).

    • Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression.

Protocol 2: Assessment of LNP Stability

  • Sample Preparation:

    • Prepare your this compound-siRNA LNP formulation.

    • Dilute the formulation in a relevant biological medium (e.g., 90% murine serum).

  • Incubation:

    • Incubate the samples at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis:

    • Agarose Gel Electrophoresis: Run the incubated samples on an agarose gel to visualize the integrity of the siRNA. Degradation will appear as a smear or bands of lower molecular weight.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and PDI of the LNPs at each time point. An increase in size or PDI can indicate aggregation and instability.

Visualizations

RNAi_Pathway cluster_delivery Delivery cluster_cytoplasm Cytoplasm LNP This compound-siRNA (LNP formulation) Endosome Endosome LNP->Endosome Endocytosis siRNA siRNA duplex Endosome->siRNA Endosomal Escape RISC_loading RISC Loading Complex siRNA->RISC_loading RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Passenger strand degradation mRNA Target mRNA RISC_active->mRNA Binding Cleavage mRNA Cleavage mRNA->Cleavage No_Translation No Protein Translation Cleavage->No_Translation

Caption: The RNAi pathway initiated by this compound-siRNA delivery.

Experimental_Workflow Formulation 1. This compound-siRNA LNP Formulation QC 2. Quality Control (DLS, Encapsulation) Formulation->QC Treatment 4. Cell Treatment QC->Treatment Cell_Culture 3. Cell Seeding Cell_Culture->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation Harvest 6. Cell Harvest Incubation->Harvest Analysis 7. Analysis (qRT-PCR, Western Blot) Harvest->Analysis Data 8. Data Interpretation Analysis->Data

Caption: A typical experimental workflow for a gene knockdown experiment.

Troubleshooting_Tree Start Poor Knockdown Check_siRNA Check siRNA Integrity and Design Start->Check_siRNA Check_Formulation Check LNP Formulation and QC Check_siRNA->Check_Formulation siRNA OK Check_Delivery Optimize Delivery (Dose, Time) Check_Formulation->Check_Delivery Formulation OK Check_Cells Assess Cellular Factors (mRNA level, Cell Line) Check_Delivery->Check_Cells Delivery Optimized Result_Good Knockdown Improved Check_Cells->Result_Good Issue Identified Result_Bad Still Poor Knockdown Check_Cells->Result_Bad No Obvious Issue

Caption: A decision tree for troubleshooting poor gene knockdown.

References

Technical Support Center: Minimizing Off-Target Effects of DMHAPC-Chol Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMHAPC-Chol, a cationic cholesterol derivative utilized in liposomal delivery systems for genetic materials such as plasmids and siRNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a cationic cholesterol that is incorporated into liposomes for the delivery of nucleic acids like DNA plasmids and siRNA into cells.[1] Its positive charge facilitates the encapsulation of negatively charged genetic material and interaction with the cell membrane, enabling cellular uptake.[2][3]

Q2: What are the known off-target effects associated with this compound delivery?

A2: Cationic lipids, including this compound, can induce dose-dependent cytotoxicity.[4][5] Off-target effects may include inflammatory responses, apoptosis (programmed cell death), and changes in the expression of non-targeted genes. These effects are often linked to the positive surface charge of the liposomes, which can lead to nonspecific interactions with cellular components.

Q3: How can I reduce the cytotoxicity of my this compound formulation?

A3: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize Lipid Composition: The ratio of this compound to other lipids in the formulation is critical. Including a neutral "helper lipid" like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can improve transfection efficiency while potentially reducing toxicity. The molar ratio of cationic lipid to DOPE often ranges from 1:1 to 1:3 and should be empirically determined for your specific cell type and application.

  • Incorporate Cholesterol: Including cholesterol in the liposome formulation can enhance stability and may reduce cytotoxicity.

  • Surface Modification: The addition of polyethylene glycol (PEG) to the liposome surface (PEGylation) can shield the positive charge, reducing nonspecific interactions and aggregation in the presence of serum.

  • Optimize Concentration: Use the lowest effective concentration of the this compound lipoplex. Titrate the concentration to find the optimal balance between transfection efficiency and cell viability.

Q4: Can serum in the culture medium affect the delivery and off-target effects of this compound?

A4: Yes, serum components can interact with cationic liposomes, leading to aggregation and reduced transfection efficiency. While some protocols recommend forming the lipoplex (liposome-nucleic acid complex) in serum-free medium before adding it to cells cultured in serum-containing medium, the optimal conditions should be determined for your specific cell line. Some formulations with a high cholesterol content have shown better stability and transfection activity in the presence of high serum concentrations.

Q5: How can I assess the stability of my this compound liposomes?

A5: Liposome stability can be evaluated by monitoring changes in particle size and polydispersity index (PDI) over time using dynamic light scattering (DLS). Storage at 4°C is generally recommended, and freezing should be avoided as it can disrupt the liposome structure.

Troubleshooting Guides

Low Transfection Efficiency
Possible Cause Suggested Solution
Suboptimal Lipoplex Formation Ensure the lipoplex is formed in a serum-free medium, as serum proteins can interfere with complex formation. Incubate the mixture of nucleic acid and liposomes for 15-30 minutes at room temperature to allow for stable complex formation.
Incorrect this compound to Nucleic Acid Ratio Optimize the charge ratio (N/P ratio: moles of nitrogen in cationic lipid to moles of phosphate in nucleic acid) by testing a range of ratios.
Poor Cell Health Use cells that are in the exponential growth phase and have been passaged a minimal number of times. Ensure cell confluency is optimal (typically 70-90%) at the time of transfection.
Presence of Inhibitors Avoid using antibiotics, EDTA, or citrate in the medium during transfection, as they can inhibit cationic lipid-mediated delivery.
Degraded this compound or Nucleic Acid Store this compound at the recommended temperature (typically 4°C) and avoid repeated freeze-thaw cycles. Use high-quality, purified plasmid DNA or siRNA.
High Cytotoxicity
Possible Cause Suggested Solution
High Concentration of this compound Perform a dose-response experiment to determine the optimal concentration that balances transfection efficiency with cell viability.
Prolonged Exposure Time Reduce the incubation time of the lipoplexes with the cells. For some cell types, 4-6 hours is sufficient.
Suboptimal Formulation Optimize the lipid composition by including a helper lipid like DOPE or by incorporating cholesterol. Consider surface modification with PEG to reduce nonspecific toxicity.
High Cell Density Transfecting at a very high cell confluency can sometimes exacerbate toxicity. Optimize the cell density at the time of transfection.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing cationic liposomes containing this compound.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • Cholesterol (optional)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolving Lipids: Dissolve this compound and any other lipids (e.g., DOPE, cholesterol) in chloroform in a round-bottom flask.

  • Creating a Thin Film: Evaporate the chloroform using a rotary evaporator to create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution clarifies. Alternatively, for a more uniform size distribution, use an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Cells plated in a 96-well plate

  • This compound lipoplexes at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing different concentrations of the this compound lipoplexes. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculation: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Protocol 3: Quantification of Off-Target Gene Expression by RNA Sequencing (RNA-Seq) - Workflow

RNA-Seq provides a comprehensive view of the transcriptome and can be used to identify unintended changes in gene expression following this compound delivery.

Workflow:

  • Cell Treatment: Treat cells with the this compound lipoplex and an appropriate control (e.g., untreated cells, cells treated with a non-targeting control).

  • RNA Extraction: At a specified time point post-transfection (e.g., 24 or 48 hours), harvest the cells and extract total RNA using a high-quality RNA extraction kit.

  • Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control of Reads: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated samples compared to the controls.

    • Pathway Analysis: Use bioinformatics tools to identify biological pathways that are enriched among the differentially expressed genes.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for Different this compound Formulations

This table illustrates how to present quantitative data on cell viability for different liposome compositions.

Formulation (Molar Ratio)Concentration (µg/mL)Cell Viability (%)
This compound:DOPE (1:1)1085 ± 5
2065 ± 7
4040 ± 6
This compound:Cholesterol (1:1)1090 ± 4
2075 ± 6
4055 ± 8
This compound:DOPE:Cholesterol (1:1:1)1092 ± 3
2080 ± 5
4065 ± 7

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Liposome Preparation & Characterization cluster_delivery Delivery to Cells cluster_analysis Analysis of Off-Target Effects prep Lipid Film Hydration size Size & Zeta Potential (DLS) prep->size complex Lipoplex Formation (this compound + Nucleic Acid) size->complex transfect Cell Transfection complex->transfect cyto Cytotoxicity Assay (e.g., MTT) transfect->cyto gene Off-Target Gene Expression (e.g., RNA-Seq) transfect->gene inflam Inflammatory Response (e.g., Cytokine Assay) transfect->inflam signaling_pathway cluster_cell Cellular Response to Cationic Liposomes cluster_downstream Downstream Signaling liposome This compound Liposome cell_membrane Cell Membrane liposome->cell_membrane Interaction tlr Toll-like Receptor (TLR) liposome->tlr Activation endocytosis Endocytosis cell_membrane->endocytosis ros ROS Production endocytosis->ros myd88 MyD88 tlr->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Release nfkb->cytokines apoptosis Apoptosis ros->apoptosis troubleshooting_logic cluster_formulation Formulation Optimization cluster_protocol Protocol Optimization start Low Transfection Efficiency or High Cytotoxicity check_ratio Optimize Lipid:Nucleic Acid Ratio start->check_ratio check_conc Titrate Lipoplex Concentration start->check_conc check_helper Incorporate Helper Lipid (DOPE) check_ratio->check_helper check_chol Add/Vary Cholesterol Content check_helper->check_chol check_peg Consider PEGylation check_chol->check_peg end Improved Delivery & Reduced Off-Target Effects check_peg->end check_time Optimize Incubation Time check_conc->check_time check_cells Verify Cell Health & Confluency check_time->check_cells check_medium Assess Serum Effects check_cells->check_medium check_medium->end

References

Navigating the Challenges of Scaling Up DMHAPC-Chol Liposome Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from small-scale laboratory batches to large-scale production of DMHAPC-Chol (Dimethyl-hydroxyethyl-aminopropane-carbamoyl-cholesterol) liposomes presents a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues, offering frequently asked questions, detailed experimental protocols, and data-driven insights to ensure a smooth and efficient scale-up process.

Troubleshooting Guide: Common Issues in this compound Liposome Scale-Up

This section addresses specific problems that may arise during the scaling up of this compound liposome production in a question-and-answer format.

Question 1: We are observing significant batch-to-batch variability in particle size and a high Polydispersity Index (PDI) upon scaling up our this compound/DOPE formulation. What are the likely causes and how can we mitigate this?

Answer:

Batch-to-batch inconsistency is a common hurdle in liposome production scale-up.[1][2] The primary reasons for variability in particle size and PDI for this compound/DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) liposomes often lie in the challenges of maintaining uniform processing conditions at a larger scale.

Potential Causes:

  • Inadequate Mixing Dynamics: The efficiency of mixing the lipid-organic phase with the aqueous phase is critical. What works in a small round-bottom flask does not linearly scale to a large reactor. Non-uniform mixing can lead to localized differences in lipid concentration and solvent polarity, resulting in a heterogeneous population of liposomes.[3]

  • Temperature Gradients: Maintaining a consistent temperature throughout a larger volume of liquid is challenging. Temperature fluctuations can affect lipid hydration and vesicle formation, contributing to size variability.[2]

  • Solvent Evaporation Rate: In methods like thin-film hydration, the rate of organic solvent removal is crucial for forming a uniform lipid film. At a larger scale, achieving a consistent evaporation rate across a larger surface area can be difficult.

Troubleshooting Steps:

  • Optimize Mixing Parameters:

    • For larger vessels, switch from simple magnetic stirring to overhead mechanical stirring or a high-shear mixer to ensure turbulent and homogenous mixing.

    • If using a microfluidics-based approach, which is inherently more scalable, focus on optimizing the total flow rate (TFR) and flow rate ratio (FRR) to maintain consistent mixing conditions.[4]

  • Ensure Uniform Heating:

    • Utilize jacketed vessels with a circulating water bath to maintain a uniform temperature throughout the hydration process.

    • Monitor the temperature at multiple points within the vessel to detect and eliminate any potential cold spots.

  • Standardize Lipid Film Formation:

    • For the thin-film hydration method, ensure the rotation speed of the rotary evaporator is optimized for the larger flask size to create a thin, even lipid film.

    • Consider alternative scalable methods like ethanol injection or microfluidics which bypass the lipid film formation step.

Question 2: Our encapsulation efficiency for a hydrophilic drug is significantly lower at a larger scale compared to our lab-scale batches. What factors could be contributing to this decrease?

Answer:

A drop in encapsulation efficiency during scale-up is a frequent issue, particularly for hydrophilic payloads.

Potential Causes:

  • Suboptimal Hydration Volume: The ratio of the aqueous hydration volume to the lipid concentration is a critical parameter. Simply increasing the volume may not be sufficient if the hydration dynamics are not optimized for the larger scale.

  • Inefficient Vesicle Formation: At a larger scale, the self-assembly process might be less efficient, leading to the formation of fewer or less stable liposomes, which in turn reduces the entrapped aqueous volume.

  • Increased Drug Leakage: The longer processing times often associated with larger batches can lead to increased leakage of the encapsulated drug before the liposomes are stabilized.

Troubleshooting Steps:

  • Optimize Hydration Process:

    • Maintain a consistent and optimized lipid-to-aqueous phase ratio.

    • Ensure vigorous and uniform agitation during hydration to promote efficient vesicle formation.

  • Employ Active Loading Techniques:

    • For ionizable hydrophilic drugs, consider using active loading methods such as creating a pH or ion gradient (e.g., the ammonium sulfate method). These techniques can dramatically increase encapsulation efficiency and are generally more scalable than passive loading.

  • Minimize Processing Time:

    • Streamline the post-formation processing steps, such as extrusion or purification, to reduce the time the liposomes are exposed to potentially destabilizing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to a helper lipid like DOPE?

The optimal molar ratio can vary depending on the specific application (e.g., DNA or siRNA delivery) and the desired physicochemical properties of the liposomes. However, a common starting point for cationic cholesterol derivatives like DC-Chol with DOPE is a 1:1 molar ratio. This ratio often provides a good balance between the positive charge required for nucleic acid complexation and the fusogenic properties of DOPE that facilitate endosomal escape. Optimization studies are recommended to determine the ideal ratio for your specific needs.

Q2: How does the cholesterol component in this compound affect the stability of the liposomes?

The cholesterol backbone of this compound contributes to the rigidity and stability of the liposome bilayer. Cholesterol is known to modulate membrane fluidity, reduce permeability to encapsulated contents, and enhance stability in biological fluids. The amount of cholesterol or cholesterol-derived lipid in the formulation can significantly impact the liposome's properties.

Q3: What are the recommended storage conditions for this compound liposomes?

For long-term stability, it is recommended to store this compound liposomes at 4°C. Freezing should generally be avoided unless a suitable cryoprotectant is used, as the freeze-thaw cycle can disrupt the liposomal structure. Stability studies should be conducted to determine the shelf-life of your specific formulation under the chosen storage conditions.

Q4: Which large-scale production method is most suitable for this compound liposomes?

While thin-film hydration is a common laboratory method, it is not easily scalable. For large-scale production, methods like ethanol injection and microfluidics are preferred due to their potential for continuous processing and better control over liposome properties. Microfluidics, in particular, offers excellent batch-to-batch reproducibility and is considered an inherently scalable technology.

Data on Process Parameters for Scalable Liposome Production

The following tables summarize key quantitative parameters and their impact on liposome characteristics during production, with a focus on scalable methods like microfluidics.

Table 1: Influence of Microfluidics Process Parameters on Liposome Characteristics

ParameterTypical RangeEffect on Particle SizeEffect on PDIReference(s)
Total Flow Rate (TFR) 1 - 15 mL/minIncreasing TFR generally decreases particle size.Higher TFR can lead to lower PDI.
Flow Rate Ratio (FRR) (Aqueous:Organic) 3:1 - 10:1Increasing FRR generally decreases particle size.Higher FRR often results in lower PDI.
Total Lipid Concentration 5 - 25 mMHigher concentrations can lead to larger vesicles.Can increase PDI if not optimized with flow rates.

Table 2: Influence of Formulation Parameters on Cationic Liposome Properties

ParameterTypical Range (molar ratio)Effect on StabilityEffect on Encapsulation EfficiencyReference(s)
Cationic Lipid : Helper Lipid (e.g., this compound:DOPE) 1:1 to 1:2Helper lipid can influence membrane fusion and stability.Optimal ratio is crucial for efficient encapsulation.
Cholesterol Content 30-50 mol%Increases bilayer rigidity and stability.Can decrease passive loading of hydrophilic drugs.

Experimental Protocol: Preparation of this compound/DOPE Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard laboratory-scale method for preparing this compound/DOPE liposomes, which can serve as a baseline for process development and scale-up.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Aqueous buffer (e.g., sterile, nuclease-free water or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). A typical total lipid concentration in the organic solvent is 10-20 mg/mL.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying:

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film by adding the aqueous buffer. The volume of the buffer will determine the final lipid concentration.

    • Gently rotate the flask at a temperature above the lipid phase transition temperature for approximately 1 hour to allow for complete hydration and the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles with a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Perform at least 11 passes through the extruder to ensure a narrow and uniform size distribution. The extrusion should be carried out at a temperature above the lipid phase transition temperature.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the final liposome suspension using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency using an appropriate assay for the encapsulated molecule.

Visualizing Workflows and Relationships

Experimental Workflow for Liposome Preparation

G This compound Liposome Preparation Workflow cluster_0 Preparation cluster_1 Characterization A 1. Lipid Dissolution (this compound + DOPE in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Drying (High Vacuum) B->C D 4. Hydration (Aqueous Buffer) C->D E 5. Sizing (Extrusion) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (DLS) E->G H Encapsulation Efficiency E->H

A flowchart of the thin-film hydration and extrusion method for preparing this compound liposomes.

Troubleshooting Logic for Batch-to-Batch Variability

G Troubleshooting Batch-to-Batch Variability cluster_0 Potential Causes cluster_1 Solutions A High Batch-to-Batch Variability (Size & PDI) B Inconsistent Mixing A->B C Temperature Gradients A->C D Non-uniform Lipid Film A->D E Optimize Stirring/Flow Rates B->E H Consider Scalable Methods (e.g., Microfluidics) B->H F Use Jacketed Vessel C->F C->H G Standardize Evaporation D->G D->H

A logical diagram outlining the troubleshooting process for inconsistent liposome batches.

References

impact of incubation time on DMHAPC-Chol transfection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DMHAPC-Chol Transfection

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound for nucleic acid transfection. Please note that while this compound is a commercially available cationic lipid, detailed studies specifically optimizing its incubation time are not prevalent in publicly accessible literature.[1] Therefore, the guidance provided here is based on established principles for other cholesterol-based cationic lipids, such as DC-Chol and DOTAP/Cholesterol formulations, and general lipofection protocols.[2][3][4] Researchers should always perform initial optimization experiments to determine the best conditions for their specific cell type and payload.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound transfection?

A1: The ideal incubation time is a balance between maximizing transfection efficiency and minimizing cytotoxicity, and it varies significantly between cell types. For many cell lines, a starting point of 4-6 hours is recommended.[5] For sensitive cells, such as primary neurons, shorter exposure times may be necessary to maintain viability. It is critical to perform a time-course experiment (e.g., 2, 4, 6, 8, and 24 hours) to find the optimal window for your specific experimental setup. One study on C2C12 myoblasts using other lipid reagents found that transfection efficiency peaked at 4 hours and remained stable up to 6 hours.

Q2: Why am I seeing low transfection efficiency?

A2: Low efficiency can be caused by several factors related to incubation time and other protocol steps:

  • Sub-optimal Incubation Time: The incubation period with the lipid-DNA complexes may be too short for sufficient cellular uptake.

  • Incorrect Complex Formation: The incubation time for forming the this compound/nucleic acid complexes before adding them to cells is crucial. This step typically requires 15-30 minutes at room temperature. Leaving the complex to form for longer than 30-60 minutes can lead to aggregation and reduced efficiency.

  • Cell Confluency: Transfection is most effective in actively dividing cells. A cell confluency of 70-90% at the time of transfection is generally recommended.

  • Presence of Serum: Serum can interfere with the formation of lipoplexes. Therefore, complex formation should always be done in a serum-free medium.

Q3: My cells are dying after transfection. What is causing the high cytotoxicity?

A3: High cell death is a common issue and is often linked to the duration of exposure to the transfection reagent.

  • Prolonged Incubation: Leaving the transfection complexes on the cells for too long is a primary cause of cytotoxicity. As incubation time increases, cell death may also increase. One study involving porcine zygotes found that a 20-hour incubation resulted in significantly lower blastocyst formation compared to shorter incubation times.

  • High Reagent Concentration: Using an excessive amount of this compound can be toxic to cells. It is important to optimize the lipid-to-nucleic acid ratio.

  • Low Cell Density: Plating too few cells can make them more susceptible to the toxic effects of the transfection reagent. Ensure the cell density is at least 70% confluent for DNA transfection.

  • Presence of Antibiotics: Some antibiotics can be toxic to cells during transfection when cell membranes are more permeable. It is often recommended to perform the transfection in antibiotic-free medium.

Q4: Can I change the medium during the incubation period?

A4: For longer incubation times (>6-8 hours), or for particularly sensitive cell types, it may be beneficial to remove the medium containing the transfection complexes and replace it with fresh, complete growth medium. This can help reduce cytotoxicity while allowing for continued expression of the transfected gene.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Incubation time with cells is too short.Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal incubation period for your cell line.
Complex formation time was incorrect.Incubate the this compound and nucleic acid mixture for 15-30 minutes at room temperature before adding to cells. Do not exceed 60 minutes.
Cells were not in an optimal state.Use healthy, low-passage cells that are 70-90% confluent and actively dividing.
High Cytotoxicity / Cell Death Incubation time with cells is too long.Reduce the incubation time. For sensitive cells, start with a shorter duration (e.g., 2-4 hours). After the incubation period, replace the transfection medium with fresh, complete growth medium.
Amount of this compound is too high.Perform a dose-response curve to find the lowest effective concentration of the reagent.
Cell density was too low at the time of transfection.Ensure cells are at least 70% confluent.
Inconsistent Results Between Experiments Variation in incubation time.Strictly adhere to the optimized incubation time for all subsequent experiments to ensure reproducibility.
Changes in cell confluency or passage number.Maintain a consistent cell culture and plating schedule. Thaw a fresh vial of cells if passage number is high.

Data on Incubation Time (Using Other Cationic Lipids)

The following table summarizes findings on the impact of incubation time from studies using other commercially available lipid-based transfection reagents, as specific data for this compound is not available. This data illustrates the general principle of balancing efficiency and viability.

Reagent(s)Cell TypeIncubation TimeOutcomeReference
Lipofectamine & DOSPERC2C12 MyoblastsIncreased up to 4hTransfection efficiency increased and then remained stable up to 6h.
Lipofection ReagentPorcine Zygotes2.5h, 5h, 10h, 20hAs incubation time increased, mutation rates and blastocyst formation decreased. The 2.5h group showed the highest mutation rate.

Experimental Protocols & Visualizations

General Protocol for this compound Transfection

This protocol provides a starting point for plasmid DNA transfection in a 24-well plate format. Amounts should be scaled accordingly for other plate sizes.

Materials:

  • This compound transfection reagent

  • Plasmid DNA (high quality, endotoxin-free)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells plated in a 24-well plate

Methodology:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.

  • Complex Formation (for one well): a. Dilute DNA: In an Eppendorf tube, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium. Mix gently. b. Dilute this compound: In a separate tube, dilute 1.0-1.5 µL of this compound into 25 µL of serum-free medium. Mix gently. Note: The optimal DNA:lipid ratio must be determined experimentally. c. Combine and Incubate: Add the diluted DNA to the diluted this compound solution. Mix gently by pipetting. d. Incubate the mixture for 20 minutes at room temperature to allow lipoplexes to form.

  • Transfection: a. Remove the growth medium from the cells. b. Add the 50 µL of the this compound/DNA complex dropwise to the well. c. Add 450 µL of complete growth medium (can be with or without serum, depending on cell type sensitivity).

  • Incubation: a. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours (this is the critical step to optimize). b. (Optional, for sensitive cells or long incubations) After the incubation period, carefully aspirate the medium containing the complexes and replace it with fresh, complete growth medium.

  • Assay: a. Culture the cells for an additional 24-72 hours. b. Assay for transgene expression (e.g., via fluorescence microscopy for GFP, or a luciferase assay).

Diagrams

Transfection_Workflow cluster_prep Preparation (Day -1) cluster_transfection Transfection (Day 0) cluster_assay Analysis (Day 1-3) plate_cells Plate cells to achieve 70-90% confluency dilute_dna Dilute Plasmid DNA in Serum-Free Medium mix Combine and Incubate (20 min @ RT) dilute_dna->mix dilute_lipid Dilute this compound in Serum-Free Medium dilute_lipid->mix add_complex Add Complexes to Cells mix->add_complex incubate Incubate Cells with Complexes (4-6h @ 37°C - OPTIMIZE) add_complex->incubate change_medium Optional: Replace with Fresh Medium incubate->change_medium assay Assay for Gene Expression change_medium->assay

Caption: General workflow for this compound transfection.

Troubleshooting_Logic start Start Optimization (e.g., 4h incubation) outcome Observe Outcome start->outcome low_eff Low Efficiency & Good Viability outcome->low_eff Is efficiency low? high_tox High Cytotoxicity outcome->high_tox Is cytotoxicity high? optimal Good Efficiency & Good Viability outcome->optimal Is result optimal? action_increase Action: Increase Incubation Time low_eff->action_increase action_decrease Action: Decrease Incubation Time high_tox->action_decrease action_increase->outcome Re-evaluate action_decrease->outcome Re-evaluate

Caption: Troubleshooting logic for optimizing incubation time.

References

Technical Support Center: DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMHAPC-Chol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a cationic cholesterol derivative. Its primary application is as a component of liposomes for the delivery of nucleic acids, such as DNA plasmids and siRNA, into cells for transfection experiments.

Q2: What are the recommended solvents for dissolving this compound?

Based on available data, the following solvents can be used to dissolve this compound:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Dimethylformamide (DMF)10.017.86
Ethanol10.017.86
Ethanol:PBS (pH 7.2) (1:6)0.140.25

Q3: What is the recommended storage temperature for this compound?

It is recommended to store this compound at -20°C for long-term stability.

Q4: Can I sonicate this compound to aid dissolution?

Yes, moderate heating (40-50°C) and sonication can be used to aid in the dissolution of this compound in ethanol.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the solubilization and formulation of this compound.

IssuePossible CauseRecommended Solution
This compound fails to dissolve completely in the recommended solvent. - Incorrect solvent: Ensure you are using a recommended solvent such as DMF or ethanol. - Low temperature: The dissolution of lipids can be temperature-dependent. - High concentration: The concentration of this compound may be too high for the chosen solvent.- Use appropriate solvent: Start with ethanol or DMF for initial stock solutions. - Gentle warming: Warm the solution to 40-50°C while dissolving. - Sonication: Use a bath sonicator to aid dissolution. - Dilution: If the concentration is too high, dilute the solution with more solvent.
Precipitation is observed after adding an aqueous buffer to the this compound solution. - Solvent incompatibility: The organic solvent containing the lipid may not be fully miscible with the aqueous buffer at the ratio used. - pH of the buffer: The pH of the aqueous buffer can influence the charge and solubility of the cationic lipid. - Rapid mixing: Adding the aqueous buffer too quickly can cause localized high concentrations and precipitation.- Control solvent ratio: When mixing an ethanol solution of the lipid with an aqueous buffer, ensure the volume of the ethanol solution is a small fraction (e.g., 10%) of the total volume. - Check buffer pH: Ensure the pH of your buffer is appropriate for your formulation. - Slow addition: Add the aqueous buffer to the lipid solution slowly while vortexing or stirring.
The prepared liposome solution is cloudy or contains visible aggregates. - Incomplete hydration of the lipid film: The lipid film may not have been fully hydrated before agitation. - Inefficient sizing method: Sonication alone may not be sufficient to produce small, unilamellar vesicles. - High lipid concentration: The total lipid concentration may be too high, leading to aggregation.- Ensure complete hydration: Allow the lipid film to hydrate for a sufficient amount of time, potentially overnight. - Use extrusion: For more uniform and smaller liposomes, pass the hydrated lipid suspension through an extruder with a defined pore size membrane (e.g., 100 nm). - Optimize lipid concentration: Try reducing the total lipid concentration in your formulation.
Low transfection efficiency after using this compound liposomes. - Suboptimal liposome formulation: The ratio of this compound to other lipids (e.g., helper lipids like DOPE) may not be optimal. - Poor encapsulation efficiency: The nucleic acid may not be efficiently encapsulated within the liposomes. - Incorrect N/P ratio: The charge ratio of cationic lipid (N) to nucleic acid phosphate (P) is critical for efficient transfection.- Optimize lipid ratios: Experiment with different molar ratios of this compound and helper lipids. - Improve encapsulation: Ensure proper mixing and incubation of the lipids and nucleic acid during formulation. - Titrate N/P ratio: Perform experiments to determine the optimal N/P ratio for your cell type and nucleic acid.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in liposome formulation.

Materials:

  • This compound solid

  • Anhydrous ethanol

  • Sterile, conical glass vial

  • Vortex mixer

  • Bath sonicator

  • Heating block or water bath

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile glass vial.

  • Add the required volume of anhydrous ethanol to achieve the desired concentration (e.g., 10 mg/mL).

  • Gently warm the vial to 40-50°C.

  • Vortex the solution for 1-2 minutes.

  • If the lipid is not fully dissolved, place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.

  • Store the stock solution at -20°C.

Protocol 2: Formulation of this compound Liposomes for siRNA Delivery (Thin-Film Hydration Method)

Objective: To formulate cationic liposomes containing this compound for the delivery of siRNA.

Materials:

  • This compound stock solution in ethanol

  • Helper lipid (e.g., DOPE) stock solution in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., sterile RNase-free water or PBS)

  • siRNA solution

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, add the desired molar ratio of this compound and the helper lipid (e.g., 1:1 molar ratio).

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired volume of hydration buffer by gently rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Allow the lipid film to hydrate for at least 30 minutes with intermittent vortexing to form multilamellar vesicles (MLVs).

  • To form small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion. Assemble the extruder with the desired pore size membrane (e.g., 100 nm) and pass the lipid suspension through it 10-15 times.

  • To form lipoplexes, gently mix the siRNA solution with the prepared liposome suspension at the desired N/P ratio.

  • Incubate the lipoplex solution at room temperature for 15-30 minutes before adding to cells.

Signaling Pathways and Experimental Workflows

Cationic Liposome-Mediated siRNA Delivery Pathway

The following diagram illustrates the general mechanism of siRNA delivery into a target cell using a cationic liposome formulation containing this compound.

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytic Pathway lipoplex This compound Lipoplex (+ charged) cell_membrane Cell Membrane (- charged) lipoplex->cell_membrane Electrostatic Interaction risc RISC Complex target_mrna Target mRNA risc->target_mrna Target Recognition sirna_unwinding siRNA Unwinding sirna_unwinding->risc cleavage mRNA Cleavage target_mrna->cleavage gene_silencing Gene Silencing cleavage->gene_silencing endosome Early Endosome cell_membrane->endosome Endocytosis endosome->sirna_unwinding Endosomal Escape (Proton Sponge Effect) late_endosome Late Endosome/ Lysosome endosome->late_endosome Maturation

Caption: Cationic liposome-mediated siRNA delivery pathway.

Experimental Workflow for this compound Solubility and Liposome Formulation

The following diagram outlines a typical experimental workflow for researchers working with this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in Organic Solvent start->dissolve film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Lipid Film with Aqueous Buffer film->hydrate size Liposome Sizing (Extrusion/Sonication) hydrate->size characterize Characterize Liposomes (Size, Zeta Potential) size->characterize formulate Formulate Lipoplexes (Add Nucleic Acid) characterize->formulate transfect Transfect Cells formulate->transfect assay Perform Downstream Assays (e.g., Gene Expression) transfect->assay end End assay->end

Caption: Experimental workflow for this compound.

avoiding endotoxin contamination in DMHAPC-Chol preparations

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Strategies for Avoiding and Mitigating Endotoxin Contamination

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent, detect, and manage endotoxin contamination in DMHAPC-Cholesterol (DMHAPC-Chol) liposomal preparations.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern for this compound preparations?

A1: Endotoxins are lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria.[1][2][3] These molecules are released in small amounts during bacterial growth and in large quantities when the bacteria die.[1][2] For this compound preparations intended for parenteral (injectable) use, endotoxin contamination is a critical safety concern as it can trigger severe inflammatory and pyrogenic (fever-inducing) responses in patients, potentially leading to septic shock. Furthermore, even low levels of endotoxins can interfere with experimental results by causing variable and misleading outcomes in cell-based assays.

Q2: What are the primary sources of endotoxin contamination in a laboratory setting?

A2: Endotoxins are ubiquitous and can be introduced from numerous sources during the preparation of this compound liposomes. Key sources include:

  • Water: Water purification systems and storage containers can be breeding grounds for Gram-negative bacteria if not properly maintained.

  • Reagents and Raw Materials: Raw materials like lipids (DMHAPC, Cholesterol), buffers, and even commercially prepared media can be contaminated. It is crucial to screen these components.

  • Apparatus and Labware: Glassware, plasticware, stir bars, and filtration systems can all introduce endotoxins if not properly depyrogenated. Standard autoclaving sterilizes but does not eliminate endotoxins.

  • Environment and Personnel: Endotoxins can be present in the air and can be introduced from human skin. Proper aseptic handling techniques are essential.

Q3: How are endotoxins detected in lipid-based formulations like this compound?

A3: The most widely established method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay. This test uses a lysate derived from horseshoe crab blood that initiates a clotting cascade in the presence of endotoxin. However, testing lipid-based formulations can be challenging due to a "masking" effect, where the lipid vesicles can entrap endotoxins, preventing their detection by the LAL assay. To overcome this, sample preparation often involves disruption of the liposomes with detergents or solvents to release any sequestered endotoxins.

Q4: What are the acceptable endotoxin limits for parenteral drug products?

A4: Endotoxin limits are set by regulatory bodies like the FDA and are defined in pharmacopeias. The limit depends on the route of administration. For most intravenous (IV) and intramuscular (IM) drug products, the threshold pyrogenic dose is 5 Endotoxin Units (EU) per kilogram of body weight per hour (5 EU/kg/hr). For products administered intrathecally (into the cerebrospinal fluid), the limit is much stricter at 0.2 EU/kg/hr due to the heightened sensitivity of the central nervous system.

Troubleshooting Guide

Issue 1: My final this compound preparation tested positive for endotoxins. How do I identify the source?

  • Answer: A positive endotoxin test requires a systematic investigation of all potential contamination sources. Review your entire process, from raw material handling to final formulation. It is often helpful to detail every step and material that comes into contact with the sample to pinpoint where contamination could be introduced.

    • Step 1: Test All Components: Individually test your water source (WFI), stock solutions of DMHAPC and Cholesterol, buffers, and any other reagents used in the formulation with the LAL assay.

    • Step 2: Verify Labware Depyrogenation: Ensure your depyrogenation procedures for glassware and equipment are validated and followed correctly. Swab-test surfaces of key equipment.

    • Step 3: Review Handling Procedures: Observe aseptic techniques during preparation. Ensure gloves are worn and changed frequently and that work is performed in a clean environment like a laminar flow hood.

Issue 2: My LAL assay results are inconsistent or show inhibition/enhancement.

  • Answer: Inconsistent LAL results are common when working with complex formulations like lipid nanoparticles.

    • Inhibition: The sample matrix can interfere with the enzymatic reaction of the LAL test, leading to false-negative results. This is a known issue with lipid-based samples. To resolve this, you may need to dilute your sample with endotoxin-free water or use a detergent to break up the liposomes and unmask the endotoxin.

    • Enhancement: This leads to false-positive results and can be caused by components in your formulation that activate the clotting cascade.

    • Solution: Perform a validation test for your specific this compound formulation. This involves spiking the sample with a known amount of endotoxin and verifying that you can recover it within an acceptable range (typically 50-200%). If interference is confirmed, sample dilution or pre-treatment is necessary.

Issue 3: I need to remove endotoxins from a contaminated this compound preparation. What are my options?

  • Answer: Removing endotoxins from a final product is challenging and often leads to product loss. Prevention is always the best strategy. However, if removal is necessary, several methods can be explored, though their effectiveness may vary for lipid nanoparticles.

    • Affinity Chromatography: This method uses ligands with a high affinity for endotoxins to bind and remove them from the solution.

    • Phase Separation with Triton X-114: This technique uses the detergent Triton X-114 to separate endotoxins from the product. It has been shown to work for some polymer-based nanoparticles.

    • Important Note: After any removal process, it is critical to re-characterize the this compound liposomes (e.g., for size, zeta potential, and drug loading) to ensure their integrity has not been compromised.

Data Presentation: Endotoxin Limits & Depyrogenation

Table 1: Endotoxin Limits for Parenteral Drugs & Devices

Route of Administration / Product Type Endotoxin Limit (K) Source
Intravenous (IV) / Intramuscular (IM) 5.0 EU/kg/hour
Intrathecal (IT) 0.2 EU/kg/hour
Ophthalmic Irrigation Products ≤ 0.5 EU/mL
Medical Devices (Cardiovascular Contact) 20 EU/device
Medical Devices (Cerebrospinal Fluid Contact) 2.15 EU/device

EU = Endotoxin Unit. The final product limit is calculated based on the maximum dose (M) using the formula: Limit = K/M.

Table 2: Common Depyrogenation Methods for Laboratory Equipment

Method Temperature Duration Suitable For Notes
Dry Heat 250°C ≥ 30 minutes Glassware, stainless steel tools A 3-log reduction in endotoxin is typically achieved.
Dry Heat 180-200°C ≥ 4 hours (overnight) Glassware, stainless steel tools A common alternative to higher temperatures.
Sodium Hydroxide (NaOH) 0.1N - 0.5M ≥ 1 hour Chromatography columns, plastics Effective for non-autoclavable equipment. Must be thoroughly rinsed.
Acid Hydrolysis (HCl) 0.05N 30 minutes at 100°C Heat-resistant materials Incompatible with many products.
Hydrogen Peroxide Varies Varies Surfaces, equipment A low-cost pyrogen-destroying solution.

Note: Standard autoclaving is a sterilization method and is not sufficient for depyrogenation.

Experimental Protocols & Workflows

Diagram: Recommended Workflow for Endotoxin-Free this compound Preparation

G cluster_0 Phase 1: Preparation & Qualification cluster_1 Phase 2: Liposome Formulation (Aseptic) cluster_2 Phase 3: Quality Control raw_materials 1. Qualify Raw Materials (DMHAPC, Chol, Buffers) Test for Endotoxins glassware 2. Depyrogenate Glassware (Dry Heat: 250°C, 30 min) plasticware 3. Use Certified Pyrogen-Free Plasticware & Pipette Tips water 4. Use Endotoxin-Free (LAL Reagent) Water dissolve 5. Dissolve Lipids (Endotoxin-free solvent) water->dissolve film 6. Create Lipid Film dissolve->film hydrate 7. Hydrate Film (Endotoxin-free buffer) film->hydrate size 8. Size Liposomes (e.g., Extrusion) hydrate->size in_process 9. In-Process Control Test (Optional) size->in_process final_product 10. Final Product QC: - LAL Assay for Endotoxin - Size, Zeta, Drug Load in_process->final_product release 11. Release for Use final_product->release

Caption: Workflow for preparing and qualifying endotoxin-free this compound liposomes.

Diagram: Troubleshooting Endotoxin Contamination

G start Positive Endotoxin Test in Final Product retest Retest Sample to Confirm Result start->retest check_water Test Water Source (WFI / LAL Grade) retest->check_water If confirmed positive, begin systematic check check_reagents Test All Raw Materials & Reagents Individually retest->check_reagents If confirmed positive, begin systematic check check_labware Review & Validate Depyrogenation Protocol retest->check_labware If confirmed positive, begin systematic check check_process Review Aseptic Handling Technique retest->check_process If confirmed positive, begin systematic check outcome_water Water Contaminated? check_water->outcome_water outcome_reagents Reagent(s) Contaminated? check_reagents->outcome_reagents outcome_labware Protocol Failure? check_labware->outcome_labware outcome_process Handling Breach? check_process->outcome_process outcome_water->check_reagents No fix_water Solution: Service Water System / Use New Source outcome_water->fix_water Yes outcome_reagents->check_labware No fix_reagents Solution: Discard & Replace Contaminated Lot outcome_reagents->fix_reagents Yes outcome_labware->check_process No fix_labware Solution: Re-validate Cycle (Time & Temp) outcome_labware->fix_labware Yes fix_process Solution: Retrain Personnel on Aseptic Technique outcome_process->fix_process Yes

Caption: A logical flowchart for troubleshooting sources of endotoxin contamination.

Protocol: Dry Heat Depyrogenation of Glassware

This protocol describes the standard procedure for removing endotoxins from glassware using a dry heat oven.

Materials:

  • Dry heat oven or depyrogenation tunnel capable of reaching 250°C.

  • Glassware (e.g., vials, beakers, flasks).

  • Aluminum foil.

  • Heat-resistant gloves.

Procedure:

  • Cleaning: Thoroughly wash and rinse all glassware with high-purity, low-endotoxin water. Ensure no residues remain.

  • Covering: Cover all openings of the glassware with aluminum foil to prevent particulate contamination during and after the cycle.

  • Loading: Place the foil-covered glassware into the oven. Ensure there is adequate space for air to circulate around each item.

  • Cycle: Heat the oven to a temperature of at least 250°C.

  • Holding Time: Once the oven and its contents have reached 250°C, maintain this temperature for a minimum of 30 minutes. For lower temperatures (e.g., 180°C), the holding time must be extended to at least 4 hours.

  • Cooling: Allow the oven and glassware to cool down to room temperature completely before opening the door to prevent cracking of the glass.

  • Storage: Store the depyrogenated glassware in a clean, dust-free environment until use.

Protocol: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay (General Outline)

This protocol provides a general outline for a qualitative gel-clot LAL assay. Always refer to the specific instructions provided by the LAL reagent manufacturer.

Materials:

  • LAL Reagent (lyophilized).

  • Control Standard Endotoxin (CSE).

  • LAL Reagent Water (endotoxin-free).

  • Depyrogenated test tubes and pipette tips.

  • Heating block or water bath set to 37°C ± 1°C.

  • Vortex mixer.

  • Timer.

Procedure:

  • Reagent Reconstitution: Carefully reconstitute the LAL reagent and CSE with LAL Reagent Water as per the manufacturer's instructions. Avoid vigorous shaking to prevent foaming.

  • Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the CSE. This is typically a two-fold dilution series down to the confirmed sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity).

  • Sample Preparation:

    • For this compound preparations, dilution with LAL Reagent Water is often necessary to overcome product inhibition. Determine the Maximum Valid Dilution (MVD) for your product.

    • A pre-treatment step with a detergent may be required to break apart the liposomes and unmask endotoxin. This step must be validated.

  • Assay Setup:

    • Label depyrogenated test tubes for each sample, standard, a positive control, and a negative control (LAL Reagent Water).

    • Add 0.1 mL of sample/standard/control to the appropriately labeled tubes.

  • LAL Reagent Addition: Add 0.1 mL of the reconstituted LAL reagent to each tube. Gently mix.

  • Incubation: Immediately place all tubes in the 37°C heating block and incubate undisturbed for 60 minutes.

  • Reading Results: After incubation, carefully remove each tube and invert it 180°.

    • Positive Result: A solid gel clot that remains intact upon inversion.

    • Negative Result: No clot is formed, and the liquid runs down the side of the tube.

  • Validation: The test is valid if the negative control is negative and the standard series confirms the labeled lysate sensitivity. The positive product control must also be positive.

References

Validation & Comparative

A Comparative Guide to DMHAPC-Chol and DC-Chol for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery vectors, cationic lipids stand out for their ability to efficiently complex with nucleic acids and facilitate their entry into cells. Among the numerous available options, cholesterol-based cationic lipids are of particular interest due to their biocompatibility and structural resemblance to cell membranes. This guide provides a detailed comparison of two such lipids: DMHAPC-Chol and DC-Chol, focusing on their performance in gene delivery applications.

Introduction to this compound and DC-Chol

This compound (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide) is a cationic cholesterol derivative featuring a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head moiety. This structure is designed to enhance biocompatibility and improve transfection efficiency.

DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) is a well-established and widely used cationic cholesterol derivative. It has been a benchmark for the development of new cationic lipids and is known for its ability to form stable and effective liposomes for gene delivery, often in combination with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Performance Data

Table 1: In Vitro Transfection Efficiency
Cationic LipidCell LineTransfection EfficiencyNotes
This compound A431, MDA-MB-231>90% siRNA silencing at 50 nMComparable to INTERFERin, better than Lipofectamine 2000.
DC-Chol 293THighUsed as a standard for comparison.
DC-Chol C6 gliomaDramatically affected by lipid/DNA ratioHexagonal structure of lipoplex did not correlate with efficiency.[1]
DC-Chol PEO1High (mRNA delivery)Optimized formulation showed 9.4 times higher signal than baseline.[2]
Table 2: Cytotoxicity
Cationic LipidCell LineCytotoxicity MetricObservations
This compound B16-F10>20 µMCytotoxic at concentrations above 20 µM.
DC-Chol 293TLower than novel lipidsUsed as a comparator, showing higher cytotoxicity than some newer lipids.[3]
DC-Chol PC-3Dose-related cytotoxicityAppreciable cytotoxicity observed at ~50 µM.[4]
DC-Chol PEO1>75% cell viabilityHigh biocompatibility of optimized formulation.[2]
Table 3: In Vivo Performance
Cationic LipidAnimal ModelRoute of AdministrationKey Findings
This compound MouseIntratrachealHeterogeneous distribution in bronchi and bronchioles.
DC-Chol MouseIntravenousTransfection efficiency to the lung is dependent on the lipid to DNA ratio.
DC-Chol MouseIntravenousHigher activity for transfecting cells in the presence of high concentration serum (50% FBS).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on common practices in the field.

Liposome Formulation (Thin-Film Hydration Method)

This method is widely used for the preparation of both this compound and DC-Chol based liposomes.

Materials:

  • Cationic lipid (this compound or DC-Chol)

  • Helper lipid (e.g., DOPE)

  • Chloroform or a chloroform/methanol mixture

  • Sterile, nuclease-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS) for hydration

  • Rotary evaporator

  • Sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the cationic lipid and helper lipid (e.g., in a 1:1 or 1:2 molar ratio) in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature should be above the phase transition temperature of the lipids.

  • Sizing: To obtain unilamellar vesicles of a defined size, sonicate the liposome suspension or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

G cluster_0 Liposome Formulation Workflow Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Evaporation Drying Drying Film Formation->Drying Vacuum Hydration Hydration Drying->Hydration Add Aqueous Buffer Sizing (Sonication/Extrusion) Sizing (Sonication/Extrusion) Hydration->Sizing (Sonication/Extrusion) Energy Input

Workflow for Liposome Formulation.
In Vitro Transfection

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Liposome suspension (formulated as above)

  • Plasmid DNA or siRNA

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • Dilute the nucleic acid (DNA or siRNA) in serum-free medium.

    • In a separate tube, dilute the liposome suspension in serum-free medium.

    • Combine the diluted nucleic acid and liposome solutions and mix gently. Incubate for 15-30 minutes at room temperature to allow for lipoplex formation.

  • Transfection: Add the lipoplex mixture to the cells.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Medium Change: After incubation, replace the medium with fresh, complete cell culture medium.

  • Assay: Analyze gene expression or knockdown after 24-72 hours, depending on the specific assay.

G cluster_1 In Vitro Transfection Workflow Cell Seeding Cell Seeding Lipoplex Formation Lipoplex Formation Cell Seeding->Lipoplex Formation Prepare Cells Transfection Transfection Lipoplex Formation->Transfection Add to Cells Incubation Incubation Transfection->Incubation Medium Change Medium Change Incubation->Medium Change Assay Assay Medium Change->Assay Analyze Results

Workflow for In Vitro Transfection.
Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells treated with lipoplexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the lipoplexes. Include untreated cells as a control.

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the absorbance of treated cells relative to untreated control cells.

Signaling Pathways and Cellular Uptake

The precise signaling pathways triggered by this compound or DC-Chol are not well-defined. However, the general mechanism of cellular uptake for cationic liposomes is understood to proceed primarily through endocytosis.

The positively charged lipoplex interacts with the negatively charged cell surface, leading to internalization into endosomes. For the genetic material to be effective, it must escape the endosome before being degraded by lysosomal enzymes. The "proton sponge" effect is one proposed mechanism for endosomal escape, where the cationic lipid buffers the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane. The helper lipid DOPE is thought to facilitate this process by promoting a hexagonal phase transition, which can destabilize the endosomal membrane.

G cluster_2 Cellular Uptake and Endosomal Escape Lipoplex Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA)

Cellular uptake of cationic lipoplexes.

Conclusion

Both this compound and DC-Chol are effective cationic lipids for gene delivery. DC-Chol is a well-characterized and widely used reagent, making it a reliable choice for many applications. This compound, with its biodegradable linker and hydroxyethyl group, presents a potentially more biocompatible alternative, with promising results in siRNA delivery.

The choice between these two lipids will ultimately depend on the specific requirements of the study, including the cell type, the nature of the nucleic acid to be delivered, and whether the application is for in vitro or in vivo use. Researchers are encouraged to empirically optimize the lipid formulation and transfection conditions for their specific experimental system.

References

A Head-to-Head Battle of Transfection Reagents: DMHAPC-Chol vs. Lipofectamine 2000

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of genetic research and drug development, the efficient delivery of nucleic acids into cells is a critical step. Cationic lipid-based transfection reagents have emerged as indispensable tools for this purpose. This guide provides a comprehensive comparison of two such reagents: DMHAPC-Chol, a novel cholesterol-based cationic lipid, and Lipofectamine 2000, a widely established commercial reagent. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal transfection reagent for their specific needs.

Performance Snapshot: A Quantitative Comparison

The efficacy of a transfection reagent is primarily determined by its ability to efficiently deliver nucleic acids into cells with minimal cytotoxicity. The following tables summarize the performance of this compound and Lipofectamine 2000 across various studies and cell lines. It is important to note that direct head-to-head comparisons are limited, and data is aggregated from multiple sources with varying experimental conditions.

Table 1: Transfection Efficiency

Cell LineNucleic AcidThis compound FormulationLipofectamine 2000Key Findings
AGS (gastric cancer)Plasmid DNALiposomes B and C (this compound analogues)LipofectamineIn the absence of serum, Liposomes B and C showed similar luciferase activity to Lipofectamine. However, in the presence of serum, Liposomes B-D induced higher luciferase activity than Lipofectamine, with Liposome C showing the highest activity[1].
Huh-7 (liver cancer)Plasmid DNALiposomes B and D (this compound analogues)Lipofectamine, DOTAP/DOPEWhile DOTAP/DOPE was the most effective commercial reagent, Liposomes B and D showed comparable DNA delivery to DOTAP/DOPE in the absence of serum[1].
293T (human embryonic kidney)Plasmid DNA (pEGFP-N1)Cationic lipid M6 (structurally similar to this compound)Lipofectamine 2000, DC-CholThe transfection efficiency of M6 was comparable to Lipofectamine 2000 and superior to DC-Chol. Under optimized conditions and in the presence of serum, M1 and M6 outperformed both commercial reagents[2].
Hek-293 FTPlasmid DNACholCadLys/DOPELipofectamine 2000The transfection efficiency was found to be up to 40%, which was very similar to that obtained with Lipofectamine 2000[3].
B16-F10 (mouse melanoma)Plasmid DNALiposomes containing this compoundNot directly comparedLiposomes containing this compound have been used for in vitro and in vivo DNA plasmid delivery in this cell line[4].
A431 (epidermoid carcinoma), MDA-MB-231 (breast cancer)VEGF siRNAThis compound/DOPE lipoplexNot directly comparedSuccessfully used to deliver VEGF siRNA into these cell lines.
SH-SY5Y (neuroblastoma)Single-Stranded OligonucleotidesNot ApplicableLipofectamine 2000Lipofectamine 2000 showed a transfection efficiency of 22.21%.
MCF-7 (breast cancer)Single-Stranded OligonucleotidesNot ApplicableLipofectamine 2000Lipofectamine 2000 demonstrated a transfection efficiency of 33.29%.

Table 2: Cytotoxicity

Cell LineThis compound FormulationLipofectamine 2000Key Findings
AGS (gastric cancer)Liposomes A-D (this compound analogues)Not directly compared to Lipofectamine in this aspectCell viabilities for Liposomes A-D did not significantly differ from those obtained with DC-Chol, another cholesterol-based lipid, suggesting lower toxicity compared to some other cationic lipids.
293T (human embryonic kidney)Cationic lipids M1 and M6Lipofectamine 2000M1 and M6 exhibited low cytotoxicity.
Hek-293 FTCholCadLys based lipoplexesLipofectamine 2000Cells showed no damage with any of the mixtures containing the synthesized CholCadLys lipid. In contrast, approximately 50% of the cells were non-viable after transfection with Lipofectamine 2000.
B16-F10 (mouse melanoma)Liposomes containing this compoundNot ApplicableCytotoxic to B16-F10 cells at lipid concentrations greater than 20 µM.
SH-SY5Y (neuroblastoma)Not ApplicableLipofectamine 2000Showed a cell viability of 59.14%.
Huh-7Not ApplicableLipofectamine 2000Showed the lowest transfection efficacy and high cytotoxicity, with a cell viability of around 40%.

Unveiling the Mechanisms: How They Work

Both this compound and Lipofectamine 2000 are cationic lipids that function by forming complexes with negatively charged nucleic acids. These complexes, termed lipoplexes, are then able to overcome the electrostatic repulsion of the cell membrane and facilitate the entry of the genetic material into the cell.

This compound , being a cholesterol-based cationic lipid, offers the advantage of increased stability in the presence of serum, a common challenge in in vitro transfection that can inhibit the efficiency of many commercial reagents. The cholesterol backbone is thought to reduce the binding of serum proteins to the lipoplexes, thereby enhancing transfection efficiency in more physiologically relevant conditions.

Lipofectamine 2000 is a proprietary formulation containing polycationic and neutral lipids. The cationic lipids interact with the nucleic acids, while the neutral helper lipid, dioleoylphosphatidylethanolamine (DOPE), is believed to aid in the fusion of the lipoplex with the cell membrane and the subsequent release of the genetic material into the cytoplasm.

Below is a generalized diagram illustrating the mechanism of cationic lipid-mediated transfection.

G General Mechanism of Cationic Lipid-Mediated Transfection cluster_0 Lipoplex Formation cluster_1 Cellular Uptake cluster_2 Intracellular Fate Cationic Lipid Cationic Lipid Lipoplex Lipoplex Cationic Lipid->Lipoplex Nucleic Acid Nucleic Acid Nucleic Acid->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Adsorption Endosome Endosome Cell Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (for DNA) Gene Expression Gene Expression Nucleus->Gene Expression

Caption: Generalized workflow of cationic lipid-mediated transfection.

Experimental Corner: Protocols at a Glance

Reproducibility in transfection experiments is highly dependent on the protocol followed. Below are generalized protocols for using cholesterol-based cationic lipids like this compound and Lipofectamine 2000. It is crucial to optimize these protocols for specific cell lines and nucleic acids.

General Protocol for Cholesterol-Based Cationic Lipid (e.g., this compound) Transfection

This protocol is a generalized procedure based on methodologies for cholesterol-based cationic lipids.

  • Liposome Preparation:

    • Dissolve the cationic lipid (e.g., this compound) and a helper lipid (e.g., DOPE) in chloroform.

    • Mix the lipids at the desired molar ratio.

    • Evaporate the solvent to form a thin lipid film.

    • Hydrate the lipid film with an aqueous buffer and sonicate to form liposomes.

  • Lipoplex Formation:

    • Dilute the nucleic acid and the liposome solution separately in a serum-free medium.

    • Combine the diluted nucleic acid and liposome solutions and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for lipoplex formation.

  • Transfection:

    • Add the lipoplex solution to the cells cultured in serum-containing or serum-free medium.

    • Incubate the cells for a desired period (e.g., 4-6 hours).

    • Replace the transfection medium with fresh, complete growth medium.

    • Assay for gene expression or knockdown after an appropriate incubation period (e.g., 24-72 hours).

G Experimental Workflow for this compound Transfection Start Start Prepare Lipid Film (this compound + DOPE) Prepare Lipid Film (this compound + DOPE) Start->Prepare Lipid Film (this compound + DOPE) Hydrate and Sonicate to form Liposomes Hydrate and Sonicate to form Liposomes Prepare Lipid Film (this compound + DOPE)->Hydrate and Sonicate to form Liposomes Dilute Liposomes and Nucleic Acid Separately Dilute Liposomes and Nucleic Acid Separately Hydrate and Sonicate to form Liposomes->Dilute Liposomes and Nucleic Acid Separately Mix and Incubate to form Lipoplexes Mix and Incubate to form Lipoplexes Dilute Liposomes and Nucleic Acid Separately->Mix and Incubate to form Lipoplexes Add Lipoplexes to Cells Add Lipoplexes to Cells Mix and Incubate to form Lipoplexes->Add Lipoplexes to Cells Incubate (4-6h) Incubate (4-6h) Add Lipoplexes to Cells->Incubate (4-6h) Change Medium Change Medium Incubate (4-6h)->Change Medium Incubate (24-72h) Incubate (24-72h) Change Medium->Incubate (24-72h) Assay for Gene Expression Assay for Gene Expression Incubate (24-72h)->Assay for Gene Expression

Caption: A typical experimental workflow for transfection using this compound.

Standard Protocol for Lipofectamine 2000 Transfection

This protocol is a summary of the manufacturer's recommendations.

  • Cell Seeding:

    • Seed cells in a culture plate the day before transfection to ensure they are at the optimal confluency (typically 70-90%) at the time of transfection.

  • Lipoplex Formation:

    • Dilute the plasmid DNA or siRNA in a serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium).

    • In a separate tube, dilute Lipofectamine 2000 in the same serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA/siRNA and diluted Lipofectamine 2000 and incubate for 20 minutes at room temperature to allow the formation of lipoplexes.

  • Transfection:

    • Add the lipoplex mixture directly to the cells in their culture medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression or knockdown. The medium can be changed after 4-6 hours without loss of transfection activity.

G Experimental Workflow for Lipofectamine 2000 Transfection Start Start Seed Cells (Day before) Seed Cells (Day before) Start->Seed Cells (Day before) Dilute DNA/siRNA in Serum-Free Medium Dilute DNA/siRNA in Serum-Free Medium Seed Cells (Day before)->Dilute DNA/siRNA in Serum-Free Medium Dilute Lipofectamine 2000 in Serum-Free Medium Dilute Lipofectamine 2000 in Serum-Free Medium Seed Cells (Day before)->Dilute Lipofectamine 2000 in Serum-Free Medium Combine and Incubate to form Lipoplexes (20 min) Combine and Incubate to form Lipoplexes (20 min) Dilute DNA/siRNA in Serum-Free Medium->Combine and Incubate to form Lipoplexes (20 min) Incubate Diluted Lipofectamine (5 min) Incubate Diluted Lipofectamine (5 min) Dilute Lipofectamine 2000 in Serum-Free Medium->Incubate Diluted Lipofectamine (5 min) Incubate Diluted Lipofectamine (5 min)->Combine and Incubate to form Lipoplexes (20 min) Add Lipoplexes to Cells Add Lipoplexes to Cells Combine and Incubate to form Lipoplexes (20 min)->Add Lipoplexes to Cells Incubate (24-72h) Incubate (24-72h) Add Lipoplexes to Cells->Incubate (24-72h) Assay for Gene Expression Assay for Gene Expression Incubate (24-72h)->Assay for Gene Expression

Caption: A standard experimental workflow for Lipofectamine 2000 transfection.

Concluding Remarks

The choice between this compound and Lipofectamine 2000 will ultimately depend on the specific experimental requirements.

This compound and other cholesterol-based cationic lipids show significant promise, particularly for applications requiring high transfection efficiency in the presence of serum and lower cytotoxicity. Their biocompatibility, owing to the cholesterol backbone, makes them an attractive option for in vivo studies and for transfecting sensitive cell lines.

Lipofectamine 2000 remains a robust and widely used transfection reagent with a long-standing reputation for high efficiency in a broad range of cell lines. However, its performance can be hampered by the presence of serum, and it may exhibit higher cytotoxicity in some cell types compared to newer, cholesterol-based formulations.

Researchers are encouraged to perform their own optimization experiments to determine the most suitable reagent and protocol for their specific cell type and nucleic acid of interest. This guide serves as a starting point, providing a foundation of comparative data to inform this critical decision in the experimental design process.

References

A Comparative Guide to Cationic Lipids for DNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used cationic lipids for the non-viral delivery of plasmid DNA (pDNA). Cationic lipids are essential components in gene therapy and research, valued for their ability to complex with and deliver negatively charged nucleic acids into cells.[1] Unlike viral vectors, they offer a safer and more cost-effective alternative, being non-immunogenic and capable of encapsulating large DNA payloads.[2][3] However, their performance, particularly transfection efficiency and cytotoxicity, varies significantly based on their molecular structure and formulation.[4]

This guide focuses on two widely-used cationic lipids, DOTAP and DC-Cholesterol , often formulated with the neutral helper lipid DOPE , to provide a clear comparison supported by performance data and detailed experimental protocols.

Performance Comparison of Cationic Lipids

The efficacy of a cationic lipid is primarily determined by its ability to efficiently deliver DNA into the cell nucleus with minimal toxicity. Key performance indicators include transfection efficiency, cytotoxicity, and the physicochemical properties of the lipid-DNA complexes (lipoplexes), such as particle size and surface charge (zeta potential).

Data Summary

The following tables summarize quantitative data for lipoplexes formed with DOTAP and DC-Cholesterol, typically in combination with the fusogenic lipid DOPE, which aids in the endosomal escape of the DNA.[5]

Table 1: Transfection Efficiency and Cytotoxicity

Cationic Lipid FormulationCommon Cell LinesTransfection EfficiencyCytotoxicity Profile
DOTAP/DOPE HEK293, A549, MCF-7, SK-OV-3Moderate to High. Often used as a benchmark. Efficiency is highly dose-dependent.Dose-dependent cytotoxicity. Higher concentrations and molar ratios can lead to significant decreases in cell viability.
DC-Cholesterol/DOPE AGS, Huh-7, variousModerate to High. Often shows enhanced transfection and resistance to serum inhibition compared to other lipids.Generally lower cytotoxicity compared to many non-cholesterol-based lipids, contributing to its widespread use.
Lipofectamine™ Reagents Broad RangeVery High. Often considered the "gold standard" for in vitro transfection, but composition is proprietary.Can be cytotoxic, especially in sensitive or primary cell lines; optimization is critical.

Table 2: Physicochemical Properties of Lipoplexes

Cationic Lipid FormulationTypical Particle Size (Z-average, nm)Typical Zeta Potential (mV)Key Characteristics
DOTAP/DOPE 150 - 400 nm+30 to +50 mVForms stable complexes. Size and charge are dependent on the lipid-to-DNA ratio.
DC-Cholesterol/DOPE 200 - 500 nm+25 to +45 mVCholesterol moiety can increase lipoplex stability.

Mechanism of Action & Key Workflows

Cationic lipid-mediated DNA delivery is a multi-step process. The workflow begins with the formation of lipoplexes and culminates in gene expression within the target cell. Understanding this process and the potential for cytotoxicity is crucial for optimizing delivery systems.

G cluster_prep Lipoplex Formation cluster_cell Cellular Uptake & Transfection L Cationic Liposome (e.g., DOTAP/DOPE) C Self-Assembled Lipoplex L->C Spontaneous Interaction D Plasmid DNA (Negative Charge) D->C E Endocytosis C->E Addition to Cells V Endosomal Vesicle E->V R Endosomal Escape V->R N Nuclear Entry R->N T Transcription & Translation N->T P Therapeutic Protein Expression T->P G cluster_membrane Membrane Disruption cluster_mito Mitochondrial Pathway CL Cationic Lipid Interaction with Cell MD Plasma Membrane Perturbation CL->MD ROS ROS Generation CL->ROS LDH LDH Release MD->LDH MMP Mitochondrial Membrane Potential Collapse ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Apoptosis Casp3->Apop G cluster_formulation Formulation & Characterization cluster_eval Biological Evaluation cluster_analysis Analysis F1 Formulate Lipids (e.g., DOTAP/DOPE) PC Physicochemical Characterization (DLS for Size & Zeta) F1->PC F2 Formulate Lipids (e.g., DC-Chol/DOPE) F2->PC GB Gel Binding Assay PC->GB TE Transfection Efficiency (Reporter Gene Assay) GB->TE CT Cytotoxicity (MTT / LDH Assay) GB->CT DA Comparative Data Analysis TE->DA CT->DA O Optimal Candidate Selection DA->O

References

Navigating the In Vivo Landscape: A Comparative Guide to DMHAPC-Chol and Viral Vectors for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an effective in vivo gene delivery system is paramount to therapeutic success. This guide provides an objective comparison of the non-viral lipid-based vector, DMHAPC-Chol, and commonly used viral vectors, focusing on their in vivo efficacy, experimental protocols, and mechanisms of action.

Due to the limited availability of in vivo efficacy data for the specific compound this compound, this guide will utilize data from its close structural analog, 3β-[N-(N',N'-dimethylaminoethyl)-carbamoyl] cholesterol (DC-Cholesterol), a well-characterized and commercially available cationic lipid widely used in non-viral gene delivery. This substitution allows for a robust comparison with established viral vector technologies.

At a Glance: In Vivo Efficacy Comparison

The following table summarizes quantitative data on the in vivo gene expression levels achieved by DC-Cholesterol-based liposomes and various viral vectors in murine models, primarily using luciferase as a reporter gene. It is important to note that direct head-to-head comparisons under identical experimental conditions are scarce, and transfection efficiency is highly dependent on the target organ, route of administration, and specific formulation or viral serotype used.

Delivery VectorAnimal ModelTarget Organ(s)Reporter GeneTypical In Vivo Expression Levels (relative light units/gram tissue or photons/second)Key AdvantagesKey Disadvantages
DC-Chol-based Liposomes MouseLungs, Spleen, LiverLuciferase, siRNAModerate; siRNA-mediated knockdown of Tie2 mRNA in lungs reported.[1][2] Luciferase expression data is less commonly reported in absolute units for direct comparison.Low immunogenicity, ease of large-scale production, large payload capacity.[3]Lower transfection efficiency compared to viral vectors, transient expression.
Adeno-associated Virus (AAV) MouseLiver, Muscle, Brain, RetinaLuciferaseHigh; Serotype-dependent, with AAV8 and AAV9 showing high liver expression (e.g., >1,000,000 photons/second).[4][5]Low immunogenicity, long-term gene expression, broad and specific tropism depending on serotype.Limited packaging capacity (~4.7 kb), potential for pre-existing immunity.
Lentivirus MouseLiver, Brain, Hematopoietic stem cellsLuciferaseHigh; Can achieve ~80% hepatocyte transduction with hydrodynamic injection.Stable integration into the host genome leading to long-term expression, can transduce non-dividing cells, larger packaging capacity than AAV.Potential for insertional mutagenesis, can elicit an immune response.
Adenovirus MouseLiver, LungsLuciferaseVery High; Dose-dependent, can achieve high expression in the liver (e.g., up to 10 µg/ml of secreted hGH).Highly efficient transduction of a broad range of cell types, large packaging capacity.High immunogenicity leading to transient expression and potential toxicity.

Experimental Protocols: A Step-by-Step Overview

Detailed methodologies are crucial for reproducible in vivo studies. Below are generalized protocols for the systemic delivery of DC-Chol-based lipoplexes and viral vectors in a murine model via intravenous tail vein injection.

Protocol 1: In Vivo Gene Delivery using DC-Cholesterol-based Lipoplexes

This protocol outlines the preparation and intravenous administration of DC-Cholesterol-based lipoplexes for systemic gene delivery in mice.

1. Preparation of Lipoplexes:

  • Liposome Formulation: Co-dissolve DC-Cholesterol and a helper lipid (e.g., DOPE or cholesterol) in chloroform at a desired molar ratio.

  • Lipid Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a sterile aqueous solution (e.g., 5% dextrose) to form multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Complex Formation: Gently mix the plasmid DNA or siRNA with the liposome suspension at a specific charge ratio and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

2. Intravenous Administration:

  • Animal Preparation: Warm the mouse under a heat lamp to dilate the tail veins. Place the mouse in a restrainer.

  • Injection: Using a 27-30 gauge needle, slowly inject 100-200 µL of the lipoplex solution into one of the lateral tail veins.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions.

Protocol 2: In Vivo Gene Delivery using Viral Vectors (AAV, Lentivirus, Adenovirus)

This protocol provides a general framework for the intravenous delivery of viral vectors. Specific details may vary based on the virus type and serotype.

1. Vector Preparation:

  • Dilute the viral stock to the desired concentration (e.g., 1 x 10^11 to 1 x 10^13 vector genomes/mouse for AAV) in sterile phosphate-buffered saline (PBS) or lactated Ringer's solution.

2. Intravenous Administration:

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). For tail vein injections, warming the tail is recommended.

  • Injection: For AAV and Lentivirus, a typical injection volume is 100-200 µL into the lateral tail vein using a 27-30 gauge insulin syringe. For Adenovirus, a dose of 0.5–2 × 10^9 pfu/mouse in 100 μL can be administered via retro-orbital or tail vein injection.

  • Post-injection Care: Return the mouse to its cage and monitor its recovery from anesthesia and for any signs of distress.

Visualizing the Pathways: Cellular Uptake and Intracellular Trafficking

The efficiency of gene delivery is intimately linked to the mechanisms by which these vectors enter the target cells and deliver their genetic payload to the nucleus. The following diagrams, generated using the DOT language, illustrate these complex pathways.

DC-Cholesterol-based Lipoplex Uptake

G cluster_extracellular Extracellular Space cluster_cell Target Cell lipoplex DC-Chol Lipoplex (+ charged) membrane Cell Membrane (- charged) lipoplex->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import gene_expression Gene Expression nucleus->gene_expression

Caption: Cellular uptake of DC-Cholesterol lipoplexes.

Adeno-associated Virus (AAV) Entry Pathway

G cluster_extracellular Extracellular Space cluster_cell Target Cell aav AAV Virion receptor Cell Surface Receptor (e.g., AAVR) aav->receptor Binding clathrin_pit Clathrin-coated Pit receptor->clathrin_pit endosome Endosome clathrin_pit->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import ssdna_dsdna ssDNA -> dsDNA Conversion nucleus->ssdna_dsdna gene_expression Gene Expression ssdna_dsdna->gene_expression

Caption: Cellular entry and trafficking of AAV vectors.

Lentivirus Entry Pathway

G cluster_extracellular Extracellular Space cluster_cell Target Cell lentivirus Lentivirus receptor Cell Surface Receptor lentivirus->receptor Binding fusion Membrane Fusion receptor->fusion cytoplasm Cytoplasm fusion->cytoplasm Core Release reverse_transcription Reverse Transcription (RNA -> DNA) cytoplasm->reverse_transcription nucleus Nucleus reverse_transcription->nucleus Nuclear Import of Pre-integration Complex integration Integration into Host Genome nucleus->integration gene_expression Gene Expression integration->gene_expression

Caption: Cellular entry and genomic integration of Lentiviral vectors.

Conclusion

The choice between DC-Cholesterol-based liposomes and viral vectors for in vivo gene delivery is a multifaceted decision that hinges on the specific therapeutic application.

  • DC-Cholesterol-based systems offer a safer, non-immunogenic alternative with a large payload capacity, making them suitable for transient gene expression or the delivery of nucleic acids like siRNA. However, their lower transfection efficiency compared to viral vectors remains a significant hurdle.

  • Viral vectors , in contrast, provide highly efficient and, in the case of AAV and lentivirus, long-term gene expression. Their tropism can be tailored through the selection of specific serotypes or pseudotyping. However, concerns regarding immunogenicity, limited packaging capacity (for AAV), and the potential for insertional mutagenesis (for lentivirus) must be carefully considered.

Ultimately, the optimal delivery system will be determined by a careful weighing of the required efficiency and duration of gene expression against the safety profile and manufacturing complexities. Further research into hybrid systems and the development of more efficient and targeted non-viral vectors may offer the best of both worlds in the future of in vivo gene therapy.

References

A Head-to-Head Comparison of DMHAPC-Chol and Other Cholesterol Derivatives for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of non-viral gene delivery, the choice of cationic lipid is a critical determinant of transfection efficiency, cytotoxicity, and overall therapeutic success. Among the various classes of cationic lipids, cholesterol derivatives have garnered significant attention due to their biocompatibility and ability to form stable lipid nanoparticles (LNPs). This guide provides a comprehensive head-to-head comparison of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol) with other notable cholesterol derivatives, including the widely used DC-Chol and other novel analogs. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal cholesterol derivative for their specific research applications.

Performance Comparison of Cholesterol Derivatives

The efficacy of a cholesterol-based cationic lipid is primarily evaluated based on its ability to efficiently deliver nucleic acid cargo into cells with minimal toxicity. The following tables summarize the quantitative data on the performance of this compound and its counterparts in terms of transfection efficiency and cytotoxicity.

Table 1: Transfection Efficiency of Cholesterol Derivatives

Cationic LipidCo-lipidNucleic AcidCell LineTransfection EfficiencyKey Findings
This compound DOPEsiRNA (VEGF)A431, MDA-MB-231>90% silencing at 50 nM siRNAComparable to INTERFERin, superior to Lipofectamine 2000.[1]
DC-Chol DOPEpDNA (pEGFP-N1)293T~25% of cells transfected (MFI ~80)Lower efficiency compared to newly synthesized lipids 1a and 1b.[2]
Cationic Lipid 1a DOPEpDNA (pEGFP-N1)293T~30% of cells transfected (MFI ~190)Superior transfection efficiency compared to DC-Chol.[2]
Cationic Lipid 1b DOPEpDNA (pEGFP-N1)293T~25% of cells transfected (MFI ~80)Transfection efficiency parallel to DC-Chol.[2]

Table 2: Cytotoxicity of Cholesterol Derivatives

Cationic LipidCell LineCytotoxicity MeasurementKey Findings
This compound B16-F10MTT AssayCytotoxic at lipid concentrations greater than 20 µM.
DC-Chol 293TMTT AssayLower cell viability compared to lipids 1a and 1b at 100 µM.[3]
Cationic Lipid 1a 293TMTT AssayHigher cell viability (lower cytotoxicity) compared to DC-Chol.
Cationic Lipid 1b 293TMTT AssayHigher cell viability (lower cytotoxicity) compared to DC-Chol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.

Preparation of Cationic Liposomes (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: The cationic cholesterol derivative (e.g., this compound) and a helper lipid (e.g., DOPE) are dissolved in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture, in a round-bottom flask. The molar ratio of the cationic lipid to the helper lipid is a critical parameter that needs to be optimized.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: The lipid film is further dried under a high vacuum for several hours to remove any residual solvent.

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by gentle rotation. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is typically subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.

In Vitro Transfection Assay
  • Cell Seeding: Adherent cells are seeded in multi-well plates (e.g., 24-well or 96-well) and cultured overnight to allow for attachment and reach a desired confluency (typically 70-90%).

  • Lipoplex Formation: The cationic liposome suspension is diluted in a serum-free medium. In a separate tube, the nucleic acid (plasmid DNA or siRNA) is diluted in a serum-free medium. The two solutions are then gently mixed and incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of liposome-nucleic acid complexes (lipoplexes). The ratio of cationic lipid to nucleic acid (N/P ratio) is a critical parameter for optimization.

  • Transfection: The cell culture medium is replaced with a fresh medium (with or without serum, depending on the experimental design), and the lipoplex solution is added dropwise to the cells.

  • Incubation: The cells are incubated with the lipoplexes for a defined period (e.g., 4-6 hours), after which the transfection medium can be replaced with a fresh complete medium.

  • Gene Expression/Silencing Analysis: At a suitable time point post-transfection (e.g., 24-72 hours), the efficiency of gene delivery is assessed. For plasmid DNA, this is typically done by quantifying the expression of a reporter gene (e.g., GFP, luciferase) using fluorescence microscopy, flow cytometry, or a luminometer. For siRNA, the level of target gene knockdown is measured using techniques like qRT-PCR or Western blotting.

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the cationic liposomes or lipoplexes.

  • Incubation: The cells are incubated for a period that corresponds to the transfection experiment (e.g., 24-48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability is calculated as a percentage relative to untreated control cells.

Mandatory Visualizations

To further illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Gene_Delivery_Workflow cluster_preparation Liposome & Lipoplex Formation cluster_delivery Cellular Delivery & Gene Expression Lipid_Film Cationic Lipid + Helper Lipid (Thin Film) Hydration Hydration (Aqueous Buffer) Lipid_Film->Hydration Liposomes Cationic Liposomes Hydration->Liposomes Lipoplex Lipoplex Formation Liposomes->Lipoplex Nucleic_Acid Nucleic Acid (DNA/siRNA) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane Interaction Lipoplex->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus pDNA Gene_Silencing Gene Silencing (siRNA) Cytoplasm->Gene_Silencing siRNA Translation Translation (mRNA) Nucleus->Translation Protein_Expression Protein Expression Translation->Protein_Expression

Experimental workflow for cationic liposome-mediated gene delivery.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Cationic Lipoplex (Positive Charge) Cell_Surface Cell Surface (Negative Charge) Lipoplex->Cell_Surface Electrostatic Interaction Endocytosis Endocytosis Cell_Surface->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Degradative Pathway Endosomal_Escape Endosomal Escape ('Proton Sponge' Effect) Late_Endosome->Endosomal_Escape Cytosol Cytosolic Release of Nucleic Acid Endosomal_Escape->Cytosol

Signaling pathway of cellular uptake and endosomal escape.

References

Validating Target Gene Expression: A Comparative Guide to Transfection Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective delivery of genetic material into cells is a critical first step for validating target gene expression. The choice of transfection reagent can significantly impact the efficiency of gene delivery and the subsequent reliability of expression data. This guide provides an objective comparison of several common non-viral transfection reagents, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

A Note on DMHAPC-Chol: Despite a comprehensive search, publicly available experimental data and detailed protocols for the specific transfection reagent "this compound" could not be located. Therefore, this guide will focus on comparing the performance of well-established and commercially available alternatives: Lipofectamine 3000, TurboFect, Polyethylenimine (PEI), and DOTAP-based reagents.

Comparative Performance of Transfection Reagents

The selection of a transfection reagent is often a balance between achieving high transfection efficiency and minimizing cellular toxicity. The optimal choice is highly dependent on the cell type being used and the nature of the nucleic acid being delivered. The following tables summarize quantitative data on the performance of Lipofectamine 3000, TurboFect, PEI, and DOTAP-based reagents in various cell lines.

Transfection Efficiency

Table 1: Comparison of Transfection Efficiency (%) of Various Reagents Across Different Cell Lines

Cell LineLipofectamine 3000TurboFectPEI (25 kDa)DOTAP:Chol (1:3)
HEK293>90%[1][2][3]~90%[4]~85-95%[5]~50%
HeLa~90%~90%High-
CHO-K1~60%~74%~65%-
A549High---
HepG2High---
LNCaPHigh---

Note: Transfection efficiencies are approximate and can vary significantly based on experimental conditions, plasmid size, and cell passage number.

Cytotoxicity

Table 2: Comparative Cytotoxicity of Transfection Reagents

ReagentReported CytotoxicityKey Observations
Lipofectamine 3000 Low to ModerateGenerally considered gentler than its predecessor, Lipofectamine 2000, but can exhibit toxicity in sensitive cell lines.
TurboFect LowOften reported to have minimal impact on cell viability across a range of cell types.
PEI Moderate to HighCytotoxicity is dependent on the molecular weight and concentration of PEI used. Lower molecular weight PEI tends to be less toxic.
DOTAP-based Low to ModerateThe inclusion of helper lipids like cholesterol can modulate cytotoxicity.

Experimental Protocols

To ensure reproducibility and accurate comparison of transfection reagents, standardized experimental protocols are crucial. Below are detailed methodologies for a general transfection procedure and subsequent validation of target gene expression.

General Transfection Protocol (24-well plate format)
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation:

    • Dilute 0.5 µg of plasmid DNA into a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the transfection reagent according to the manufacturer's recommended ratio.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the DNA-reagent complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After the incubation period, proceed with the desired gene expression validation assay.

Validation of Target Gene Expression
  • RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit (e.g., TRIzol or RNeasy kit).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating plasmid DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific to the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression compared to a control group.

  • Protein Extraction: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Co-transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of the promoter of interest and a control plasmid containing the Renilla luciferase gene for normalization.

  • Cell Lysis: At 24-48 hours post-transfection, wash the cells with PBS and lyse them using the lysis buffer provided in a dual-luciferase reporter assay kit.

  • Luciferase Activity Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz can help to clarify complex experimental workflows and signaling pathways.

Transfection_Workflow cluster_preparation Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Cells prepare_dna Prepare Plasmid DNA form_complex Form DNA-Reagent Complexes prepare_dna->form_complex prepare_reagent Prepare Transfection Reagent prepare_reagent->form_complex add_complex Add Complexes to Cells form_complex->add_complex validate_expression Validate Gene Expression add_complex->validate_expression qpcr qPCR validate_expression->qpcr western Western Blot validate_expression->western luciferase Luciferase Assay validate_expression->luciferase

Caption: General workflow for validating target gene expression after transfection.

Cationic_Lipid_Mediated_Transfection cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex Cationic Lipid-DNA Complex (Lipoplex) endosome Endosome lipoplex->endosome Endocytosis dna_release DNA Release endosome->dna_release Endosomal Escape nucleus Nucleus dna_release->nucleus transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein Protein translation->protein

Caption: Mechanism of cationic lipid-mediated gene delivery.

References

Benchmarking DMHAPC-Chol: A Comparative Guide to Novel Transfection Reagents for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of gene therapy and vaccine development, the efficient and safe delivery of messenger RNA (mRNA) is a critical bottleneck. Cationic lipids have emerged as a leading class of non-viral vectors for this purpose. This guide provides an objective comparison of the cationic cholesterol derivative, DMHAPC-Chol, against other novel transfection reagents, supported by experimental data to inform your selection of the optimal delivery vehicle for your research needs.

Performance Snapshot: this compound vs. Novel Competitors

While direct head-to-head studies comprehensively benchmarking this compound against a wide array of the latest mRNA transfection reagents are emerging, existing data provides valuable insights into its performance relative to established reagents.

A key study demonstrated that liposomes formulated with this compound and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) exhibited significant efficacy in small interfering RNA (siRNA) delivery. When used to silence Vascular Endothelial Growth Factor (VEGF) in A431 and MDA-MB-231 cells, this compound/DOPE lipoplexes were found to be comparable to the commercial reagent INTERFERin and superior to the widely used Lipofectamine 2000.[1] This suggests a high potential for this compound in nucleic acid delivery.

To provide a broader context, the following table summarizes the performance of several novel and established transfection reagents based on available literature. It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent.

ReagentCompositionReported Transfection EfficiencyReported CytotoxicityKey Advantages
This compound/DOPE Cationic Cholesterol / Helper LipidComparable to INTERFERin, better than Lipofectamine 2000 for siRNA delivery.[1]Cell-type dependent.---
Lipofectamine MessengerMAX™ Cationic Lipid FormulationHigh efficiency in a broad range of cell types, including primary and neurons.[2][3]Generally lower than Lipofectamine 2000.[4]Optimized for mRNA delivery.
Lipofectamine™ 3000 Cationic Lipid FormulationHigher efficiency than Lipofectamine 2000 in many cell lines.Can be cytotoxic depending on the cell line.Broad applicability for DNA and RNA.
TransIT-mRNA Cationic Polymer/Lipid BlendHigh efficiency for mRNA delivery.Generally low cytotoxicity.Serum compatibility.
In-house DOPE:DOTAP/DOTMA Cationic Lipid / Helper LipidHigh mRNA transfection efficiency with low cytotoxicity in some cell lines.Lower cytotoxicity compared to some commercial reagents.Cost-effective and customizable.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the preparation of this compound/DOPE liposomes and a general protocol for mRNA transfection.

Protocol 1: Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol is adapted from methods used for similar cationic cholesterol-based liposomes.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Add sterile, nuclease-free water or buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

    • Hydrate the film by rotating the flask gently at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • Submerge the flask containing the MLV suspension in a bath sonicator.

    • Sonicate until the suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs). This may take several minutes. Avoid overheating the sample.

  • Sterilization (Optional):

    • The liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter.

Protocol 2: General mRNA Transfection using Cationic Liposomes

Materials:

  • This compound/DOPE liposome suspension

  • mRNA transcript

  • Serum-free medium (e.g., Opti-MEM™)

  • Cells plated in a multi-well plate

Procedure:

  • Cell Plating:

    • Seed cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of mRNA in serum-free medium.

    • In a separate sterile tube, dilute the appropriate volume of the this compound/DOPE liposome suspension in serum-free medium.

    • Combine the diluted mRNA and the diluted liposomes. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Add the lipoplex mixture dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • The medium can be changed after 4-6 hours if cytotoxicity is a concern.

    • Assay for protein expression at the desired time point (typically 24-72 hours post-transfection).

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of cationic lipid-mediated transfection and a typical experimental workflow.

TransfectionMechanism cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex Cationic Liposome + mRNA Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Translation mRNA Translation (Ribosome) Cytoplasm->Translation mRNA Release Protein Protein Expression Translation->Protein

Caption: General mechanism of cationic lipid-mediated mRNA transfection.

ExperimentalWorkflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis LiposomePrep This compound/DOPE Liposome Preparation LipoplexFormation Lipoplex Formation (mRNA + Liposomes) LiposomePrep->LipoplexFormation mRNAPrep mRNA Preparation mRNAPrep->LipoplexFormation Transfection Addition of Lipoplexes to Cells LipoplexFormation->Transfection CellCulture Cell Seeding CellCulture->Transfection Incubation Incubation (24-72h) Transfection->Incubation Assay Protein Expression Analysis Incubation->Assay

Caption: Experimental workflow for mRNA transfection using this compound.

References

Safety Operating Guide

Personal protective equipment for handling DMHAPC-Chol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of DMHAPC-Chol, a cationic cholesterol derivative used in research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on best practices for handling cholesterol-like compounds and chemicals with unknown toxicological properties is recommended. A thorough risk assessment should be conducted before commencing any experiment involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The required level of protection may vary depending on the procedure and the quantity of the compound being used.

PPE Category Minimum Requirement Recommended for High-Risk Operations (e.g., weighing powder, generating aerosols)
Hand Protection Nitrile gloves (single pair)Nitrile gloves (double-gloving recommended). Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shieldsChemical safety goggles or a full-face shield.
Body Protection Laboratory coatDisposable gown worn over a laboratory coat.
Respiratory Protection Not generally required for handling small quantities in a certified chemical fume hood.A NIOSH-approved respirator with a particulate filter may be necessary for procedures that could generate dust.

Experimental Protocol: Safe Handling of this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound is typically a crystalline solid and should be stored at -20°C in a tightly sealed container.

  • Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

2. Preparation of Solutions:

  • All handling of this compound, especially the solid form, should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Before weighing, allow the container to reach room temperature to prevent condensation, as moisture can degrade the compound.

  • Use appropriate, clean glassware for preparing solutions. For lipids in organic solvents, always use glass or Teflon-lined containers to prevent leaching of impurities from plastics.

  • When dissolving the solid, add the solvent slowly to avoid generating dust.

3. Use in Experiments:

  • Wear the appropriate PPE as outlined in the table above.

  • Handle all solutions containing this compound with care to avoid splashes and aerosol formation.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

4. Spill and Emergency Procedures:

  • Small Spills (within a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Wipe the area with a suitable solvent.

    • Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • Prevent the spread of the spill.

    • Only trained personnel with appropriate PPE should clean up the spill.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5. Disposal:

  • Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Visualizing the Workflow

The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound.

Caption: PPE selection and operational workflow for handling this compound.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Cleanup and Disposal prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Allow this compound to Reach Room Temp prep2->prep3 prep4 Weigh Solid or Measure Solution prep3->prep4 exp1 Perform Experimental Procedure prep4->exp1 exp2 Monitor for Spills or Exposure exp1->exp2 clean1 Decontaminate Work Area exp2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EH&S clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4

Caption: Step-by-step procedural guide for this compound handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.